3-Ethyl-2,4-dimethylheptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-24-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-10(5)11(7-2)9(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
OBCGEYFMJYXFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4-dimethylheptane is a branched alkane hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms. This technical guide provides a comprehensive overview of its chemical and physical properties, general synthetic and analytical approaches, and safety information. Given its nature as a simple hydrocarbon, it is primarily of interest in fundamental chemical research, as a component in fuel mixtures, or as a non-polar solvent.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes.
| Property | Value | Source |
| CAS Number | 61868-24-4 | [1][2] |
| Molecular Formula | C₁₁H₂₄ | [2][3] |
| Molecular Weight | 156.31 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 179°C | [4] |
| Density | 0.7594 g/cm³ | [4] |
| Refractive Index | 1.4246 | [4] |
| Melting Point | -57.06°C (estimate) | [4] |
General Synthetic and Analytical Approaches
Synthetic Strategies
Synthesis of a branched alkane like this compound would typically involve the formation of the carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction to the fully saturated alkane. Potential synthetic routes could include:
-
Grignard Reaction: A Grignard reagent could be reacted with an appropriate ketone or aldehyde to assemble the carbon backbone, followed by dehydration and hydrogenation.
-
Wittig Reaction: An olefination reaction, such as the Wittig reaction, could be employed to create a specific alkene precursor, which would then be hydrogenated to yield the final alkane.[5][6]
-
Alkylation: Friedel-Crafts alkylation or similar reactions could be used to add alkyl groups to a smaller hydrocarbon chain.
The following diagram illustrates a generalized workflow for the synthesis and purification of a branched alkane.
Caption: A generalized workflow for the synthesis and purification of branched alkanes.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a combination of analytical techniques would be employed.
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the compound and confirm its molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure by identifying the connectivity of protons and carbons. |
| Infrared (IR) Spectroscopy | To confirm the presence of C-H bonds and the absence of functional groups (e.g., C=C, C=O, O-H). |
The logical workflow for the analytical characterization is depicted in the diagram below.
Caption: A logical workflow for the analytical characterization of a chemical compound.
Safety and Handling
As with other flammable liquid hydrocarbons, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards are expected to be similar to other flammable alkanes.
General Safety Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Biological Activity and Applications
There is currently no significant information in the scientific literature regarding specific biological activities or signaling pathways associated with this compound. As a simple, non-functionalized alkane, it is not expected to have high biological activity. Its primary applications are likely to be in areas such as:
-
Fuel Additives: Branched alkanes can improve the octane (B31449) rating of gasoline.
-
Solvents: Due to its non-polar nature, it can be used as a solvent for other non-polar substances.
-
Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other chemical compounds.
Conclusion
This compound is a branched alkane with well-defined chemical and physical properties. While specific experimental protocols and biological data are scarce, its synthesis, analysis, and handling can be approached using standard methods for similar aliphatic hydrocarbons. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.
References
- 1. This compound | CAS#:61868-24-4 | Chemsrc [chemsrc.com]
- 2. This compound | C11H24 | CID 53423712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethyl-2,4-dimethylheptane [webbook.nist.gov]
- 4. 2,4-dimethyl-3-ethylheptane [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
Physicochemical Properties of 3-Ethyl-2,4-dimethylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4-dimethylheptane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C11H24.[1][2] As a member of the alkane family, its properties are primarily dictated by the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds, leading to weak van der Waals intermolecular forces. This technical guide provides a summary of the available physicochemical data for this compound and outlines the general experimental protocols for determining these properties in alkanes.
It is important to note that this compound is a specific, non-commercial isomer of undecane. As such, detailed experimental data for this particular compound is scarce in publicly available literature. The data presented is a combination of computed properties and general knowledge of alkanes. Furthermore, as a simple hydrocarbon, it is not known to be involved in biological signaling pathways and is not a typical molecule of interest in drug development, which usually focuses on compounds with specific functional groups that can interact with biological targets.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. Due to a lack of specific experimental values in the literature for this isomer, some fields are noted as "Not Available."
| Property | Value | Source |
| Molecular Formula | C11H24 | [1][2] |
| Molecular Weight | 156.31 g/mol | [1][2] |
| CAS Number | 61868-24-4 | [1][2] |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available | |
| Solubility in Water | Predicted to be very low | |
| LogP (Octanol-Water Partition Coefficient) | 4.10480 (Computed) | [1] |
General Experimental Protocols
The determination of physicochemical properties for alkanes like this compound follows standard organic chemistry laboratory procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of a liquid alkane, the boiling point can be determined by micro-boiling point determination.
Methodology:
-
A small amount of the sample is placed in a capillary tube, which is then attached to a thermometer.
-
The thermometer and capillary tube assembly are immersed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).
-
The heating bath is gradually heated.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
For more precise measurements, distillation according to ASTM D86 or a similar standard can be employed.
Determination of Density
The density of a liquid is its mass per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.
Methodology:
-
A pycnometer (a flask with a specific volume) is accurately weighed when empty.
-
The pycnometer is filled with the liquid alkane, and any excess is removed to ensure the volume is precise.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the empty weight from the filled weight.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Alternatively, a vibrating tube densimeter can be used for highly accurate measurements.[3][4]
Gas Chromatography for Purity and Identification
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[5][6] For a sample of this compound, GC can be used to determine its purity and to identify it by comparing its retention time to that of a known standard.
Methodology:
-
A small amount of the sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.
-
The components of the sample interact differently with the stationary phase based on their boiling points and polarities, causing them to separate.
-
A detector at the end of the column registers the components as they elute.
-
The time it takes for a component to travel through the column is its retention time, which is a characteristic of the compound under specific GC conditions.
-
For alkanes, a nonpolar stationary phase is typically used, and elution order is primarily determined by boiling point.[6]
Logical Relationships and Workflows
Relationship Between Alkane Structure and Boiling Point
The boiling point of alkanes is directly related to the strength of the intermolecular van der Waals forces. The following diagram illustrates the factors influencing the boiling point of alkanes.
Caption: Relationship between alkane structure and boiling point.
General Workflow for Physicochemical Property Determination
The following diagram outlines a general workflow for the experimental determination of the key physicochemical properties of a liquid alkane.
Caption: Generalized experimental workflow.
References
Stereoisomers of 3-Ethyl-2,4-dimethylheptane and their structures
An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,4-dimethylheptane
Introduction
This compound is a saturated acyclic alkane with the molecular formula C₁₁H₂₄.[1] Its structure contains multiple substitution points along the main heptane (B126788) chain, leading to the potential for stereoisomerism. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. For professionals in drug development and chemical synthesis, a thorough understanding of the specific stereoisomers of a molecule is critical, as different spatial arrangements can lead to vastly different biological activities and physicochemical properties. This guide provides a detailed analysis of the stereoisomers of this compound, including the identification of its chiral centers, the structure of each stereoisomer, their relationships, and a discussion of relevant experimental methodologies.
Identification of Chiral Centers
A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. To identify the chiral centers in this compound, a systematic analysis of each carbon atom in the main chain is required.
The structure is as follows:
-
Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃ at C1), another methyl group (the substituent), and the rest of the carbon chain from C3. Since two of the substituents are identical methyl groups, C2 is not a chiral center .
-
Carbon-3 (C3): This carbon is bonded to four distinct groups:
-
A hydrogen atom (-H)
-
An isopropyl group (-CH(CH₃)₂)
-
An ethyl group (-CH₂CH₃)
-
A sec-butyl group (-CH(CH₃)CH₂CH₂CH₃) Since all four groups are different, C3 is a chiral center .
-
-
Carbon-4 (C4): This carbon is also bonded to four distinct groups:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A propyl group (-CH₂CH₂CH₃)
-
The large substituent group attached at C3 (-CH(CH₂CH₃)CH(CH₃)₂) As these four groups are different, C4 is a chiral center .
-
With two chiral centers (n=2) at the C3 and C4 positions, the maximum number of possible stereoisomers is 2ⁿ, which equals four .
Structures and Nomenclature of Stereoisomers
The four stereoisomers arise from the possible "right-handed" (R) or "left-handed" (S) configurations at each of the two chiral centers. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3]
Cahn-Ingold-Prelog Priority Assignment
At Chiral Center C3: The four groups are prioritized based on the atomic number of the atoms directly attached to C3, moving outwards until a point of difference is found.[4]
-
-CH(CH₃)CH₂CH₂CH₃ (Priority 1)
-
-CH(CH₂CH₃)CH(CH₃)₂ (Priority 2 - This was an error in the initial analysis, the groups attached to C3 are H, ethyl, isopropyl, and the rest of the chain from C4. Let's re-evaluate)
Corrected Priority Assignment at C3 :
-
-CH(CH₃)CH₂CH₂CH₃ (The C4 group) - Highest Priority
-
-CH₂CH₃ (Ethyl group)
-
-CH(CH₃)₂ (Isopropyl group from C2)
-
-H (Hydrogen) - Lowest Priority
Corrected Priority Assignment at C4 :
-
-CH(CH₂CH₃)CH(CH₃)₂ (The C3 group) - Highest Priority
-
-CH₂CH₂CH₃ (Propyl group)
-
-CH₃ (Methyl group)
-
-H (Hydrogen) - Lowest Priority
Stereoisomer Structures
The four stereoisomers are presented below with their full IUPAC names.
-
(3R, 4R)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)
-
(3S, 4S)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)
-
(3R, 4S)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)
-
(3S, 4R)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)
(Note: Generating accurate 3D perspective drawings without a dedicated chemical drawing tool is challenging. The descriptions define the required structures.)
Relationships Between Stereoisomers
The four stereoisomers exist as two pairs of enantiomers. The relationship between a molecule from one pair and a molecule from the other is diastereomeric.
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (boiling point, density) but rotate plane-polarized light in equal and opposite directions.
-
Pair 1: (3R, 4R) and (3S, 4S)
-
Pair 2: (3R, 4S) and (3S, 4R)
-
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties.
-
For example, (3R, 4R) is a diastereomer of (3R, 4S) and (3S, 4R).
-
The logical relationship between these isomers is visualized in the diagram below.
Caption: Relationships between the four stereoisomers of this compound.
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the individual stereoisomers of this compound. This is common for complex, non-commercial alkanes. The table below summarizes the key physicochemical properties that would be expected to differ between the isomers.
| Property | Enantiomers (e.g., (3R,4R) vs. (3S,4S)) | Diastereomers (e.g., (3R,4R) vs. (3R,4S)) |
| Boiling Point | Identical | Different |
| Melting Point | Identical | Different |
| Density | Identical | Different |
| Solubility (achiral solvent) | Identical | Different |
| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |
| NMR/IR Spectra | Identical | Different |
| Biological Activity | Can be significantly different | Can be significantly different |
Data for specific isomers is not available in cited literature.
Experimental Protocols
The synthesis and separation of specific stereoisomers of a chiral alkane like this compound require advanced organic chemistry techniques.
Stereoselective Synthesis
Achieving a specific stereoisomer directly through synthesis (stereoselective synthesis) is the most elegant approach. For a complex alkane, this would likely involve a multi-step process starting from a chiral precursor or using a chiral catalyst.
General Methodology (Hypothetical):
-
Starting Material: A smaller, commercially available chiral molecule (e.g., a chiral alcohol or aldehyde) would serve as the foundation.
-
Carbon Chain Elongation: A series of stereocontrolled reactions, such as asymmetric alkylation or aldol (B89426) reactions, would be used to build the carbon skeleton. Chiral auxiliaries or catalysts (e.g., those based on proline or transition metals with chiral ligands) would be employed to control the stereochemistry at the C3 and C4 positions.
-
Functional Group Removal: Once the carbon skeleton with the desired stereochemistry is assembled, all functional groups (e.g., hydroxyl, carbonyl) would be removed through reduction or deoxygenation reactions to yield the final alkane. For example, a ketone could be reduced to a methylene (B1212753) group via a Wolff-Kishner or Clemmensen reduction.
Chiral Separation (Resolution)
If a stereoselective synthesis is not feasible, a mixture of stereoisomers (e.g., a racemic mixture of enantiomers or a mixture of all four diastereomers) can be synthesized and then separated.
Methodology: Chiral Chromatography
-
Stationary Phase: A chiral stationary phase (CSP) is used in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. These phases are themselves enantiomerically pure and interact differently with the various stereoisomers of the analyte.
-
Elution: The mixture of stereoisomers is passed through the column. Due to the differential diastereomeric interactions between the isomers and the chiral stationary phase, they travel through the column at different rates.
-
Separation: The isomers elute from the column at different retention times, allowing for their separation and collection as pure, individual stereoisomers. The choice of the specific CSP and the mobile phase conditions (solvent, temperature, flow rate) must be optimized for the target molecule.
Conclusion
References
An In-depth Technical Guide to the IUPAC Nomenclature of Complex Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC) for naming complex branched alkanes. A standardized nomenclature is paramount in the scientific community, particularly in fields like organic chemistry, pharmacology, and drug development. It ensures unambiguous communication, facilitates the organization of chemical information in databases, and is a critical component of regulatory submissions.[1][2][3][4][5][6][7][8][9] The structural complexity of many active pharmaceutical ingredients necessitates a rigorous and logical naming system to avoid errors in research, manufacturing, and clinical practice.
Core Principles of IUPAC Nomenclature for Alkanes
The IUPAC system for naming alkanes is built upon a set of rules that allow for the generation of a unique name for any given alkane structure. The fundamental steps are outlined below.
1. Identification of the Parent Chain
The foundation of the name is the parent chain, which is the longest continuous chain of carbon atoms in the molecule.[2][3][10][11][12][13][14] If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][13][15]
2. Numbering the Parent Chain
Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is chosen to give the substituents the lowest possible locants (numbers).[1][10][11][12][14] If there is a tie, the numbering is chosen that gives the second substituent the lower number, and so on.[12][13] If a tie still exists, the numbering is assigned to give the first substituent in alphabetical order the lower locant.[10][11][12]
3. Naming the Substituents
Each branch attached to the parent chain is a substituent. Simple alkyl substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).
4. Assembling the Name
The full name is assembled by:
-
Listing the substituents in alphabetical order. Prefixes such as "di-", "tri-", "tetra-", which indicate the number of identical substituents, are ignored for alphabetization. However, prefixes like "iso-" and "neo-" are considered part of the substituent name for alphabetization, while "sec-" and "tert-" are not.[10][11][16]
-
Preceding each substituent name with its locant.
-
Using hyphens to separate numbers from words and commas to separate numbers from each other.[2][16]
-
The name of the parent alkane is the final part of the name.
The logical workflow for these fundamental steps is illustrated in the diagram below.
Nomenclature of Complex Substituents
When a substituent on the parent chain is itself branched, it is referred to as a complex substituent. The rules for naming these are as follows:
-
The branched substituent is named as a separate entity. The carbon atom of the substituent that is attached to the parent chain is always numbered as 1.[5][12][17]
-
The longest continuous chain within the substituent, starting from carbon 1, is identified as the base name of the complex substituent.
-
The substituents on this base chain are named and numbered.
-
The entire name of the complex substituent is enclosed in parentheses.[5][15][18]
-
When alphabetizing, the first letter of the complete name of the complex substituent (including any numerical prefixes like "di-" or "tri-") is used.[17]
For multiple occurrences of the same complex substituent, prefixes such as "bis-" (for two), "tris-" (for three), and "tetrakis-" (for four) are used instead of "di-", "tri-", and "tetra-".[17][18]
The decision-making process for naming complex substituents is visualized in the following diagram.
Data Presentation: Physicochemical Properties of Heptane (B126788) Isomers
The structural arrangement of atoms in complex branched alkanes has a significant impact on their physical properties. Increased branching generally leads to a decrease in boiling point due to a smaller surface area and weaker van der Waals forces.[11][13][19] The following table summarizes the boiling points of the nine isomers of heptane (C₇H₁₆).
| IUPAC Name | Structure | Boiling Point (°C) |
| Heptane | n-heptane | 98.4 |
| 2-Methylhexane | isoheptane | 90.0 |
| 3-Methylhexane | 92.0 | |
| 2,2-Dimethylpentane | neoheptane | 79.2 |
| 2,3-Dimethylpentane | 89.8 | |
| 2,4-Dimethylpentane | 80.5 | |
| 3,3-Dimethylpentane | 86.1 | |
| 3-Ethylpentane | 93.5 | |
| 2,2,3-Trimethylbutane | triptane | 80.9 |
Data sourced from publicly available chemical databases.
Experimental Protocols: Methods for Structural Elucidation
Before a complex alkane can be named, its precise molecular structure must be determined. This is achieved through a combination of modern analytical techniques. A general workflow for structure elucidation is presented below.
Key Experimental Methodologies:
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.[10][20][21] High-resolution mass spectrometry can yield the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation in organic chemistry.[10][12][15][20]
-
¹H NMR: Provides information about the number of different types of hydrogen atoms and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms in a molecule.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the piecing together of the molecular skeleton.
-
-
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), GC is used to separate components of a mixture and can aid in the identification of known compounds by their retention times.[10] For novel compounds, it is a crucial purification step.
-
Infrared (IR) Spectroscopy: While alkanes have simple IR spectra, this technique is valuable for confirming the absence of other functional groups, thereby ensuring the sample is a pure alkane.[10][12]
The combination of these techniques allows researchers to unambiguously determine the constitution of a complex branched alkane, which is the necessary prerequisite for applying the IUPAC nomenclature rules described in this guide.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Drug Nomenclature: Drug Naming system | Pharmacology Mentor [pharmacologymentor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. iupac.org [iupac.org]
- 6. m.youtube.com [m.youtube.com]
- 7. International_Union_of_Pure_and_Applied_Chemistry_nomenclature [chemeurope.com]
- 8. Drug nomenclature - Wikipedia [en.wikipedia.org]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 14. Heptane | Fisher Scientific [fishersci.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]
- 17. Heptane - Wikipedia [en.wikipedia.org]
- 18. Solved 8. (2) Rank the following isomers of heptane in order | Chegg.com [chegg.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jchps.com [jchps.com]
- 21. sydney.edu.au [sydney.edu.au]
Spectroscopic Analysis of C11H24 Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for various isomers of undecane (B72203) (C11H24). Understanding the unique spectral characteristics of these isomers is crucial for their identification and characterization in complex mixtures, a common challenge in petrochemical analysis, environmental science, and as reference standards in drug development. This document summarizes key quantitative spectroscopic data, details the experimental protocols for obtaining this data, and provides visual representations of analytical workflows.
Introduction to the Isomers of Undecane
Undecane (C11H24) is an alkane with 159 structural isomers. The seemingly subtle differences in their branched structures lead to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. This guide focuses on providing a comparative analysis of the spectroscopic data for a selection of these isomers, facilitating their unambiguous identification.
Spectroscopic Data of C11H24 Isomers
The following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for n-undecane and several of its branched-chain isomers. This data has been aggregated from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, allowing for the differentiation of isomers.
Table 1: ¹H NMR Spectroscopic Data for Selected C11H24 Isomers
| Isomer Name | Key ¹H Chemical Shifts (δ, ppm) and Multiplicities |
| n-Undecane | ~0.88 (t, 6H, -CH₃), ~1.26 (m, 18H, -CH₂-) |
| 2-Methyldecane | Data not readily available in searched sources. |
| 4-Methyldecane | Data not readily available in searched sources. |
| 2,2-Dimethylnonane | Data not readily available in searched sources. |
Table 2: ¹³C NMR Spectroscopic Data for Selected C11H24 Isomers
| Isomer Name | ¹³C Chemical Shifts (δ, ppm) |
| n-Undecane | 14.1, 22.7, 29.4, 29.7, 31.9 |
| 2-Methyldecane | 14.1, 22.7, 22.8, 27.2, 28.1, 29.7, 30.0, 31.9, 36.8, 39.2 |
| 4-Methyldecane | 11.0, 14.1, 19.2, 22.8, 23.3, 29.5, 30.0, 32.0, 32.7, 34.6, 36.7 |
| 2,2-Dimethylnonane | Data not readily available in searched sources. |
Note: The complexity of the overlapping signals in the ¹H NMR spectra of alkanes often makes precise assignment challenging without advanced 2D NMR techniques.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups. For alkanes, the spectra are dominated by C-H and C-C bond vibrations.
Table 3: Key IR Absorption Bands for Selected C11H24 Isomers
| Isomer Name | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| n-Undecane [1] | ~2955, 2924, 2854 | ~1467, 1378 |
| 2-Methyldecane [2] | ~2957, 2925, 2856 | ~1466, 1378 |
| 4-Methyldecane [3] | ~2957, 2925, 2857 | ~1465, 1378 |
| 4,5-Dimethylnonane [4] | Not specified | ~1458, 1378 |
Note: The IR spectra of alkane isomers are often very similar, with subtle differences in the fingerprint region (below 1500 cm⁻¹) potentially being used for differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns of alkanes are highly dependent on the stability of the resulting carbocations, making it a valuable tool for distinguishing between isomers.
Table 4: Key Mass Spectrometry Data for Selected C11H24 Isomers
| Isomer Name | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| n-Undecane | 156 | 43, 57, 71, 85 |
| 2-Methyldecane | 156 | 43, 57, 71, 85, 141 |
| 4-Methyldecane | 156 | 43, 57, 71, 85, 113, 127 |
| 2,5-Dimethylnonane | 156 | 43, 57, 71, 85, 99, 113 |
| 4,5-Dimethylnonane [4] | 156 | 57, 70, 84, 99, 113 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of C11H24 isomers. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Dissolve approximately 5-10 mg of the C11H24 isomer in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
The final volume should be approximately 0.6-0.7 mL.
-
Ensure the sample is completely dissolved and the solution is homogeneous.
3.1.2. ¹H NMR Spectroscopy
-
Acquire the spectrum on a spectrometer with a proton frequency of 300 MHz or higher.
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
-
Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
3.1.3. ¹³C NMR Spectroscopy
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
-
Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-10 seconds.
-
Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation
-
Neat Liquid: Place a drop of the neat liquid C11H24 isomer between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.
3.2.2. Data Acquisition
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Record a background spectrum of the salt plates (and solvent, if used) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
3.3.1. Sample Introduction
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the C11H24 isomer into a gas chromatograph for separation before introduction into the mass spectrometer. This is the preferred method for analyzing mixtures of isomers.
-
Direct Infusion: Introduce the sample directly into the ion source via a heated probe or direct liquid injection.
3.3.2. Ionization and Analysis
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows in the spectroscopic analysis of C11H24 isomers.
References
Introduction to Thermodynamic Stability of Branched Alkanes
An In-depth Technical Guide on the Thermodynamic Stability of 3-Ethyl-2,4-dimethylheptane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The thermodynamic stability of a compound is fundamentally indicated by its standard Gibbs free energy of formation (ΔfG°), which represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔfG° signifies greater thermodynamic stability. The Gibbs free energy is a function of both enthalpy (ΔH°) and entropy (S°), as defined by the equation:
ΔG° = ΔH° - TΔS°
For alkanes, a general and crucial trend is that branched isomers are thermodynamically more stable than their straight-chain counterparts.[1] This increased stability is manifested as a more negative standard enthalpy of formation (ΔfH°).[2] This phenomenon is attributed to a combination of factors, including electrostatic and electron correlation effects, which are more favorable in the more compact structure of a branched alkane.[1] While branching reduces the surface area available for intermolecular van der Waals forces, leading to lower boiling points, the intramolecular stability is enhanced.
This compound, as a C₁₁H₂₄ isomer, is expected to be significantly more stable than its linear analog, n-undecane.[3][4] Quantifying this stability requires precise determination of its thermodynamic properties.
Quantitative Thermodynamic Data
As of this review, specific, experimentally determined values for the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for this compound are not available in publicly accessible databases. However, data for the linear isomer, n-undecane, are well-documented and provide a crucial baseline for comparison. The properties of this compound can be estimated with high accuracy using the computational methods described in Section 4.
Table 1: Standard Thermodynamic Properties of n-Undecane (Ideal Gas Phase at 298.15 K)
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH° | -275.9 ± 1.7 | kJ/mol |
| Standard Molar Entropy | S° | 559.57 ± 1.26 | J/mol·K |
| Standard Gibbs Free Energy of Formation | ΔfG° | 20.3 | kJ/mol |
Data sourced from the NIST Chemistry WebBook. Note: Gibbs free energy is calculated from ΔfH° and S° values.[5][6][7][8][9][10][11]
Experimental Protocols for Thermodynamic Characterization
The determination of the fundamental thermodynamic properties of a volatile organic compound like this compound requires two primary experimental techniques: bomb calorimetry to determine the enthalpy of combustion, and adiabatic or differential scanning calorimetry to determine heat capacity.
Determination of Enthalpy of Formation (ΔfH°) via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°).
Principle: A precisely weighed mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature rise is measured. The enthalpy of formation is then calculated using Hess's Law.
Detailed Methodology:
-
Calibration: The heat capacity (Cᵥ) of the calorimeter system (bomb, water, stirrer, etc.) is determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.[12][13]
-
Sample Preparation (for Volatile Liquids):
-
A sample of this compound (typically 0.8 - 1.2 g) is weighed into a capsule suitable for volatile liquids to prevent evaporation.[14][15] Gelatin capsules or specially designed platinum crucibles with sealable lids are often used.[15]
-
The capsule is placed in the crucible inside the oxygen bomb.
-
A fuse wire (e.g., nickel-chromium) of known length and weight is connected to the electrodes, with the wire positioned to be in contact with the sample.[14]
-
-
Assembly and Combustion:
-
The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.[12]
-
The bomb is submerged in a precisely measured quantity of water in the calorimeter's bucket.
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
-
Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculations:
-
The corrected temperature rise (ΔT) is determined, accounting for heat exchange with the surroundings.
-
The total heat released (qᵥ) is calculated using the formula: qᵥ = Cᵥ * ΔT.
-
Corrections are made for the heat released by the combustion of the fuse wire and any auxiliary substances.
-
The standard internal energy of combustion (ΔcU°) is calculated per mole of the sample.
-
The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔcH° = ΔcU° + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Determination of Standard Molar Entropy (S°) via Calorimetry
Standard molar entropy is determined by measuring the heat capacity (Cₚ) of the substance as a function of temperature from near absolute zero up to the standard temperature (298.15 K).
Principle: Adiabatic calorimetry or modern Differential Scanning Calorimetry (DSC) can be used. The principle involves supplying a known quantity of heat to the sample and measuring the resulting temperature increase under controlled conditions (adiabatically or by comparison to a reference).
Detailed Methodology (using DSC, per ASTM E1269): [16]
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Procedure: Three separate experimental runs are performed under identical conditions (e.g., heating rate of 10-20 K/min, inert gas purge).[17]
-
Run 1 (Baseline): An empty, hermetically sealed sample pan is run to obtain a baseline heat flow curve.
-
Run 2 (Standard): A precisely weighed sample of a standard reference material with a known heat capacity (e.g., sapphire) is run.[17]
-
Run 3 (Sample): A precisely weighed sample of this compound is hermetically sealed in a pan and run.
-
-
Data Analysis:
-
At a specific temperature (T), the heat flow difference between the baseline and the standard run (Δq_std) and between the baseline and the sample run (Δq_smp) is measured.
-
The heat capacity of the sample (Cₚ,smp) is calculated using the equation: Cₚ,smp = Cₚ,std * (Δq_smp / Δq_std) * (m_std / m_smp), where 'm' represents the mass of the standard and sample.
-
-
Entropy Calculation: The standard molar entropy at 298.15 K (S°₂₉₈) is calculated by integrating the heat capacity data from T ≈ 0 K to 298.15 K, accounting for the entropies of any phase transitions (melting, boiling) that occur within this range.
Computational Protocols for Thermodynamic Estimation
When experimental data is unavailable, computational methods provide reliable estimates of thermodynamic properties. The Benson Group Additivity method is a well-established semi-empirical approach.
Benson Group Additivity Method
Principle: This method assumes that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent structural groups.[18] Each group's contribution is an empirically derived value based on experimental data from a large set of related molecules.[19][20]
Detailed Methodology:
-
Molecular Dissection: The structure of this compound is broken down into its constituent groups. A "group" is defined as an atom and its ligands.
-
Structure: CH₃-CH(CH₃)-CH(CH₂CH₃)-CH(CH₃)-CH₂-CH₂-CH₃
-
Groups:
-
2 x [C-(C)(H)₃] - Primary carbons in methyl groups attached to secondary or tertiary carbons.
-
1 x [C-(C)₂(H)₂] - Secondary carbon in the main chain.
-
2 x [C-(C)₂(H)₂] - Secondary carbons (one in the ethyl group, one in the main chain).
-
3 x [C-(C)₃(H)] - Tertiary carbons.
-
Corrections for non-nearest neighbor interactions (e.g., gauche interactions) must also be included.
-
-
-
Summation of Group Values: The tabulated, empirically derived values for ΔfH°, S°, and Cₚ(T) for each group are summed.
-
Symmetry Correction: For entropy calculations, a correction term, -Rln(σ), is applied, where R is the gas constant and σ is the symmetry number of the molecule.
-
Calculation of Gibbs Free Energy: Once ΔfH° and S° are estimated, ΔfG° can be calculated using the Gibbs equation.
More advanced computational chemistry methods, such as Density Functional Theory (DFT) and composite methods like G3 or CBS-QB3, can also be employed for higher accuracy predictions of these properties.[21]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the logical workflow for the experimental determination of the thermodynamic stability of this compound.
Caption: Experimental workflow for determining thermodynamic properties.
Computational Workflow
The following diagram illustrates the workflow for estimating the thermodynamic properties of this compound using the Benson Group Additivity method.
Caption: Workflow for Benson Group Additivity estimation.
Conclusion
The thermodynamic stability of this compound is a critical parameter for its application in research and industry. While direct experimental values are not currently published, this guide details the rigorous and well-established experimental and computational methodologies required for their determination. Through bomb calorimetry, the enthalpy of formation can be ascertained. Through adiabatic or differential scanning calorimetry, the heat capacity and, subsequently, the standard entropy can be found. These two key values allow for the calculation of the Gibbs free energy of formation, the ultimate measure of thermodynamic stability. Furthermore, computational methods like group additivity provide a powerful and cost-effective means to accurately estimate these properties, enabling informed decisions in drug development and chemical engineering.
References
- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Undecane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Undecane [webbook.nist.gov]
- 6. Undecane [webbook.nist.gov]
- 7. Undecane [webbook.nist.gov]
- 8. Undecane [webbook.nist.gov]
- 9. Undecane [webbook.nist.gov]
- 10. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 12. scimed.co.uk [scimed.co.uk]
- 13. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. tainstruments.com [tainstruments.com]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 19. srd.nist.gov [srd.nist.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Predicted Boiling Point of 3-Ethyl-2,4-dimethylheptane: A Technical Guide
This guide provides a detailed analysis and prediction of the boiling point for 3-Ethyl-2,4-dimethylheptane, an isomer of undecane (B72203) (C11H24). The content is tailored for researchers, scientists, and professionals in drug development who require accurate physicochemical data.
Introduction: Boiling Points of Branched Alkanes
The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces.[1][2][3] These forces are influenced by two main factors:
-
Molecular Size: As the number of carbon atoms increases, the surface area of the molecule and the number of electrons increase, leading to stronger van der Waals forces and a higher boiling point.[2][3][4]
-
Molecular Branching: For isomers with the same molecular formula, increased branching leads to a more compact, spherical shape.[1][3] This reduces the surface area available for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point compared to their straight-chain counterparts.[1][2][3]
Quantitative Structure-Property Relationship (QSPR) models are often employed to predict the boiling points of alkanes by correlating their molecular structures with their physical properties.[5][6] These models can use various molecular descriptors, such as topological indices (e.g., Wiener number), to quantify the degree of branching and predict boiling points with a reasonable degree of accuracy.[5][6][7]
Predicted Boiling Point and Comparative Data
Predicted Boiling Point of this compound: 184-187 °C
This prediction is based on the trends observed in the boiling points of related undecane isomers, as detailed in the table below.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Undecane | CH3(CH2)9CH3 | 196[3][8] |
| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | 189.3[3][9] |
| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | 189.1[3][9] |
| 3-Ethyl-3,4-dimethylheptane (B14560665) | CH3CH2C(CH3)(C2H5)CH(CH3)C3H7 | 189.8[10] |
| 2,3-Dimethylnonane (B13832861) | CH3CH(CH3)CH(CH3)(CH2)5CH3 | 186.9[3] |
| This compound | CH3CH(CH3)CH(C2H5)CH(CH3)C3H7 | 184-187 (Predicted) |
| 4-Ethyl-2,4-dimethylheptane (B14556577) | (CH3)2CHCH2C(CH3)(C2H5)C3H7 | 178.9[11] |
Methodology for Boiling Point Prediction
The prediction for the boiling point of this compound is derived from a comparative analysis of its molecular structure against its isomers with known boiling points.
-
Structural Analysis: this compound is a highly branched alkane. The presence of three alkyl substituents (one ethyl and two methyl groups) on the main heptane (B126788) chain results in a more compact structure compared to less branched isomers like 2-methyldecane.
-
Comparative Analysis:
-
The boiling point of n-undecane (196 °C) serves as the upper benchmark.[3][8]
-
As branching increases, the boiling point decreases. For instance, 2,3-dimethylnonane has a boiling point of 186.9 °C.[3]
-
The structure of this compound is very similar to 3-ethyl-3,4-dimethylheptane (boiling point 189.8 °C).[10] However, the substitution pattern in the target molecule is slightly more distributed, which may lead to a slightly lower boiling point.
-
4-Ethyl-2,4-dimethylheptane has a significantly lower boiling point of 178.9 °C, likely due to the quaternary carbon creating a more spherical shape.[11]
-
-
Prediction Rationale: Given the high degree of branching in this compound, its boiling point is expected to be lower than that of singly branched isomers and comparable to other highly branched isomers. The predicted range of 184-187 °C positions it slightly below the less compact, highly branched isomers.
The logical workflow for this prediction is illustrated in the diagram below.
Caption: Logical workflow for the prediction of the boiling point of this compound.
Experimental Protocols for Boiling Point Determination
Should an experimental determination of the boiling point be required, the following established methods are recommended.
Thiele Tube Method
This method is suitable for small sample volumes.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source.
-
Methodology:
-
A small amount of the sample is placed in a small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point oil.
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.[12]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][12]
-
Distillation Method
This method is appropriate when a larger sample volume is available and purification is also desired.
-
Principle: The boiling point is the temperature at which a liquid actively boils and its vapor phase is in equilibrium with the liquid phase.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Methodology:
-
The sample is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The sample is heated to a steady boil.
-
The thermometer bulb should be positioned so that it is fully immersed in the vapor, with the top of the bulb level with the side arm of the distillation flask.
-
The temperature at which a steady distillation rate is achieved and the temperature remains constant is recorded as the boiling point.[12]
-
The experimental workflow for determining the boiling point is depicted below.
Caption: Experimental workflow for the determination of the boiling point.
References
- 1. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Boiling Point Models of Alkanes | Semantic Scholar [semanticscholar.org]
- 7. rjptonline.org [rjptonline.org]
- 8. webqc.org [webqc.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-ethyl-3,4-dimethylheptane [chemister.ru]
- 11. 4-ethyl-2,4-dimethylheptane [chemister.ru]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Molecular Geometry of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the molecular geometry of highly branched alkanes. It delves into the intricate interplay of steric and electronic effects that dictate their three-dimensional structures, influencing their physical properties and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these complex molecules.
Fundamental Concepts of Alkane Molecular Geometry
The geometry of alkanes is fundamentally dictated by the tetrahedral bonding of sp³-hybridized carbon atoms, which ideally results in bond angles of 109.5°. In simple, unbranched alkanes, the carbon backbone adopts a zigzag conformation to minimize steric hindrance between adjacent methylene (B1212753) groups. However, in highly branched alkanes, significant deviations from these ideal geometries are observed due to increased steric strain.
Torsional Strain vs. Steric Strain:
-
Torsional Strain: This type of strain arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is most pronounced in eclipsed conformations, where these bonds are aligned.
-
Steric Strain (Van der Waals Strain): This occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. In highly branched alkanes, steric strain is the dominant factor influencing their preferred conformations.
The interplay between these strains dictates the rotational barriers around C-C single bonds and the overall molecular shape.
Conformational Analysis of Highly Branched Alkanes
Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.[1][2][3] For highly branched alkanes, the presence of bulky substituents, such as tert-butyl groups, severely restricts this rotation and leads to unique and often strained conformations.
A logical workflow for performing a conformational analysis of a branched alkane is as follows:
The most stable conformation of a branched alkane will be the one that minimizes the total strain energy. This often involves a trade-off between different types of strain. For instance, a rotation that relieves torsional strain might increase steric strain.
Quantitative Geometrical Parameters
The increased steric hindrance in highly branched alkanes leads to noticeable distortions in bond lengths and angles from their ideal values.
| Parameter | Ideal Value | Typical Range in Highly Branched Alkanes | Notes |
| C-C Bond Length | 1.54 Å | 1.54 - 1.64 Å | Significant bond elongation is observed to alleviate steric repulsion between bulky groups. For example, the central C-C bond in 2,2,3,3-tetramethylbutane (B1293380) is notably long. |
| C-C-C Bond Angle | 109.5° | 110° - 125° | Bond angles often widen to accommodate bulky substituents. For instance, the central C-C-C angle in di-tert-butylmethane is significantly larger than the tetrahedral ideal. |
| Torsional (Dihedral) Angles | 60° (gauche), 180° (anti) | Varies significantly | The presence of multiple bulky groups can force unusual torsional angles to minimize steric clash. |
Table 1: Comparison of Ideal vs. Observed Geometrical Parameters in Highly Branched Alkanes.
| Interaction Type | Energy Cost (kJ/mol) |
| H-H eclipsed | 4.0 |
| H-CH₃ eclipsed | 6.0 |
| CH₃-CH₃ eclipsed | 11.0 |
| CH₃-CH₃ gauche | 3.8 |
Table 2: Torsional and Steric Strain Energy Costs. [4][5]
Experimental Protocols for Determining Molecular Geometry
Several experimental techniques are employed to elucidate the precise molecular geometry of highly branched alkanes.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[6] However, obtaining high-quality single crystals of highly branched alkanes can be challenging due to their often-high symmetry and weak intermolecular interactions.
Detailed Methodology:
-
Synthesis and Purification: The target alkane is synthesized and rigorously purified to remove any impurities that might hinder crystallization.[6]
-
Crystallization: Growing single crystals is often the most critical and challenging step.[7]
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the compound. This is the most common method for small organic molecules.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystal growth.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[8]
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[9]
Detailed Methodology:
-
Sample Introduction: A gaseous sample of the alkane is introduced into a high-vacuum chamber through a nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electric field of the molecule.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the internuclear distances and bond angles in the molecule.
Computational Chemistry Approaches
Computational modeling provides invaluable insights into the geometry and energetics of highly branched alkanes, especially for molecules that are difficult to synthesize or crystallize.
Workflow for Computational Geometry Optimization:
Key Steps in Computational Geometry Optimization:
-
Initial Structure Generation: A plausible 3D structure of the molecule is created using molecular modeling software.
-
Method and Basis Set Selection: An appropriate level of theory (e.g., Density Functional Theory - DFT) and basis set are chosen. The choice depends on the desired accuracy and the computational cost.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process adjusts the atomic coordinates until a stationary point on the potential energy surface is found.[10]
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., all vibrational frequencies are real). Imaginary frequencies indicate a transition state or a higher-order saddle point.
Conclusion
The molecular geometry of highly branched alkanes is a fascinating and complex field of study. The severe steric hindrance imposed by bulky substituents leads to significant deviations from ideal tetrahedral geometries, resulting in elongated bonds, widened angles, and restricted torsional freedom. A combination of experimental techniques, particularly single-crystal X-ray diffraction and gas-phase electron diffraction, along with high-level computational methods, is essential for accurately characterizing the three-dimensional structures of these molecules. A thorough understanding of their geometry is crucial for predicting their physical properties, reactivity, and potential applications in fields such as drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray powder diffraction data for 1-adamantanol | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Strain | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloalkanes and strain [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
Intermolecular Forces in Branched vs. Linear Alkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the interplay between molecular structure and intermolecular forces in linear and branched alkanes. A thorough understanding of these principles is fundamental in various scientific disciplines, including drug design and materials science, where the physical properties of molecules govern their behavior and efficacy.
Core Principles: Van der Waals Forces in Alkanes
Alkanes, being nonpolar molecules, exhibit only one type of intermolecular force: van der Waals forces, specifically London dispersion forces. These transient forces arise from temporary fluctuations in electron distribution around the molecule, creating instantaneous dipoles that induce dipoles in neighboring molecules. The strength of these forces is primarily influenced by two factors:
-
Molecular Surface Area: Larger molecules with greater surface area have more points of contact for intermolecular interactions, leading to stronger London dispersion forces.
-
Polarizability: The ease with which the electron cloud of a molecule can be distorted to form a dipole. Larger molecules with more electrons are more polarizable, resulting in stronger dispersion forces.
The Influence of Branching on Physical Properties
The introduction of branching in an alkane's carbon chain has a profound and often contrasting effect on its physical properties, primarily its boiling point and melting point. These effects are a direct consequence of the alteration of the molecule's shape and its ability to interact with its neighbors.
Boiling Point
Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1][2] This is because the elongated, cylindrical shape of linear alkanes allows for a larger surface area of contact between molecules.[2] This increased proximity and surface area lead to more effective London dispersion forces, which require more thermal energy to overcome for the substance to transition into the gaseous phase.[1][2]
Conversely, branching makes a molecule more compact and spherical.[2] This reduction in surface area limits the points of contact between adjacent molecules, thereby weakening the intermolecular van der Waals forces.[3] Consequently, less energy is required to separate the molecules, resulting in a lower boiling point.[3]
Melting Point
The effect of branching on melting points is more nuanced. While linear alkanes can pack together in an orderly fashion in a crystal lattice, highly branched alkanes can sometimes exhibit higher melting points.[2] This is particularly true for molecules with a high degree of symmetry, such as neopentane (B1206597) (2,2-dimethylpropane).[2] The compact, spherical shape of these highly branched molecules allows them to pack more efficiently and symmetrically into a crystal lattice, leading to stronger intermolecular forces in the solid state that require more energy to break.[2]
However, for less symmetrical branched alkanes, the branching can disrupt the regular packing in the crystal lattice, leading to lower melting points compared to their linear counterparts.[2]
Quantitative Data Summary
The following tables summarize the key physical properties of common linear and branched alkanes, illustrating the principles discussed above.
Table 1: Physical Properties of Pentane Isomers (C₅H₁₂)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |
| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 | 26.4[4] |
| Isopentane (2-Methylbutane) | CH₃CH(CH₃)CH₂CH₃ | 27.7 | -159.9 | 26.43[5] |
| Neopentane (2,2-Dimethylpropane) | C(CH₃)₄ | 9.5 | -16.6 | 22.7 (at 282.6 K) |
Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |
| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 | -95.3 | 31.56 (at 298.15 K)[6] |
| 2-Methylpentane | CH₃CH(CH₃)(CH₂)₂CH₃ | 60.3 | -153.7 | 27.99 (at 298.15 K) |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 | -118 | 28.33 (at 298.15 K) |
| 2,2-Dimethylbutane | C(CH₃)₂CH₂CH₃ | 49.7 | -99.9 | 27.5 (at 298.15 K) |
| 2,3-Dimethylbutane | CH₃CH(CH₃)CH(CH₃)CH₃ | 58.0 | -128.4 | 28.1 (at 298.15 K) |
Table 3: Physical Properties of Heptane Isomers (C₇H₁₆)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |
| n-Heptane | CH₃(CH₂)₅CH₃ | 98.4 | -90.6 | 36.57 (at 25 °C)[7] |
| 2-Methylhexane | CH₃CH(CH₃)(CH₂)₃CH₃ | 90.0 | -118.3 | 34.0 |
| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 92.0 | -119.4 | 34.3 |
| 2,2-Dimethylpentane | C(CH₃)₂(CH₂)₂CH₃ | 79.2 | -123.8 | 32.2 |
| 2,3-Dimethylpentane | CH₃CH(CH₃)CH(CH₃)CH₂CH₃ | 89.8 | -135 | 33.3 |
| 2,4-Dimethylpentane | CH₃CH(CH₃)CH₂CH(CH₃)CH₃ | 80.5 | -119.2 | 32.5 |
| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 86.1 | -134.6 | 33.4 |
| 3-Ethylpentane | (CH₃CH₂)₃CH | 93.5 | -118.6 | 34.5 |
| 2,2,3-Trimethylbutane | C(CH₃)₂CH(CH₃)₂ | 80.9 | -25.0 | 32.0 |
Table 4: Physical Properties of Octane Isomers (C₈H₁₈)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |
| n-Octane | CH₃(CH₂)₆CH₃ | 125.7 | -56.8 | 41.49 (at 25 °C)[8] |
| 2-Methylheptane | CH₃CH(CH₃)(CH₂)₄CH₃ | 117.6 | -109.0 | 36.6 |
| 2,2,4-Trimethylpentane | C(CH₃)₂CH₂CH(CH₃)₂ | 99.3 | -107.4 | 35.2 |
Experimental Protocols
The determination of boiling and melting points is a fundamental experimental procedure in organic chemistry for characterizing and assessing the purity of compounds.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small quantities of liquid.
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
A small amount of the liquid alkane is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and immersed in the mineral oil bath of the Thiele tube. The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Melting Point Determination (Capillary Method)
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Solid alkane sample (for higher molecular weight alkanes that are solid at room temperature)
Procedure:
-
A small amount of the finely powdered solid alkane is packed into the bottom of a capillary tube.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus.[10]
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A pure compound will have a sharp melting point range of 1-2°C.[10]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between alkane structure and physical properties.
Caption: Experimental workflow for determining physical properties.
References
- 1. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 2. Pentane [webbook.nist.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pentane | C5H12 | CID 8003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopentane | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Hexane [webbook.nist.gov]
- 7. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. n-Hexane (CAS 110-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Discovery and Isolation of Novel Branched Alkanes: A Technical Guide
This guide provides an in-depth overview of the methodologies and techniques involved in the discovery, isolation, and characterization of novel branched alkanes. Tailored for researchers, scientists, and professionals in drug development, this document details the journey from initial identification in complex natural mixtures to definitive structural elucidation. It covers key experimental protocols, data interpretation, and the underlying principles of the most salient analytical techniques in the field.
Introduction to Branched Alkanes
Branched alkanes are saturated hydrocarbons that feature alkyl side chains attached to a longer parent carbon chain.[1][2][3] Unlike their linear counterparts, the presence of branching significantly alters their physical properties, such as boiling point and viscosity, and introduces stereochemical complexity.[3] These molecules are found in a wide array of natural sources, from the cuticular waxes of insects and plants to microbial metabolites, and play roles in chemical signaling, environmental protection, and cellular membrane structure.[4] The exploration of novel branched alkanes is driven by their potential applications as biofuels, lubricants, and as chiral building blocks in synthetic chemistry.
Discovery and Natural Occurrence
The discovery of novel branched alkanes is predominantly linked to the exploration of biological systems. Microorganisms, in particular, represent a vast and largely untapped resource for new hydrocarbon structures.
Microbial Biosynthesis
Bacteria and fungi produce a diverse array of branched hydrocarbons.[4] The biosynthesis of these molecules is often linked to branched-chain fatty acid synthesis.[5][6] In many bacteria, branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine serve as primers for fatty acid synthesis.[5] A subsequent decarboxylation step is essential for the formation of the branched hydrocarbon chain.[5] Another prominent pathway involves a head-to-head condensation of two fatty acyl chains, mediated by the OleA enzyme, which ultimately leads to the formation of a long-chain olefin that can be subsequently reduced to the corresponding alkane.[7] Engineered microbial systems, primarily using E. coli, are also being developed to produce specific medium-chain hydrocarbons for industrial applications.[8]
Other Natural Sources
Beyond the microbial world, novel branched alkanes are frequently identified in:
-
Insect Cuticular Hydrocarbons (CHCs): These serve as a crucial barrier against desiccation and are involved in chemical communication. Identifying methyl-branched alkanes is a common challenge in this field.[9]
-
Plant Waxes: The epicuticular wax of plants contains a mixture of lipids, including long-chain alkanes, which protect the plant from environmental stress.[10]
-
Fungi: Certain species of fungi produce volatile organic compounds that include branched aldehydes and long-chain alkanes, which may serve defensive or ecological roles.[4]
Isolation and Purification Protocols
The isolation of branched alkanes from their native, often complex, matrix is a critical step that precedes characterization. The choice of method depends on the source and the physicochemical properties of the target molecules.
Separation of Linear and Branched Alkanes
A primary challenge in isolating branched alkanes is their separation from the often more abundant linear isomers.
-
Urea (B33335) Adduction (Urea Clathrate Formation): This technique is highly effective for separating linear n-alkanes from branched and cyclic alkanes.[11] In the presence of an activator like methanol (B129727), urea crystallizes into a helical lattice that selectively traps linear alkanes, while the bulkier branched isomers are excluded.[11] The solid urea-alkane complex can be separated by filtration, and the n-alkanes recovered by dissolving the complex in hot water.[11]
-
Molecular Sieves: Crystalline zeolites with precisely defined pore sizes (e.g., 5Å) can selectively adsorb linear alkanes based on their smaller kinetic diameter, allowing the branched isomers to pass through.[11] This method is a cornerstone of industrial-scale isomer separations.[12]
Chromatographic Separation
Chromatography is the principal technique for the fine separation of complex hydrocarbon mixtures.[13]
-
Gas Chromatography (GC): Due to the volatility of most alkanes, GC is the method of choice for their separation and analysis.[14] The separation of high molecular weight branched alkanes is particularly challenging due to the large number of structurally similar isomers.[14]
-
Fractional Distillation: This method is suitable for separating alkanes with different boiling points on a larger scale.[11] As boiling points generally increase with chain length, it is effective for separating mixtures with a wide range of molecular weights.[11]
Experimental Protocol 1: Isolation of Branched Alkanes using Urea Adduction
Objective: To separate branched alkanes from a mixture containing both linear and branched isomers.
Materials:
-
Hydrocarbon mixture (e.g., dissolved in hexane)
-
Urea (high purity)
-
Methanol (activator)
-
Heptane (B126788) (or other suitable solvent for branched alkanes)
-
Hot deionized water
-
Filtration apparatus (Buchner funnel, filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the hydrocarbon mixture in a minimal amount of hexane.
-
Prepare a saturated solution of urea in methanol at approximately 65-70°C with stirring.
-
Slowly add the hydrocarbon solution to the hot urea-methanol solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to promote the formation of the urea-n-alkane adduct (a white precipitate).
-
Separate the solid adduct from the liquid phase by vacuum filtration. The filtrate contains the enriched branched and cyclic alkanes.
-
Wash the collected solid adduct with cold heptane to remove any remaining non-adducted compounds.
-
To recover the linear alkanes (for verification), dissolve the solid adduct in hot water (~80°C). The alkanes will separate as an oily layer.
-
For the filtrate containing the branched alkanes, wash it with water in a separatory funnel to remove residual methanol and urea.
-
Dry the organic layer (containing the branched alkanes) over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the purified branched alkane fraction.
-
Analyze the fraction using GC-MS to confirm the enrichment of branched isomers.
Characterization and Structural Elucidation
Once a novel branched alkane is isolated, its precise chemical structure must be determined. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns.[15]
-
Ionization: Electron Ionization (EI) is commonly used but often leads to extensive fragmentation and a weak or absent molecular ion peak for branched alkanes.[9][16] This makes definitive identification of isomers challenging.[9][17] Chemical Ionization (CI) is a softer technique that typically yields a prominent molecular ion peak, which is crucial for determining the molecular weight.[9]
-
Fragmentation Analysis: In EI-MS, branched alkanes exhibit characteristic fragmentation patterns. Cleavage is favored at the branching point to form more stable secondary or tertiary carbocations.[16] This results in a mass spectrum that lacks the smooth decay of fragment ions seen with linear alkanes and instead shows prominent peaks corresponding to the loss of the largest alkyl group at the branch point.[16]
Experimental Protocol 2: GC-MS Analysis of Branched Alkanes
Objective: To separate and identify branched alkanes in a purified sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
GC Parameters:
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Solvent Delay: 3-5 minutes (to prevent solvent peak from damaging the detector).
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Data Acquisition: Full scan mode.
Procedure:
-
Prepare a dilute solution of the alkane sample in a volatile solvent (e.g., hexane, dichloromethane) at approximately 10-100 µg/mL.
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data using the parameters specified above.
-
Analyze the resulting chromatogram to identify individual peaks.
-
For each peak, analyze the corresponding mass spectrum. Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) and analyze the fragmentation pattern to propose structures for the branched alkanes. The retention index can also be used for identification by running a series of n-alkane standards.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including branched alkanes.[13][18][19]
-
¹H NMR: Proton NMR spectra of alkanes are characterized by signals in the upfield region (typically 0.5-2.0 ppm).[18][20] While significant signal overlap can occur, the chemical shift and splitting patterns provide key information. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups have distinct, though often overlapping, chemical shift ranges.[18]
-
¹³C NMR: Carbon NMR provides a clearer picture of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local environment, allowing for the identification of quaternary, methine, methylene, and methyl carbons.[20][21]
-
2D NMR Techniques: For complex branched structures, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[22]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular framework.
-
Data Presentation and Visualization
Clear presentation of data and workflows is essential for communicating complex scientific findings.
Quantitative Data Tables
Table 1: GC Parameters for Branched Alkane Analysis
| Parameter | Typical Value/Setting | Rationale |
| Column Stationary Phase | 100% Dimethylpolysiloxane | Non-polar phase for separation based on boiling point.[14] |
| Column Length | 30 - 100 m | Longer columns provide better resolution for complex isomer mixtures.[9] |
| Internal Diameter (ID) | 0.25 mm | Standard ID for good balance of resolution and sample capacity. |
| Film Thickness | 0.25 - 1.0 µm | Thicker films for more volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better resolution and faster analysis times.[9] |
| Temperature Program | 60°C to 300°C at 5-10°C/min | Gradual ramp allows for separation of a wide range of boiling points. |
| Detector | Mass Spectrometer (MS), FID | MS provides structural information; FID is robust for quantification.[17] |
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Branched Alkanes
| Group | Structure | Typical ¹H Chemical Shift (δ, ppm)[18][20] | Typical ¹³C Chemical Shift (δ, ppm)[20] |
| Primary (Methyl) | R-CH₃ | 0.7 - 1.3 | 10 - 20 |
| Secondary (Methylene) | R₂-CH₂ | 1.2 - 1.6 | 20 - 30 |
| Tertiary (Methine) | R₃-CH | 1.4 - 1.8 | 25 - 40 |
| Quaternary Carbon | R₄-C | N/A | 30 - 40 |
Workflow and Pathway Diagrams
Diagrams created using the DOT language provide a clear visual representation of complex processes.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Linkage of Marine Bacterial Polyunsaturated Fatty Acid and Long-Chain Hydrocarbon Biosynthesis [frontiersin.org]
- 8. Microbes Provide Sustainable Hydrocarbons for Petrochemical Industry | Research UC Berkeley [vcresearch.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. GCMS Section 6.9.2 [people.whitman.edu]
- 17. pragolab.cz [pragolab.cz]
- 18. benchchem.com [benchchem.com]
- 19. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkanes | OpenOChem Learn [learn.openochem.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Ethyl-2,4-dimethylheptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 3-Ethyl-2,4-dimethylheptane, a saturated hydrocarbon. Given the absence of a direct, single-step synthesis protocol in the current literature, a robust two-step approach is presented. This method involves the initial synthesis of a tetrasubstituted alkene intermediate, 3-Ethyl-2,4-dimethylhept-3-ene, via a Grignard reaction followed by dehydration. The subsequent catalytic hydrogenation of the alkene yields the target alkane.
Method 1: Grignard Reaction Followed by Dehydration and Hydrogenation
This primary route involves two key stages:
-
Synthesis of 3-Ethyl-2,4-dimethylhept-3-ene: A Grignard reagent is reacted with a ketone to form a tertiary alcohol, which is then dehydrated to the corresponding alkene.
-
Hydrogenation of 3-Ethyl-2,4-dimethylhept-3-ene: The unsaturated intermediate is reduced to the desired saturated alkane.
Part 1: Synthesis of 3-Ethyl-2,4-dimethylheptan-3-ol via Grignard Reaction
The initial step is the formation of a tertiary alcohol through the nucleophilic addition of a Grignard reagent to a ketone. For the synthesis of 3-Ethyl-2,4-dimethylheptan-3-ol, the reaction between 2-methylpentan-3-one and an ethylmagnesium halide Grignard reagent is a viable pathway.
Experimental Protocol:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of bromoethane (B45996) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Methylpentan-3-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
A solution of 2-methylpentan-3-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude 3-Ethyl-2,4-dimethylheptan-3-ol.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | 2-Methylpentan-3-one, Ethylmagnesium Bromide |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | Moderate to High |
Note: Yields can vary based on the purity of reagents and reaction conditions.
Logical Workflow for Grignard Reaction:
Part 2: Dehydration of 3-Ethyl-2,4-dimethylheptan-3-ol
The tertiary alcohol is then dehydrated using an acid catalyst to form the alkene, 3-Ethyl-2,4-dimethylhept-3-ene.
Experimental Protocol:
-
Reaction Setup:
-
The crude 3-Ethyl-2,4-dimethylheptan-3-ol is placed in a round-bottom flask with a distillation head.
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
-
Dehydration:
-
The mixture is heated, and the alkene product, along with water, is distilled as it is formed.
-
-
Work-up and Purification:
-
The distillate is collected in a receiving flask.
-
The organic layer is separated from the aqueous layer.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The crude alkene is dried over anhydrous sodium sulfate and purified by fractional distillation.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | 3-Ethyl-2,4-dimethylheptan-3-ol |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid |
| Reaction Temperature | Dependent on boiling point of alkene |
| Typical Yield | Moderate to High |
Part 3: Catalytic Hydrogenation of 3-Ethyl-2,4-dimethylhept-3-ene
The final step is the reduction of the carbon-carbon double bond of the alkene to yield the saturated alkane, this compound.
Experimental Protocol:
-
Reaction Setup:
-
The purified 3-Ethyl-2,4-dimethylhept-3-ene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation flask.
-
A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst), is added to the solution.[1]
-
-
Hydrogenation:
-
The flask is connected to a hydrogen source, and the reaction mixture is stirred under a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.[1]
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.[1]
-
The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.
-
If necessary, the product can be further purified by distillation.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | 3-Ethyl-2,4-dimethylhept-3-ene |
| Catalyst | 5-10% Pd/C or PtO2 |
| Solvent | Ethanol, Ethyl Acetate |
| Hydrogen Pressure | 1-3 atm |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
| Typical Yield | High to Quantitative |
Overall Synthesis Workflow:
Concluding Remarks
The described two-step synthesis, commencing with a Grignard reaction to form a tertiary alcohol followed by dehydration and subsequent catalytic hydrogenation, presents a reliable and adaptable method for the preparation of this compound. This protocol provides a clear and detailed procedure for researchers and professionals in drug development and organic synthesis. Careful execution of each step and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.
References
Application Notes and Protocols: Grignard Reaction for Tertiary Carbon Formation in Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of sterically congested carbon frameworks, particularly those containing tertiary and quaternary carbon centers, is a pivotal challenge in organic synthesis and drug development. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers powerful strategies for the synthesis of alkanes bearing such sterically demanding motifs. This document provides detailed application notes and protocols for two primary methodologies: a direct, transition-metal-catalyzed cross-coupling approach and a classic two-step sequence involving the formation and subsequent reduction of a tertiary alcohol. These methods are instrumental in the synthesis of complex molecular architectures found in numerous pharmaceutical agents and natural products.
Method 1: Direct Synthesis via Cobalt-Catalyzed Cross-Coupling of Tertiary Grignard Reagents with Alkyl Halides
This method facilitates the direct formation of a C(sp³)–C(sp³) bond, enabling the construction of quaternary carbon centers in a single step. The use of a cobalt catalyst is crucial for overcoming the inherent challenges of coupling sterically hindered tertiary Grignard reagents with alkyl halides, such as slow reaction rates and competing side reactions.[1][2][3]
Application Note: Synthesis of Sterically Congested Alkanes
The cobalt-catalyzed cross-coupling of tertiary alkyl Grignard reagents with primary or secondary alkyl halides provides an efficient route to alkanes with quaternary carbon centers.[1][2][3] This reaction proceeds via an ionic SN2 mechanism, leading to inversion of stereochemistry at the alkyl halide's reacting center.[1] The inclusion of additives like lithium iodide (LiI) and 1,3-butadiene (B125203) or isoprene (B109036) is often essential for achieving high yields and selectivities.[1][2][3] This methodology is compatible with a variety of functional groups, making it a valuable tool in complex molecule synthesis.[1][2]
Quantitative Data
| Entry | Tertiary Grignard Reagent | Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |
| 1 | t-Butylmagnesium chloride | 1-Iodooctane (B127717) | CoCl₂ (2 mol%), LiI (4 mol%), Isoprene | 2,2-Dimethyldecane | 84 | [3] |
| 2 | t-Amylmagnesium chloride | 1-Bromobutane | CoCl₂ (2 mol%), LiI (4 mol%), Butadiene | 2,2-Dimethylheptane | 78 | [1] |
| 3 | 1-Adamantylmagnesium bromide | 1-Iodopentane | CoCl₂ (2 mol%), LiI (4 mol%), Butadiene | 1-Pentyladamantane | 72 | [1] |
| 4 | t-Butylmagnesium chloride | 1-Bromo-4-phenylbutane | CoCl₂ (2 mol%), LiI (4 mol%), Isoprene | 1-Phenyl-5,5-dimethylhexane | 81 | [3] |
Experimental Protocol: Synthesis of 2,2-Dimethyldecane
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
Lithium iodide (LiI)
-
Isoprene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
tert-Butylmagnesium chloride solution (e.g., 1.0 M in THF)
-
1-Iodooctane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and isoprene (2.0 mmol, 2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.
Logical Relationship Diagram
Method 2: Two-Step Synthesis via Tertiary Alcohol Intermediate
This widely applicable method involves two distinct steps: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane. This approach offers great flexibility in the design of the target alkane by varying the Grignard reagent and the ketone starting materials.
Application Note: Synthesis of Branched Alkanes
The addition of a Grignard reagent to a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[4][5][6] Subsequent deoxygenation of the tertiary alcohol yields the target alkane. Several methods are available for the reduction of tertiary alcohols, including the Wolff-Kishner and Clemmensen reductions, and milder methods employing silanes.[7][8][9][10][11][12][13][14][15][16][17] The choice of reduction method depends on the overall functional group tolerance of the substrate.
Quantitative Data
Step 1: Grignard Addition to Ketones (Formation of Tertiary Alcohols)
| Entry | Ketone | Grignard Reagent | Product (Tertiary Alcohol) | Yield (%) | Reference |
| 1 | 3-Pentanone (B124093) | tert-Butylmagnesium chloride | 3-Ethyl-2,2-dimethyl-3-pentanol (B1598568) | ~75-85 | [18] |
| 2 | Acetone | Phenylmagnesium bromide | 2-Phenyl-2-propanol | >90 | [19] |
| 3 | Cyclohexanone | Methylmagnesium iodide | 1-Methylcyclohexanol | 88 | [20] |
| 4 | Benzophenone | Ethylmagnesium bromide | 1,1-Diphenyl-1-propanol | 92 | [20] |
Step 2: Reduction of Tertiary Alcohols to Alkanes
| Entry | Tertiary Alcohol | Reduction Method | Product (Alkane) | Yield (%) | Reference |
| 1 | 3-Ethyl-2,2-dimethyl-3-pentanol | Wolff-Kishner (Hydrazine, KOH, heat) | 3-Ethyl-2,2-dimethylpentane | ~80-90 | [8][11][16] |
| 2 | 1-Methylcyclohexanol | Triethylsilane, Trifluoroacetic acid | Methylcyclohexane | >90 | [17][21] |
| 3 | 2-Phenyl-2-propanol | Clemmensen (Zn(Hg), HCl) | Isopropylbenzene | ~70-80 | [10][13][15] |
| 4 | Triphenylmethanol | Triethylsilane, Boron trifluoride etherate | Triphenylmethane | >95 | [9][17] |
Experimental Protocols
Protocol 2.1: Synthesis of 3-Ethyl-2,2-dimethyl-3-pentanol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
tert-Butyl chloride
-
Iodine (crystal)
-
3-Pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equiv) in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 3-pentanone (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2.2: Wolff-Kishner Reduction of 3-Ethyl-2,2-dimethyl-3-pentanol
Materials:
-
3-Ethyl-2,2-dimethyl-3-pentanol
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the crude 3-ethyl-2,2-dimethyl-3-pentanol from the previous step, diethylene glycol, and hydrazine hydrate (3.0 equiv).
-
Add potassium hydroxide pellets (3.0 equiv) to the mixture.
-
Heat the mixture to reflux for 1 hour.
-
Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.
-
Reflux the reaction mixture for an additional 3 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully distill the pentane to yield the pure 3-ethyl-2,2-dimethylpentane.
Experimental Workflow Diagram
Conclusion
The formation of tertiary carbon centers in alkanes is a critical transformation in the synthesis of complex organic molecules. The direct cobalt-catalyzed cross-coupling of tertiary Grignard reagents offers an efficient and atom-economical route to quaternary carbons. Alternatively, the robust two-step sequence of Grignard addition to a ketone followed by reduction of the resulting tertiary alcohol provides a highly flexible and versatile strategy. The choice of method will depend on the specific synthetic target, substrate compatibility, and desired efficiency. The detailed protocols and data presented herein serve as a practical guide for researchers in the application of these powerful Grignard-based methodologies in drug discovery and development.
References
- 1. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]
- 2. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. Silane Reduction of... - Gelest [technical.gelest.com]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Clemmensen Reduction [organic-chemistry.org]
- 16. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 17. chemistry.msu.edu [chemistry.msu.edu]
- 18. rsc.org [rsc.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Triethylsilane (TES) [organic-chemistry.org]
Catalytic isomerization of n-undecane to branched isomers
Application Note: Catalytic Isomerization of n-Undecane
Introduction
The catalytic hydroisomerization of long-chain n-alkanes, such as n-undecane, into their branched isomers is a critical process in the petroleum refining industry. This transformation is essential for improving the quality of fuels by increasing the octane (B31449) number of gasoline and enhancing the cold-flow properties (i.e., lowering the pour point) of diesel and lubricating oils.[1][2] The process typically employs bifunctional catalysts, which possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal isomerization.[3][4] A delicate balance between these two functions is paramount for achieving high conversion rates and selectivity towards the desired branched isomers while minimizing undesirable cracking reactions.[1][5]
This document provides an overview of the reaction mechanism, detailed experimental protocols for catalyst preparation and performance evaluation, and a summary of catalytic performance data using common zeolite-based catalysts like ZSM-22 and SAPO-11. While n-undecane is the focus, data from similar long-chain alkanes like n-dodecane and n-decane are included as they serve as excellent and widely studied model compounds.[6][7][8]
Reaction Mechanism
The hydroisomerization of n-alkanes over bifunctional catalysts follows a well-established mechanism involving three main steps, as illustrated in the diagram below.[3][4][9]
-
Dehydrogenation: The linear alkane (e.g., n-undecane) is first dehydrogenated on a metal site (typically platinum) to form an alkene intermediate (e.g., undecene).
-
Skeletal Isomerization: The alkene intermediate diffuses to a Brønsted acid site on the support (e.g., a zeolite), where it is protonated to form a secondary carbenium ion. This carbocation then undergoes skeletal rearrangement to form more stable tertiary carbenium ions, which subsequently deprotonate to yield branched alkene isomers.[9]
-
Hydrogenation: The branched alkene diffuses back to a metal site, where it is hydrogenated to form the final branched alkane product (e.g., isoundecane).
Cracking occurs when the carbenium ion intermediates undergo β-scission, breaking C-C bonds to form smaller molecules.[4][10] Controlling reaction conditions and catalyst properties to favor isomerization over cracking is the primary challenge.[5]
Caption: Bifunctional reaction pathway for n-alkane hydroisomerization.
Experimental Protocols
The following sections detail the procedures for catalyst synthesis, the hydroisomerization reaction, and subsequent product analysis.
1. Protocol: Catalyst Preparation (Pt/ZSM-22)
This protocol describes the synthesis of a 0.5 wt% Platinum on ZSM-22 zeolite catalyst via incipient wetness impregnation.
-
Materials:
-
H-ZSM-22 zeolite powder (calcined)
-
Tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂) or similar precursor
-
Deionized water
-
Drying oven
-
Muffle furnace
-
-
Procedure:
-
Drying: Dry the H-ZSM-22 zeolite support in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Calculate the mass of the platinum precursor required to achieve a final Pt loading of 0.5 wt%. Dissolve this amount in a volume of deionized water equal to the pre-determined pore volume of the dried H-ZSM-22 support (incipient wetness).
-
Impregnation: Add the precursor solution dropwise to the dried zeolite powder while continuously mixing to ensure uniform distribution.
-
Aging: Allow the impregnated material to age at room temperature for 12-24 hours in a covered container.
-
Drying: Dry the aged catalyst in an oven at 120°C for 12 hours.
-
Calcination: Place the dried catalyst in a muffle furnace. Ramp the temperature at a rate of 2-5°C/min to 350-450°C and hold for 3-6 hours in a flow of dry air to decompose the precursor and anchor the platinum species.
-
Storage: Cool the finished catalyst to room temperature and store it in a desiccator until use.
-
2. Protocol: Hydroisomerization Reaction
This protocol details the evaluation of the prepared catalyst using a continuous-flow fixed-bed microreactor.[11][12]
-
Apparatus:
-
High-pressure fixed-bed stainless steel reactor
-
Mass flow controllers (for H₂ and other gases)
-
High-pressure liquid pump (e.g., HPLC pump for n-undecane)
-
Temperature controller and furnace
-
Back pressure regulator
-
Gas-liquid separator
-
Gas chromatograph (GC) for online or offline analysis
-
-
Procedure:
-
Catalyst Loading: Load the reactor with a known mass (e.g., 0.2 - 1.0 g) of the prepared Pt/ZSM-22 catalyst, typically pelletized and sieved to a specific particle size range (e.g., 20-40 mesh).
-
Catalyst Pre-treatment (Reduction):
-
Purge the system with an inert gas (e.g., N₂).
-
Heat the catalyst under a flow of pure hydrogen (H₂) to a temperature of 400-460°C at a rate of 5°C/min.
-
Hold at this temperature for 2-4 hours to reduce the platinum oxide species to their active metallic state.
-
-
Reaction Start-up:
-
After reduction, lower the reactor temperature to the desired reaction temperature (e.g., 250-350°C).
-
Adjust the system pressure using the back pressure regulator to the target pressure (e.g., 1-4 MPa).
-
Introduce the n-undecane feed into the reactor using the high-pressure liquid pump at a specific weight hourly space velocity (WHSV, e.g., 1.0 h⁻¹). The WHSV is defined as the mass flow rate of the feed divided by the mass of the catalyst.
-
Maintain a constant molar ratio of hydrogen to hydrocarbon (H₂/HC), typically ranging from 5 to 25.[8]
-
-
Steady-State Operation: Allow the reaction to stabilize for at least 2-3 hours until a steady state is reached, as confirmed by consistent product composition from the GC analysis.
-
Product Collection and Analysis:
-
Cool the reactor effluent and direct it to a gas-liquid separator.
-
Analyze the liquid product stream using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., PONA or similar).
-
Analyze the gas phase similarly to quantify light cracking products.
-
-
3. Protocol: Product Analysis
-
Method: Gas Chromatography (GC-FID)
-
Procedure:
-
Calibration: Calibrate the GC using certified standards for n-undecane and its expected isomers (e.g., methyl-decanes, ethyl-nonanes, dimethyl-nonanes) as well as potential cracking products.
-
Sample Injection: Inject a known volume of the liquid product into the GC.
-
Data Analysis: Identify and quantify the peaks corresponding to unreacted n-undecane, various branched isomers, and cracking products based on retention times and calibration curves.
-
Calculations:
-
n-Undecane Conversion (%): [(moles of n-undecane in) - (moles of n-undecane out)] / (moles of n-undecane in) * 100
-
Isomer Selectivity (%): (moles of all C11 isomers formed) / (moles of n-undecane converted) * 100
-
Isomer Yield (%): (Conversion * Isomer Selectivity) / 100
-
-
Visualized Experimental Workflow
The diagram below outlines the logical flow of the experimental process from catalyst synthesis to final data analysis.
Caption: Overall workflow for n-undecane hydroisomerization experiments.
Data Presentation: Catalyst Performance
The following tables summarize the catalytic performance for the hydroisomerization of long-chain n-alkanes over various bifunctional catalysts. This data provides a comparative basis for catalyst selection and process optimization.
Table 1: Performance of Pt/ZSM-22 Catalysts
| Feedstock | Catalyst | Temp. (°C) | Pressure (bar) | Conversion (%) | Isomer Yield (%) | Reference |
| n-Dodecane | 0.5% Pt/ZSM-22 | 300 | - | 96.6 | ~40 | [13] |
| n-Dodecane | Pt/ZSM-22-CA-2¹ | 340 | 1.5 | 89.7 | ~75 | [6] |
| n-Dodecane | Pt/siliceous ZSM-22 | 290 | 40 | 29.0 | ~27.8 | [8] |
| n-Dodecane | Pt/ZSM-22-Y² | 320 | 4.0 | ~95 | ~70 | [14] |
¹Citric acid-treated ZSM-22.[6] ²Post-treated ZSM-22 and Y zeolite composite.[14]
Table 2: Performance of Pt/SAPO-11 Catalysts
| Feedstock | Catalyst | Temp. (°C) | Pressure (bar) | Conversion (%) | Isomer Yield (%) | Reference |
| n-Decane | 0.25% Pt/SAPO-11 | 275 | Atmospheric | 56.8 | - | [7][15] |
| n-Decane | 0.25% PtZrW/SAPO-11 | 275 | Atmospheric | 66.7 | - | [16] |
| n-Dodecane | Pt/SAPO-11 | 280 | 20 | 80.0 | 70.0 | [8] |
| n-Hexadecane | 0.5% Pt/SAPO-11 | 340 | 15 | 81.8 | 70.7 | [17] |
References
- 1. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Industrial Aplication of Catalytic Systems for n-Heptane Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Kinetic Study of Hydroisomerization of n-Decane using Pt/SAPO-11 catalysts | Semantic Scholar [semanticscholar.org]
- 16. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 17. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Methods for the Separation of C11 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (B72203) (C11H24) and its 158 structural isomers are of significant interest in various fields, including petrochemical analysis, environmental science, and metabolomics. The structural arrangement of these isomers can lead to different physicochemical properties and biological activities. Consequently, the accurate separation and identification of C11 alkane isomers are crucial for research and quality control. Gas chromatography (GC) is a powerful analytical technique for the separation of volatile compounds like undecane isomers. This application note provides detailed protocols for the separation of C11 alkane isomers using capillary GC, with a focus on the use of non-polar and polar stationary phases.
The primary challenge in the separation of alkane isomers is their similar boiling points and polarities. High-resolution capillary gas chromatography is the technique of choice for tackling this analytical challenge. The separation is achieved based on the differential partitioning of the isomers between the mobile phase (a carrier gas) and the stationary phase coated on the column wall. The choice of the stationary phase is critical for achieving the desired separation.
Data Presentation: Kovats Retention Indices of C11 Alkane Isomers
Kovats Retention Indices (KI) are a standardized method for reporting retention data, making them less dependent on instrumental variations compared to absolute retention times.[1] The following table summarizes the Kovats Retention Indices for several C11 alkane isomers on a non-polar stationary phase.
Table 1: Kovats Retention Indices of Selected C11 Alkane Isomers on a Non-Polar Column.
| Isomer | Kovats Retention Index (KI) |
| n-Undecane | 1100 |
| 2-Methyldecane | 1078 |
| 3-Methyldecane | 1083 |
| 4-Methyldecane | 1086 |
| 5-Methyldecane | 1088 |
| 2,2-Dimethylnonane | 1055 |
| 3,3-Dimethylnonane | 1089 |
| 4,4-Dimethylnonane | 1098 |
Data sourced from an application note by Benchchem.[1]
Experimental Protocols
This section provides detailed methodologies for the separation of C11 alkane isomers using two common types of capillary GC columns: non-polar and polar.
Protocol 1: Separation of C11 Alkane Isomers on a Non-Polar Capillary Column
Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, separate alkanes primarily based on their boiling points and molecular shape.[1] More branched isomers tend to have lower boiling points and, therefore, shorter retention times.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC, PerkinElmer GC 2400 System, or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature (FID): 300 °C
Sample Preparation:
-
Prepare a standard mixture of C11 alkane isomers of interest at a concentration of approximately 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane.
-
If analyzing a sample with an unknown concentration of isomers, dilute the sample in the same solvent to a final concentration within the linear range of the detector.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before injection.
GC Analysis Protocol:
-
Instrument Setup: Install the non-polar GC column in the gas chromatograph.
-
Conditioning: Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Method Loading: Program the GC with the parameters outlined above.
-
Injection: Inject 1 µL of the prepared standard or sample into the GC.
-
Data Acquisition: Acquire the chromatogram and, if using a mass spectrometer, the corresponding mass spectra.
Protocol 2: Separation of C11 Alkane Isomers on a Polar Capillary Column (Conceptual)
Instrumentation and Conditions:
-
Gas Chromatograph: As in Protocol 1.
-
Column: A polar capillary column, such as a DB-WAX or DB-23 (polyethylene glycol or biscyanopropyl polysiloxane), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 3 °C/min to 180 °C
-
Hold: 10 minutes at 180 °C
-
-
Detector Temperature (FID): 280 °C
Sample Preparation and GC Analysis Protocol:
Follow the same procedures as outlined in Protocol 1. Note that the oven temperature program and other parameters may require optimization to achieve the best separation for the specific mixture of C11 alkane isomers.
Mandatory Visualization
Caption: General workflow for the GC analysis of C11 alkane isomers.
Caption: Logic for selecting a GC column for C11 alkane isomer separation.
References
Application Note: Analysis of 3-Ethyl-2,4-dimethylheptane by Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 3-Ethyl-2,4-dimethylheptane. Understanding the fragmentation behavior of highly branched alkanes is crucial for structural elucidation in various applications, including chemical synthesis verification and metabolite identification in drug development. The fragmentation of this compound is predicted to be dominated by cleavage at the branching points, leading to the formation of stable carbocations. This application note outlines the experimental procedure for acquiring a mass spectrum and presents the predicted quantitative fragmentation data in a structured format. A logical diagram of the primary fragmentation pathways is also provided to aid in spectral interpretation.
Introduction
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI) mass spectrometry, the analyte is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns that are governed by the stability of the resulting carbocations.[1][2] Cleavage of carbon-carbon bonds is a predominant process, particularly at branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[1][3] Consequently, the molecular ion peak for highly branched alkanes is often of low abundance or entirely absent.[1][2] The most intense peak in the spectrum, known as the base peak, frequently corresponds to the most stable carbocation that can be formed.[1]
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
This protocol describes the general procedure for analyzing a volatile branched alkane like this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) system equipped with an EI source.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.
2. Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 2 minutes.
-
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase) is suitable for separating alkanes.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35 - 200
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the GC peak corresponding to this compound.
-
Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles of mass spectrometry for branched alkanes.
Predicted Fragmentation Pattern and Data
The fragmentation of this compound (Molecular Formula: C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is expected to proceed via cleavage at the C2-C3, C3-C4, and C4-C5 bonds, as these are the branching points. The molecular ion peak at m/z 156 is anticipated to be of very low intensity or absent. The major predicted fragment ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 141 | [C₁₀H₂₁]⁺ | •CH₃ (15) | Low |
| 127 | [C₉H₁₉]⁺ | •C₂H₅ (29) | Moderate |
| 113 | [C₈H₁₇]⁺ | •C₃H₇ (43) | High |
| 99 | [C₇H₁₅]⁺ | •C₄H₉ (57) | High |
| 85 | [C₆H₁₃]⁺ | •C₅H₁₁ (71) | Moderate to High |
| 71 | [C₅H₁₁]⁺ | •C₆H₁₃ (85) | High |
| 57 | [C₄H₉]⁺ | •C₇H₁₅ (99) | High (Potential Base Peak) |
| 43 | [C₃H₇]⁺ | •C₈H₁₇ (113) | High |
| 29 | [C₂H₅]⁺ | •C₉H₁₉ (127) | Moderate |
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization. Cleavage at the branched carbon atoms leads to the formation of stable secondary and tertiary carbocations, which are responsible for the major peaks observed in the mass spectrum.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The mass spectral analysis of this compound is expected to yield a fragmentation pattern characteristic of a highly branched alkane. The protocol and predicted data presented in this application note provide a valuable resource for researchers and scientists involved in the structural characterization of such molecules. The dominance of fragmentation at branching points to form stable carbocations is a key principle in interpreting the resulting mass spectrum. While the molecular ion is often not observed, the array of fragment ions provides definitive structural information.
References
Application Note: Structural Elucidation of Branched Alkanes Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the structural analysis of organic molecules. For branched-chain alkanes, however, the complexity of ¹H NMR spectra often arises from significant signal overlap and small chemical shift dispersion in the upfield region (0.5 - 2.0 ppm).[1] To overcome these challenges, a comprehensive approach employing a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential. This combination allows for the unambiguous assignment of proton and carbon signals, providing a detailed map of the molecular framework, including the specific location and degree of branching.[1][2] Advanced techniques like INADEQUATE can further provide direct evidence of carbon-carbon connectivity, albeit with sensitivity limitations.[3][4][5]
Data Presentation: Characteristic NMR Data for Branched Alkanes
The chemical shifts of protons and carbons in alkanes are highly dependent on their local electronic environment. Branching creates unique structural features, such as methine (CH) and quaternary carbons, which have characteristic spectral signatures.[1]
Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Primary (methyl) | R-CH₃ | 0.7 - 1.3[1] |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
Note: Increased substitution at adjacent carbons tends to shift proton signals downfield (higher ppm).[6]
Table 2: Typical ¹³C NMR Chemical Shifts for Branched Alkanes
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Primary (methyl) | R-CH₃ | 10 - 20[6] |
| Secondary (methylene) | R₂-CH₂ | 20 - 45 |
| Tertiary (methine) | R₃-CH | 25 - 50 |
| Quaternary | R₄-C | 30 - 40[6] |
Note: The "gamma-gauche" effect can cause upfield shifts for carbons that are three bonds away from a bulky substituent in a gauche conformation.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.
-
Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the alkane sample for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[7]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves the sample.[7][8] Deuterated solvents are used to provide a lock signal for the spectrometer and to avoid large solvent peaks in ¹H spectra.[7]
-
Filtration: Ensure the solution is free of any solid particles or precipitate. Filter the sample through a Pasteur pipette packed with a small plug of glass wool directly into the NMR tube.[9][10] Particulates can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[9]
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Oxygen Removal (Optional): For sensitive experiments or quantitative analysis, dissolved paramagnetic oxygen should be removed. This can be achieved by bubbling an inert gas like nitrogen or argon through the sample (outside the NMR tube to avoid solvent evaporation) or by using the freeze-pump-thaw technique.[9]
NMR Data Acquisition
The following is a suite of recommended experiments for the structural elucidation of a branched alkane.
a) 1D ¹H NMR
-
Purpose: To identify the number of distinct proton environments and their relative ratios via integration.
-
Methodology:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition: Acquire data with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Spectral Width: Typically 0-12 ppm.
-
Relaxation Delay (d1): 1-5 seconds, to allow for full relaxation of protons.
-
b) 1D ¹³C{¹H} NMR
-
Purpose: To determine the number of unique carbon atoms in the molecule.
-
Methodology:
c) DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed.[12][13][14]
-
Methodology:
-
DEPT-90: A pulse angle of 90° is used. Only CH (methine) signals appear as positive peaks.[12][13]
-
DEPT-135: A pulse angle of 135° is used. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[12][13][15]
-
Analysis: By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, all carbon types can be identified.[16]
-
d) 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[17][18]
-
Methodology:
-
Pulse Program: Standard COSY sequence (e.g., gCOSY).
-
Acquisition: Data is acquired as a 2D matrix. The number of increments in the indirect dimension (t1) will determine the resolution.
-
Analysis: Cross-peaks appear between signals of coupled protons, allowing for the tracing of H-C-H and H-C-C-H spin systems.
-
e) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹JCH correlation).[19][20][21]
-
Methodology:
-
Pulse Program: Standard HSQC sequence (e.g., gHSQC).
-
Acquisition: Proton-detected experiment, which offers high sensitivity.
-
Analysis: A cross-peak appears at the ¹H chemical shift on one axis and the ¹³C chemical shift of the carbon it is directly bonded to on the other axis. Edited HSQC can also differentiate CH/CH₃ from CH₂ groups by peak phase.[21]
-
f) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[19][21][22]
-
Methodology:
-
Pulse Program: Standard HMBC sequence. The long-range coupling delay can be optimized (e.g., for 5-10 Hz).[21]
-
Acquisition: A proton-detected experiment.
-
Analysis: Cross-peaks connect protons to carbons that are 2-4 bonds away. This is crucial for connecting spin systems identified by COSY and for identifying quaternary carbons.[19]
-
Visualizations: Workflows and Logic
The successful elucidation of a branched alkane's structure relies on a logical combination of the data from these experiments.
Caption: High-level workflow from sample preparation to structure elucidation.
Caption: Logic diagram for interpreting a suite of NMR experiments.
Data Interpretation Strategy
-
Initial Assessment (1D Spectra):
-
From the ¹H NMR, determine the number of distinct proton signals and their relative numbers from integration.
-
From the ¹³C NMR, count the number of signals to find the number of unique carbons.[23]
-
-
Determine Carbon Types (DEPT):
-
Direct C-H Connectivity (HSQC):
-
Correlate each proton signal to its directly attached carbon signal using the HSQC spectrum. This definitively links the ¹H and ¹³C data.
-
-
Build Spin Systems (COSY):
-
Trace the connectivity between adjacent protons using the COSY cross-peaks. This will reveal structural fragments like -CH-CH₂-CH₃.
-
-
Connect the Fragments (HMBC):
-
Use the long-range HMBC correlations to piece together the fragments identified from COSY.
-
Crucially, HMBC correlations from protons to carbons without attached protons are the primary way to place quaternary carbons within the molecular skeleton.[19]
-
-
Final Structure Assembly:
-
Combine all the information: the number of each type of CHₓ group, the H-H connectivity, and the long-range C-H connectivity to assemble the complete structure of the branched alkane. Verify that the proposed structure is consistent with all observed spectral data.
-
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2D 13C-13C INADEQUATE [chem.ch.huji.ac.il]
- 5. Inept-Inadequate [bloch.anu.edu.au]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. youtube.com [youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. che.hw.ac.uk [che.hw.ac.uk]
- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How TOCSY extends COSY’s reach in 2D NMR — Nanalysis [nanalysis.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 3-Ethyl-2,4-dimethylheptane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4-dimethylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a non-polar solvent, it offers a unique set of physical and chemical properties that make it a potential candidate for various applications in research and drug development. Its highly branched structure influences its boiling point, viscosity, and solvation characteristics, distinguishing it from linear alkanes.[1][2] This document provides detailed application notes and protocols for the use of this compound as a non-polar solvent.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [3][4] |
| Molecular Weight | 156.31 g/mol | [3][4] |
| CAS Number | 61868-24-4 | [3][4] |
| Appearance | Colorless liquid (presumed) | General alkane properties[2][5] |
| Boiling Point | Data not readily available; estimated to be in the range of 170-190 °C based on similar branched alkanes. | |
| Density | Data not readily available; estimated to be less than water (~0.75-0.80 g/mL). | General alkane properties[1][5] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and ether. | [1][5][6] |
| LogP (Octanol-Water Partition Coefficient) | 4.10480 | [3] |
Applications in Research and Drug Development
Due to its non-polar nature and branched structure, this compound can be considered for the following applications:
-
Extraction of Non-Polar Compounds: Its lipophilicity makes it suitable for extracting non-polar active pharmaceutical ingredients (APIs), natural products, or impurities from various matrices.
-
Reaction Solvent for Organic Synthesis: It can serve as an inert, non-polar medium for chemical reactions involving non-polar reactants and reagents, particularly where temperature control above the boiling point of lower alkanes is required.
-
Dispersing Agent for Non-Polar Formulations: In early-stage drug formulation, it can be used to disperse hydrophobic compounds for in vitro assays or preliminary characterization.
-
Cleaning and Degreasing: Its ability to dissolve oils and greases makes it effective for cleaning laboratory glassware and equipment.
Experimental Protocols
The following are detailed protocols for representative applications of this compound.
Protocol 1: Extraction of a Non-Polar Drug Candidate from a Plant Matrix
This protocol outlines a procedure for the solid-liquid extraction of a hypothetical non-polar drug candidate from dried plant material.
Objective: To extract a lipophilic compound from a botanical source for preliminary analysis.
Materials:
-
Dried and powdered plant material
-
This compound (analytical grade)
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
-
Glassware (round-bottom flask, condenser, thimble, etc.)
-
Filter paper
Procedure:
-
Accurately weigh 20 g of the dried, powdered plant material.
-
Place the powdered material into a cellulose (B213188) extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 250 mL of this compound to a round-bottom flask.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and attach the condenser.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Dismantle the apparatus and carefully remove the round-bottom flask containing the extract.
-
Concentrate the extract using a rotary evaporator to remove the this compound.
-
The resulting crude extract can then be further purified and analyzed.
Workflow Diagram:
Protocol 2: Synthesis of a Non-Polar Compound via a Grignard Reaction
This protocol describes a hypothetical Grignard reaction where this compound is used as a high-boiling, non-polar solvent.
Objective: To synthesize a non-polar molecule using a Grignard reagent in a suitable inert solvent.
Materials:
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., bromobenzene)
-
An electrophile (e.g., a ketone or aldehyde)
-
This compound (anhydrous)
-
Anhydrous diethyl ether or THF (for initiation)
-
Iodine crystal
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Aqueous workup solutions (e.g., saturated NH₄Cl)
Procedure:
-
Set up a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to the magnesium.
-
Add a small amount of anhydrous this compound to the flask.
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous this compound.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (as indicated by the disappearance of the iodine color and gentle bubbling), add a few drops of anhydrous diethyl ether or THF to initiate the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
Dissolve the electrophile in anhydrous this compound and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Reaction Scheme:
Safety and Handling
As with all alkanes, this compound is a flammable liquid.[7][8] Appropriate safety precautions should be taken when handling this solvent.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[7] Have a fire extinguisher readily available.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.
Conclusion
This compound presents itself as a viable non-polar solvent for specific applications in research and drug development, particularly where a higher boiling point and unique solvation properties are desired. The protocols provided herein offer a starting point for its utilization in extraction and synthesis. As with any new solvent, it is crucial to perform small-scale trials to determine its suitability for a specific application. Further research into its physical properties and solubility characteristics will undoubtedly expand its potential uses.
References
- 1. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | CAS#:61868-24-4 | Chemsrc [chemsrc.com]
- 4. This compound | C11H24 | CID 53423712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for Branched Alkanes as Jet Fuel Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of branched alkanes as key components in jet fuel, with a focus on their synthesis, properties, and the experimental protocols for their evaluation.
Introduction to Branched Alkanes in Aviation Fuel
Branched alkanes, also known as iso-alkanes, are critical components of both conventional (Jet A, Jet A-1) and sustainable aviation fuels (SAFs).[1] Their molecular structure, characterized by carbon chains with one or more branches, imparts desirable properties to jet fuel. Notably, the presence of branched alkanes helps to lower the freezing point and boiling point of the fuel, which is crucial for safe operation at the low temperatures encountered at high altitudes.[1] In conventional kerosene-type jet fuels, aliphatic, branched, and cyclo-alkanes can constitute up to 70-80% of the fuel by volume.[1] The C10 to C16 range is particularly relevant for jet fuel kerosene.
Sustainable aviation fuels are often rich in branched alkanes. Several production pathways for these biofuels exist, including the Alcohol-to-Jet (ATJ) process, hydroisomerization of normal-paraffins, and the hydroprocessing of fermented sugars to produce molecules like farnesane.
Data Presentation: Properties of Key Branched Alkanes
The following table summarizes the key physical and chemical properties of selected branched alkanes relevant to jet fuel applications, compared to the specifications for conventional Jet A-1 fuel.
| Property | Farnesane (C15H32) | Iso-cetane (C16H34) | Iso-octane (C8H18) | Jet A-1 Specification |
| Molecular Formula | C₁₅H₃₂ | C₁₆H₃₄ | C₈H₁₈ | Mixture of C8-C16 hydrocarbons |
| Density @ 15°C (g/mL) | ~0.767 | ~0.793 | ~0.692 | 0.775 - 0.840 |
| Kinematic Viscosity @ -20°C (mm²/s) | ~2.9 | Not readily available | Not readily available | Max 8.0 |
| Freezing Point (°C) | ~-78 | Not readily available | -107.4[2] | Max -47 |
| Boiling Point (°C) | ~260-262 | ~240 | 99 | 150 - 300 (Distillation Range) |
| Net Heat of Combustion (MJ/kg) | ~43.5 | Not readily available | ~44.5 | Min 42.8 |
Synthesis of Branched Alkanes for Jet Fuel
Hydroprocessed Fermented Sugars to Synthetic Isoparaffins (HFS-SIP) - The Farnesane Example
Farnesane, a C15 branched alkane (2,6,10-trimethyldodecane), is a prime example of a bio-derived jet fuel component produced via the HFS-SIP pathway. This process involves the fermentation of sugars by genetically engineered yeast (Saccharomyces cerevisiae) to produce farnesene (B8742651), a sesquiterpene. The farnesene is then hydrogenated to yield the fully saturated farnesane.
Caption: Synthesis pathway of farnesane from sugars.
Alcohol-to-Jet (ATJ) Synthesis
The Alcohol-to-Jet (ATJ) process converts alcohols, such as isobutanol or ethanol, into a mixture of branched alkanes suitable for jet fuel. The process generally involves three main steps: dehydration of the alcohol to form an alkene, oligomerization of the alkenes to create larger molecules in the jet fuel range, and finally, hydrogenation to saturate the molecules into branched alkanes.
Caption: General workflow of the Alcohol-to-Jet (ATJ) process.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the properties of branched alkanes as jet fuel components, based on ASTM International standards.
Experimental Workflow for Jet Fuel Component Evaluation
Caption: Workflow for evaluating branched alkane properties.
Compositional Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the hydrocarbon components in a fuel sample.
Apparatus:
-
Gas chromatograph (GC) with a capillary column (e.g., DB-5).
-
Mass spectrometer (MS) detector.
-
Autosampler.
-
Data acquisition and processing software.
Procedure:
-
Sample Preparation: Jet fuel samples are typically injected directly without preparation. If necessary, a gravimetric blend of chemical standards can be prepared for calibration.
-
Instrument Setup:
-
Set the GC inlet temperature (e.g., 250 °C) and split ratio (e.g., 1:30).[3]
-
Use ultra-pure helium as the carrier gas at a constant flow rate (e.g., 10 mL/min).[3]
-
Program the GC oven temperature to separate the hydrocarbon components based on their boiling points. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period.
-
Set the MS parameters for data acquisition (e.g., scan range, ionization mode).
-
-
Injection: Inject a small volume of the sample (e.g., 0.1 µL) into the GC.[3]
-
Data Acquisition: The GC separates the components, which are then detected and identified by the MS.
-
Data Analysis: Use the instrument's software to identify peaks by comparing their mass spectra to a library and quantify the components based on their peak areas.
Density Measurement (ASTM D4052)
Objective: To determine the density, relative density, and API gravity of liquid petroleum products.
Apparatus:
-
Digital density meter with an oscillating U-tube.
-
Syringe or automated sampler for sample injection.
-
Temperature-controlled bath.
Procedure:
-
Apparatus Preparation: Ensure the density meter is calibrated and the U-tube is clean and dry.
-
Sample Injection: Introduce a small volume of the liquid sample (approximately 1-2 mL) into the oscillating sample tube.[4] This can be done manually with a syringe or using an automated injection system.[4][5]
-
Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[4]
-
Calculation: The density, relative density, or API gravity is calculated from the change in frequency using calibration data.[4] The instrument should maintain a constant sample temperature (e.g., ±0.05 °C).[5]
Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of liquid petroleum products.
Apparatus:
-
Calibrated glass capillary viscometer.
-
Temperature-controlled viscosity bath.
-
Timer.
Procedure:
-
Sample Preparation: For transparent liquids, homogenize and degas the sample in an ultrasonic bath. For opaque liquids, homogenize by heating and stirring, and filter to remove particles.[6]
-
Apparatus Setup: Select a clean, dry, calibrated viscometer appropriate for the expected viscosity.[7] Place the viscometer in the temperature-controlled bath set to the desired temperature (e.g., -20°C for jet fuel), ensuring the temperature is stable to within ±0.02°C for temperatures between 15°C and 100°C.[6]
-
Measurement:
-
Calculation: Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.[6]
Freezing Point (ASTM D2386)
Objective: To determine the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the fuel temperature is allowed to rise.[9]
Apparatus:
-
Jacketed sample tube.
-
Stirrer.
-
Thermometer or other temperature-measuring device.
-
Cooling bath (e.g., dry ice and acetone).
Procedure:
-
Sample Preparation: Transfer 25 mL of the fuel into the clean, dry, jacketed sample tube.
-
Cooling: Place the sample tube in the cooling bath and stir continuously.
-
Observation: Observe the sample as it cools. The temperature at which the first hydrocarbon crystals appear is noted.
-
Warming: Remove the sample tube from the cooling bath and allow it to warm up slowly while stirring.
-
Determination: The freezing point is the temperature at which the last of the hydrocarbon crystals disappear.[9]
Distillation Characteristics (ASTM D86)
Objective: To determine the boiling range characteristics of petroleum products.[10][11][12]
Apparatus:
-
Distillation flask (100 mL).
-
Condenser and cooling bath.
-
Heat source.
-
Graduated receiving cylinder.
-
Temperature measuring device.
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus according to the standard.
-
Sample Measurement: Measure 100 mL of the sample into the distillation flask.[11]
-
Distillation: Heat the flask at a uniform rate.[11] Record the temperature at the initial boiling point (the first drop of distillate).
-
Data Collection: Record the vapor temperature as the volume of condensate in the receiving cylinder increases.[11] Note the temperatures at which 10%, 50%, and 90% of the sample has distilled, as well as the final boiling point.[13]
-
Analysis: The collected data provides the distillation curve for the fuel, which is a key indicator of its volatility.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 5. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D86 - eralytics [eralytics.com]
- 11. scribd.com [scribd.com]
- 12. fluidlife.com [fluidlife.com]
- 13. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
Application Note: 3-Ethyl-2,4-dimethylheptane as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the use of a reference standard is crucial for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. 3-Ethyl-2,4-dimethylheptane, a branched-chain alkane, is a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds, particularly other hydrocarbons. Its chemical inertness and chromatographic behavior make it an excellent choice for minimizing variations arising from sample preparation and injection. This document provides detailed application notes and protocols for the use of this compound as a reference standard in GC-MS.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H24 | [1][2] |
| Molecular Weight | 156.31 g/mol | [2] |
| CAS Number | 61868-24-4 | [1][2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and blanks.[3] The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the samples.[3][4] This method corrects for variations in injection volume, detector response, and sample loss during preparation.[3]
Experimental Protocols
1. Materials and Reagents
-
This compound (analytical standard grade)
-
High-purity solvent (e.g., hexane, pentane, or dichloromethane, GC grade)
-
Analytes of interest
-
Volumetric flasks
-
Micropipettes
-
GC vials with caps
-
Vortex mixer
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a high-purity solvent in a volumetric flask to achieve a final concentration of, for example, 1000 µg/mL.
-
Analyte Stock Solution (A Stock): Prepare a stock solution of the analyte(s) of interest in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the Analyte Stock Solution. Spike each calibration standard with the Internal Standard Stock Solution to a constant final concentration (e.g., 10 µg/mL).
3. Sample Preparation and Spiking
-
Accurately measure a known volume or weight of the sample.
-
Spike the sample with a known volume of the Internal Standard Stock Solution to achieve the same final concentration as in the calibration standards.
-
Perform any necessary sample extraction or cleanup procedures.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Instrumentation and Operating Conditions
The following table provides recommended starting parameters for the GC-MS analysis. Optimization may be necessary depending on the specific analytes and instrument.
| Parameter | Recommended Condition |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (adjust as needed) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) |
5. Data Acquisition and Processing
-
Acquire the chromatograms and mass spectra for all calibration standards and samples.
-
Identify the peaks corresponding to the analyte(s) and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for the analyte(s) and the internal standard.
6. Calibration and Quantification
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio versus the concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Use the calibration curve equation to determine the concentration of the analyte in the sample.
Data Presentation
The following table is an example of how to present the quantitative data obtained from the GC-MS analysis.
| Sample ID | Analyte Retention Time (min) | Analyte Peak Area | Internal Standard Retention Time (min) | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Cal Std 1 | 10.25 | 50,000 | 12.10 | 200,000 | 0.25 | 1.0 |
| Cal Std 2 | 10.25 | 100,000 | 12.10 | 200,000 | 0.50 | 2.0 |
| Cal Std 3 | 10.25 | 250,000 | 12.10 | 200,000 | 1.25 | 5.0 |
| Cal Std 4 | 10.25 | 500,000 | 12.10 | 200,000 | 2.50 | 10.0 |
| Sample 1 | 10.26 | 150,000 | 12.11 | 198,000 | 0.76 | 3.0 |
| Sample 2 | 10.24 | 350,000 | 12.09 | 202,000 | 1.73 | 6.9 |
Visualizations
Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.
Caption: Principle of the internal standard method for quantification in chromatography.
References
Application Notes and Protocols for Low-Temperature Combustion Studies of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role branched alkanes play in low-temperature combustion (LTC) phenomena. This document includes detailed experimental protocols for key analytical techniques, quantitative data on the ignition properties of various branched alkanes, and visualizations of the fundamental chemical pathways and experimental workflows involved in LTC research.
Introduction to Branched Alkanes in Low-Temperature Combustion
Low-temperature combustion, typically occurring below 900 K, is characterized by a complex suite of chemical reactions that differ significantly from high-temperature combustion. Branched alkanes, such as iso-octane, are fundamental components of gasoline and other commercial fuels, and their unique structural properties heavily influence their LTC behavior. Understanding the oxidation of these molecules is paramount for the development of advanced combustion engines with higher fuel efficiency and lower emissions.
Unlike their straight-chain counterparts, branched alkanes exhibit distinct reaction pathways at low temperatures. The presence of tertiary carbon-hydrogen bonds, which are weaker than primary and secondary C-H bonds, leads to the formation of different radical species upon initiation. This structural variance results in unique intermediate species, such as highly oxygenated molecules (HOMs), and additional chain-branching pathways that are not observed with n-alkanes. A key characteristic of LTC is the Negative Temperature Coefficient (NTC) region, where the rate of reaction decreases with increasing temperature. This phenomenon is particularly pronounced in the combustion of branched alkanes and is a critical factor in engine knock.
Quantitative Data: Ignition Delay Times of Branched Alkanes
Ignition delay time (IDT) is a crucial parameter for characterizing the reactivity of a fuel under specific conditions. The following tables summarize experimentally determined IDTs for several branched alkanes at various temperatures, pressures, and equivalence ratios (φ), providing a valuable resource for kinetic model validation and surrogate fuel development.
Table 1: Ignition Delay Times of Iso-octane (2,2,4-Trimethylpentane) in Air
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Ignition Delay Time (ms) | Reference |
| 665 | 40 | 1.0 | ~10 | [1] |
| 700 | 40 | 1.0 | ~5 | [1] |
| 750 | 40 | 1.0 | ~2 | [1] |
| 800 | 40 | 1.0 | ~1.5 | [1] |
| 850 | 40 | 1.0 | ~1.8 | [1] |
| 900 | 40 | 1.0 | ~2.5 | [1] |
| 740 | 15 | 1.0 | ~20 | [2] |
| 800 | 15 | 1.0 | ~10 | [2] |
| 850 | 15 | 1.0 | ~5 | [2] |
| 900 | 15 | 1.0 | ~3 | [2] |
| 740 | 30 | 0.25 | ~30 | [2] |
| 800 | 30 | 0.25 | ~15 | [2] |
| 850 | 30 | 0.25 | ~8 | [2] |
| 900 | 30 | 0.25 | ~4 | [2] |
Table 2: Ignition Delay Times of Pentane Isomers in Air at 20 atm
| Temperature (K) | n-pentane IDT (ms) | iso-pentane IDT (ms) | neopentane IDT (ms) | Reference |
| 650 | ~30 | ~50 | >100 | [3] |
| 700 | ~10 | ~20 | ~80 | [3] |
| 750 | ~3 | ~8 | ~40 | [3] |
| 800 | ~1.5 | ~4 | ~20 | [3] |
| 850 | ~1.8 | ~3 | ~10 | [3] |
| 900 | ~2 | ~2.5 | ~5 | [3] |
Table 3: Ignition Delay Times of Hexane Isomers in Air at Stoichiometric Conditions
| Temperature (K) | n-hexane IDT (ms) | 2-Methylpentane IDT (ms) | 3-Methylpentane IDT (ms) | 2,2-Dimethylbutane IDT (ms) | 2,3-Dimethylbutane IDT (ms) | Reference | |---|---|---|---|---|---| | 600 | ~40 | ~60 | ~65 | ~100 | ~120 |[4] | | 650 | ~15 | ~25 | ~28 | ~50 | ~60 |[4] | | 700 | ~5 | ~10 | ~12 | ~20 | ~25 |[4] | | 750 | ~2 | ~4 | ~5 | ~8 | ~10 |[4] | | 800 | ~1.5 | ~2.5 | ~3 | ~4 | ~5 |[4] |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to study the low-temperature combustion of branched alkanes are provided below.
Rapid Compression Machine (RCM) Protocol for Ignition Delay Time Measurement
Objective: To determine the ignition delay time of a premixed fuel/oxidizer mixture under controlled, engine-relevant conditions.
Materials:
-
Rapid Compression Machine (RCM)
-
Test fuel (e.g., iso-octane)
-
Oxidizer (e.g., synthetic air: 21% O₂, 79% N₂)
-
Diluent gas (e.g., N₂, Ar)
-
High-speed pressure transducer
-
Data acquisition system
-
Gas mixing system with mass flow controllers
-
Vacuum pump
Procedure:
-
Mixture Preparation: Prepare the desired fuel/oxidizer/diluent mixture in a mixing tank using partial pressures or mass flow controllers to achieve the target equivalence ratio and dilution. Allow sufficient time for the mixture to homogenize.
-
RCM Preparation:
-
Evacuate the reaction chamber of the RCM to a high vacuum (< 0.1 mbar) using the vacuum pump.
-
Heat the reaction chamber to the desired initial temperature (T₀).
-
Pressurize the driver section with a suitable driver gas (e.g., compressed air or nitrogen) to the required pressure to achieve the target compressed pressure (P_c).
-
-
Experiment Execution:
-
Introduce the premixed gas from the mixing tank into the reaction chamber to the desired initial pressure (P₀).
-
Trigger the RCM. The driver gas rapidly expands, driving the piston and compressing the test mixture.
-
The pressure in the reaction chamber is recorded at a high frequency (typically > 100 kHz) using the pressure transducer throughout the compression and subsequent ignition event.
-
-
Data Analysis:
-
The ignition delay time is defined as the time interval from the end of compression (EOC), typically identified as the point of maximum pressure, to the onset of ignition.
-
The onset of ignition is determined by the maximum rate of pressure rise (dP/dt_max) during the combustion event.[5]
-
The compressed temperature (T_c) at the end of compression is calculated from the initial conditions (T₀, P₀) and the measured compressed pressure (P_c) using the isentropic compression relationship.
-
-
Repeatability: Repeat the experiment under the same conditions at least three times to ensure repeatability of the results.
Shock Tube Protocol for Ignition Delay Time Measurement
Objective: To measure ignition delay times at high temperatures and pressures, complementing RCM studies.
Materials:
-
Shock tube with driver and driven sections
-
Diaphragms (e.g., polycarbonate or aluminum)
-
Driver gas (e.g., Helium)
-
Test gas mixture (fuel, oxidizer, diluent)
-
Pressure transducers
-
Optical diagnostics (e.g., photodetectors for chemiluminescence)
-
Data acquisition system
-
Vacuum system
-
Gas mixing system
Procedure:
-
Mixture Preparation: Prepare the test gas mixture in a dedicated mixing vessel as described for the RCM protocol.
-
Shock Tube Preparation:
-
Install a diaphragm between the driver and driven sections.
-
Evacuate both the driver and driven sections to a high vacuum.
-
Fill the driven section with the premixed test gas to a specific initial pressure (P₁).
-
-
Experiment Execution:
-
Pressurize the driver section with the driver gas until the diaphragm ruptures. This generates a shock wave that propagates down the driven section.
-
The incident shock wave heats and compresses the test gas to a state behind the shock (State 2).
-
The shock wave reflects off the endwall of the driven section, further heating and compressing the gas to the final test conditions (State 5).[6]
-
Pressure transducers and optical diagnostics mounted near the endwall record the pressure history and light emission (e.g., from OH* or CH* radicals) during the ignition process.[7]
-
-
Data Analysis:
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition.
-
The onset of ignition is typically identified by a sharp increase in pressure or a rapid rise in the chemiluminescence signal.[7]
-
The temperature and pressure behind the reflected shock wave (T₅ and P₅) are calculated from the measured incident shock wave velocity and the initial conditions using the normal shock relations.
-
-
Post-Experiment: Evacuate and purge the shock tube to remove combustion products before the next experiment.
Jet-Stirred Reactor (JSR) Protocol for Species Concentration Measurement
Objective: To obtain species concentration profiles as a function of temperature, providing detailed insights into the reaction kinetics.
Materials:
-
Jet-Stirred Reactor (JSR) made of fused silica
-
Oven for temperature control
-
Mass flow controllers for precise gas delivery
-
Reactants (fuel, O₂, diluent)
-
Sampling probe (sonic or capillary)
-
Analytical equipment (e.g., Gas Chromatograph with Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectrometer)
-
Vacuum system
Procedure:
-
System Setup:
-
Place the JSR inside the oven and set the desired reaction temperature.
-
Connect the reactant gas lines to the JSR inlet via the mass flow controllers.
-
Connect the sampling probe at the JSR outlet to the analytical instrument.
-
-
Experiment Execution:
-
Establish a continuous flow of the reactant mixture (fuel, oxidizer, and diluent) into the reactor at a constant pressure and residence time. The jets from the inlet nozzles ensure rapid mixing.[8]
-
Allow the system to reach a steady state, which is typically achieved after several residence times.
-
-
Sampling and Analysis:
-
A small sample of the reacting mixture is continuously extracted from the reactor through the sampling probe. The sonic probe rapidly quenches the reactions, preserving the species concentrations at the reactor conditions.
-
The extracted sample is then analyzed by the GC-MS or FTIR to identify and quantify the stable intermediate and final product species.
-
-
Data Collection:
-
Record the mole fractions of the reactants, intermediates, and products at a specific temperature.
-
Vary the reactor temperature in a stepwise manner to obtain species concentration profiles as a function of temperature.
-
-
Data Interpretation: The measured species profiles provide valuable data for the validation and refinement of detailed chemical kinetic models.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways in branched alkane low-temperature combustion and a typical experimental workflow for its study.
Branched Alkane Low-Temperature Combustion Pathway
Caption: Generalized reaction pathway for branched alkanes in low-temperature combustion.
Experimental Workflow for LTC Studies
Caption: Typical experimental workflow for investigating low-temperature combustion phenomena.
References
- 1. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sae.org [sae.org]
- 6. youtube.com [youtube.com]
- 7. New insights into the low-temperature oxidation of 2-methylhexane [escholarship.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trialkyl-Substituted Alkanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trialkyl-substituted alkanes.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of sterically hindered alkanes, offering systematic approaches to problem-solving.
Issue 1: Low or No Yield in Corey-House Synthesis
The Corey-House reaction is a powerful method for creating carbon-carbon bonds, but its success with sterically hindered substrates can be variable.[1][2][3] Low yields are a frequent challenge.
Possible Causes and Solutions:
-
Poor Quality of Organolithium Reagent: The formation of the initial alkyl lithium reagent is critical. Incomplete reaction with lithium metal can lead to low concentrations of the active reagent.
-
Inefficient Formation of the Gilman Reagent: The transmetalation step from the organolithium to the copper(I) salt to form the lithium dialkylcuprate (Gilman reagent) can be sluggish or incomplete.
-
Solution: Use high-purity, dry copper(I) iodide or bromide. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the Gilman reagent.
-
-
Steric Hindrance in the Alkyl Halide: While the Gilman reagent can be sterically hindered, the reacting alkyl halide is more sensitive to steric bulk.[2][4] Tertiary alkyl halides are generally poor substrates for the Corey-House synthesis and can lead to elimination side reactions.[1]
-
Solution: If possible, choose a synthetic route where the more sterically hindered group is part of the Gilman reagent and the less hindered group is the alkyl halide. Primary and secondary alkyl halides generally give better yields.[4]
-
-
Side Reactions: Common side reactions include homo-coupling of the organolithium reagent (Wurtz-type reaction) and elimination reactions, especially with secondary and tertiary alkyl halides.
-
Solution: Maintain low reaction temperatures to disfavor side reactions. Add the alkyl halide slowly to the Gilman reagent to keep its concentration low and minimize homo-coupling.
-
Troubleshooting Workflow for Low Yield in Corey-House Synthesis:
Caption: Troubleshooting workflow for low yields in Corey-House synthesis.
Issue 2: Challenges in the Grignard-Based Synthesis of Trialkyl-Substituted Alkanes
The synthesis of trialkyl-substituted alkanes via a Grignard reagent typically involves two steps: 1) reaction of the Grignard reagent with a ketone to form a tertiary alcohol, and 2) reduction of the tertiary alcohol to the corresponding alkane. Problems can arise in both stages.
Step 1: Grignard Reaction with a Ketone
-
Failure to Initiate Grignard Formation: The reaction between magnesium metal and the alkyl halide is often difficult to start.
-
Solution: Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere. Use fresh magnesium turnings. Activation methods include crushing the magnesium turnings to expose a fresh surface, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
-
Low Yield of Tertiary Alcohol: Several side reactions can compete with the desired nucleophilic addition.
-
Enolization: If the ketone is sterically hindered and the Grignard reagent is bulky, the Grignard can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup.
-
Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, adding cerium(III) chloride (Luche conditions) can enhance nucleophilic addition over enolization.
-
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via hydride transfer. This is more prevalent with sterically hindered ketones.
-
Solution: Choose a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if the substrate allows.
-
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct.
-
Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
-
-
Step 2: Reduction of the Tertiary Alcohol
-
Incomplete Reduction: The tertiary alcohol may be resistant to reduction.
-
Solution: Ionic hydrogenation using a silane (B1218182) (e.g., triethylsilane) and a strong acid (e.g., trifluoroacetic acid) is often effective for the reduction of tertiary alcohols that can form stable carbocations. Ensure a sufficient excess of the silane and acid are used.
-
-
Rearrangement: Carbocation intermediates formed during the reduction can be prone to rearrangement, leading to a mixture of isomeric alkanes.
-
Solution: Use reaction conditions that favor direct reduction over carbocation rearrangement. This can sometimes be achieved by careful selection of the acid and solvent system.
-
Troubleshooting Workflow for Grignard-Based Synthesis:
References
Technical Support Center: Alkylation of Heptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of heptane (B126788) and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of heptane derivatives, offering potential causes and recommended solutions.
Issue 1: Low or No Conversion of the Heptane Derivative
Q: I am not observing any significant consumption of my starting material. What are the potential reasons for this low reactivity?
A: Low or no conversion in an alkylation reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic check of the following is recommended:
-
Inadequate Activation of the Alkylating Agent: For reactions involving alkyl halides, the formation of a carbocation or a polarized complex is crucial.[1] If using a Lewis acid catalyst, ensure it is active and used in the correct stoichiometric amount.
-
Insufficiently Strong Base: If the reaction requires the deprotonation of a heptane derivative (e.g., at a specific functional group), the base used may not be strong enough to generate the required nucleophile.
-
Reaction Temperature Too Low: Alkylation reactions often have a significant activation energy barrier.[2] The reaction temperature may be insufficient to initiate the reaction at a reasonable rate.
-
Poor Solubility: If the heptane derivative and the alkylating agent are not in the same phase, the reaction rate will be severely limited. Ensure an appropriate solvent is used that dissolves all reactants.
-
Presence of Impurities: Water or other protic impurities can quench strong bases or deactivate Lewis acid catalysts.[2] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere if necessary.[2]
Issue 2: Formation of Multiple Products and Low Yield of the Desired Product
Q: My reaction mixture shows multiple products on analysis (TLC, GC-MS), and the yield of my target molecule is low. What are the common side reactions?
A: The formation of multiple products is a common challenge in the alkylation of alkanes due to the carbocationic intermediates involved.[1] Key side reactions include:
-
Isomerization: Carbocation intermediates can undergo rearrangements, such as hydride and alkyl shifts, to form more stable carbocations.[1][3][4] This leads to the formation of various structural isomers of the desired alkylated heptane. For example, the alkylation at a secondary carbon of heptane can lead to products with the alkyl group at different positions.
-
Polymerization: The desired alkylated product can sometimes react further with the alkylating agent or other carbocations, leading to the formation of higher molecular weight byproducts.[5][6] This is particularly prevalent at higher temperatures and with a high concentration of the alkylating agent.
-
Cracking: At elevated temperatures or with very strong acid catalysts, the heptane backbone or the alkylated product can undergo C-C bond cleavage, resulting in smaller alkane and alkene fragments.[7][8][9]
-
Disproportionation: This involves the transfer of a hydrogen atom between two carbocations, leading to the formation of an alkane and an alkene.
Below is a diagram illustrating the logical flow for troubleshooting low yields.
References
- 1. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkylation unit - Wikipedia [en.wikipedia.org]
- 6. Petroleum refining - Polymerization, Alkylation, Processes | Britannica [britannica.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Ethyl-2,4-dimethylheptane
Welcome to the technical support center for the synthesis of 3-Ethyl-2,4-dimethylheptane. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during the synthesis of this branched alkane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most effective methods for synthesizing unsymmetrical, branched alkanes like this compound are coupling reactions involving organometallic reagents. The Corey-House synthesis is a highly suitable method, offering good yields and minimizing side products.[1][2][3] Another potential route is the Grignard reaction, although it may be more prone to rearrangements and side reactions in this specific case.
Q2: Why is the Corey-House synthesis preferred over other methods like the Wurtz reaction for this synthesis?
A2: The Corey-House synthesis is superior to the Wurtz reaction for preparing unsymmetrical alkanes because it largely avoids the formation of undesired coupling byproducts (R-R and R'-R').[3] It allows for the coupling of two different alkyl groups with high efficiency, which is essential for synthesizing a molecule with a specific branched structure like this compound.[2][4]
Q3: What are the key starting materials for the Corey-House synthesis of this compound?
A3: A plausible retrosynthetic analysis suggests two primary disconnection approaches. A common approach would involve reacting lithium di(sec-butyl)cuprate with 3-bromopentane (B47287) or lithium di(pentan-3-yl)cuprate with 2-bromobutane (B33332). The choice of reactants can influence the overall yield and purity of the final product.
Q4: Are there any significant safety precautions to consider during this synthesis?
A4: Yes, this synthesis involves highly reactive and pyrophoric reagents such as organolithium compounds (e.g., sec-butyllithium) and finely divided lithium metal. All manipulations involving these reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. It is also crucial to have appropriate quenching agents and fire extinguishers readily available.
Troubleshooting Guide
Problem 1: Low or no yield of the final product.
| Possible Cause | Troubleshooting Step |
| Inactive Lithium or Magnesium | Use freshly prepared or high-purity lithium wire or magnesium turnings. Ensure the surface is clean and not oxidized. |
| Wet Solvents or Glassware | All glassware must be flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Impure Alkyl Halides | Purify the alkyl halides by distillation before use to remove any water or alcohol impurities. |
| Incorrect Reaction Temperature | The formation of the organolithium reagent and the Gilman reagent often requires low temperatures. Carefully control the temperature according to the experimental protocol. |
| Inefficient Coupling | Ensure the Gilman reagent is formed correctly before adding the second alkyl halide. The order of addition is critical.[5] |
Problem 2: Formation of significant side products (e.g., symmetrical alkanes).
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | Tetrahydrofuran (THF) is a common solvent, but it can be attacked by highly reactive organometallic reagents at elevated temperatures. Maintain the recommended temperature profile.[5] |
| Side reactions of the Gilman Reagent | Ensure the complete formation of the Gilman reagent before adding the alkyl halide to minimize self-coupling. |
| Wurtz-type Coupling | This can occur if the organolithium reagent is not completely converted to the Gilman reagent. Ensure the correct stoichiometry of copper(I) iodide is used. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Close Boiling Points of Isomers and Byproducts | Purification of alkanes can be challenging due to their non-polar nature and similar boiling points. Fractional distillation is often required. |
| Presence of Unreacted Starting Materials | Monitor the reaction progress using Gas Chromatography (GC) to ensure completion. If necessary, adjust reaction time or temperature. |
| Contamination with Triphenylphosphine (B44618) Oxide (if Wittig route is attempted) | If a Wittig-based approach is used for a precursor, removal of triphenylphosphine oxide can be difficult. Column chromatography is typically necessary.[6] |
Experimental Protocols
Corey-House Synthesis of this compound
This protocol describes the synthesis via the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane.
Step 1: Preparation of sec-Butyllithium (B1581126)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add finely cut lithium wire.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the lithium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete reaction.
Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide (CuI) in anhydrous diethyl ether.
-
Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared sec-butyllithium solution from Step 1 to the CuI suspension while maintaining the low temperature. The formation of the Gilman reagent is indicated by a color change.[2]
Step 3: Coupling Reaction
-
To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane in anhydrous diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Corey-House Synthesis)
| Parameter | Condition A | Condition B | Condition C | Typical Yield |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Diethyl Ether | - |
| Temperature (Coupling) | -78 °C to RT | 0 °C to RT | -40 °C to RT | - |
| Alkyl Halide | 3-bromopentane | 3-iodopentane | 3-bromopentane | - |
| Gilman Reagent | Li(sec-butyl)₂Cu | Li(sec-butyl)₂Cu | Li(pentan-3-yl)₂Cu | - |
| Reported Yield Range | 70-85% | 75-90% | 65-80% | High yields are generally achievable with primary alkyl halides.[4] |
Visualizations
References
Overcoming co-elution of C11H24 isomers in gas chromatography
Overcoming Co-elution of C11H24 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of C11H24 (undecane) isomers in gas chromatography (GC).
Troubleshooting Guide
Issue: Poor or no separation of C11H24 isomers.
This is a common challenge due to the similar physicochemical properties of alkane isomers, such as their boiling points and polarities.[1] Effective separation requires optimizing several key chromatographic parameters.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for C11H24 isomer co-elution.
1. Evaluate Stationary Phase Selection
The choice of stationary phase is the most critical factor for separating isomers.[2]
-
Non-polar phases (e.g., 100% dimethylpolysiloxane) separate compounds primarily by boiling point.[3][4] Since many C11H24 isomers have very close boiling points, these columns often provide insufficient resolution.
-
Polar phases , such as those containing cyanopropyl functional groups, can offer improved separation for geometric isomers based on differences in dipole moments.[1]
-
Liquid crystal stationary phases are highly effective for separating positional and geometric isomers due to their unique selectivity towards molecular shape and rigidity.[5][6]
-
Novel stationary phases , like functionalized multi-walled carbon nanotubes (MWCNTs) and alicyclic polysiloxane, have shown success in separating light alkane isomers.[7][8]
Recommendation: If using a standard non-polar column, consider switching to a more selective phase.
| Stationary Phase Type | Separation Principle | Effectiveness for C11H24 Isomers |
| 100% Dimethylpolysiloxane (non-polar) | Boiling Point | Low |
| 5% Phenyl Polysiloxane (low polarity) | Boiling Point & Pi-Pi Interactions | Low to Moderate |
| Cyanopropyl-based (polar) | Dipole-Dipole Interactions | Moderate to High |
| Liquid Crystal | Molecular Shape and Rigidity | High |
| Alicyclic Polysiloxane | Enhanced Non-polar Selectivity | High[8] |
2. Optimize GC Parameters
Fine-tuning your GC method can significantly improve resolution.[9]
-
Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can enhance the separation of more volatile isomers.
-
Slower Ramp Rate: A slow temperature ramp (e.g., 1-5°C/min) increases the interaction time between the analytes and the stationary phase, often improving resolution.[4]
-
-
Carrier Gas and Flow Rate:
-
Carrier Gas Choice: Hydrogen or Helium are common choices. Hydrogen can allow for faster analysis times without a significant loss in resolution.[4]
-
Optimize Flow Rate: The optimal linear velocity provides the highest efficiency.[9] A typical starting range is 1-2 mL/min.[4] Deviating from the optimal flow rate will decrease resolution.
-
Experimental Workflow for Optimization
Caption: Sequential parameter optimization for GC method development.
3. Adjust Column Dimensions
Column dimensions play a crucial role in separation efficiency.[9]
| Parameter | Effect on Resolution | Recommendation for Isomer Separation |
| Length | Longer columns provide higher efficiency and better resolution.[9] | Use a longer column (e.g., 60 m or 100 m). |
| Internal Diameter (ID) | Narrower ID columns offer higher efficiency.[9] | Consider a 0.18 mm or 0.25 mm ID column. |
| Film Thickness | Thicker films increase retention, which can be beneficial for volatile compounds.[10] | A standard film thickness (0.25 µm) is a good starting point.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that I have co-eluting peaks?
A1: Visual inspection of the chromatogram may reveal peak shoulders or asymmetry, which are indicators of co-elution.[11] However, for definitive confirmation, using a mass spectrometer (MS) detector is recommended. By examining the mass spectra across the peak, you can identify if the spectral data changes, which would indicate the presence of more than one compound.[11]
Q2: Will changing the injection technique improve the separation of C11H24 isomers?
A2: While injection technique is critical for good chromatography (e.g., ensuring sharp peaks), it is less likely to resolve co-eluting isomers. The primary factors for isomer separation are the stationary phase chemistry and the column temperature program. However, a poor injection can worsen peak shape and make a difficult separation impossible. Ensure your injection is rapid and reproducible.[12]
Q3: Can multidimensional gas chromatography (MDGC) be used to separate C11H24 isomers?
A3: Yes, MDGC is a powerful technique for separating complex mixtures of isomers. This method involves using two columns with different stationary phases. A portion of the effluent from the first column containing the co-eluting isomers is sent to a second column with a different selectivity, which can then resolve the individual compounds.[5]
Q4: My baseline is rising significantly during the temperature program. What could be the cause?
A4: A rising baseline is often due to column bleed, which occurs as the stationary phase degrades at higher temperatures.[12] This can be exacerbated by the presence of oxygen in the carrier gas.[12] Ensure you are using high-purity carrier gas and that your system is leak-free. Also, make sure you are not exceeding the maximum operating temperature of your column.
Q5: Are there any specific GC columns recommended for alkane isomer separations?
A5: For complex hydrocarbon isomer separations, columns with high selectivity are recommended. Liquid crystal phases have demonstrated excellent capabilities for separating positional and geometric isomers.[5][6] Additionally, specialized columns like the Agilent J&W CP-Select 624 Hexane (B92381) are designed for separating hexane isomers and may show good selectivity for other light alkanes.[13] For C11H24, a highly selective phase will likely be necessary for complete resolution.
Experimental Protocols
Protocol 1: General Screening Method for C11H24 Isomers using a Non-Polar Column
This protocol provides a starting point for the analysis of C11H24 isomers.
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40°C, hold for 3 minutes
-
Ramp: 6°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injector:
-
Temperature: 250°C
-
Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
-
Detector (FID):
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N2): 25 mL/min
-
-
Detector (MS):
Protocol 2: High-Resolution Method for C11H24 Isomers using a Polar Column
This protocol is designed to enhance the separation of closely eluting isomers.
-
Instrument: Gas Chromatograph with FID or MS
-
Column: e.g., DB-23 (50% Cyanopropyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 35°C, hold for 5 minutes
-
Ramp: 2°C/min to 220°C
-
Hold: 10 minutes at 220°C
-
-
Injector:
-
Temperature: 250°C
-
Mode: Split (100:1 ratio)
-
Injection Volume: 1 µL
-
-
Detector: Same as Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. vurup.sk [vurup.sk]
- 6. researchgate.net [researchgate.net]
- 7. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimization of GC-MS Parameters for Branched Alkane Analysis
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I not seeing a clear molecular ion peak for my branched alkane samples in the mass spectrum?
A1: Branched alkanes are known to produce weak or even absent molecular ion peaks when using standard Electron Ionization (EI) at 70 eV.[1][2][3] This is because EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[4] The branching points in the alkane chain are particularly susceptible to cleavage, resulting in a variety of fragment ions.[2][5]
Troubleshooting Steps:
-
Switch to a "soft" ionization technique: Chemical Ionization (CI) is a less energetic method that can produce a more abundant protonated molecule peak ([M+H]⁺), making it easier to determine the molecular weight.[1][4]
-
Lower the electron energy in EI: Reducing the electron energy from the standard 70 eV can decrease fragmentation and enhance the molecular ion peak. However, be aware that this may also lead to a decrease in overall ion intensity and sensitivity.[1]
-
Consider Field Ionization (FI): If available, FI is another soft ionization technique that can yield a strong molecular ion peak with minimal fragmentation.[1]
Q2: My branched alkane isomers are co-eluting. How can I improve their separation?
A2: The co-elution of branched alkane isomers is a common challenge due to their similar boiling points and structures.[6] Achieving better separation requires optimization of the gas chromatography conditions.
Troubleshooting Steps:
-
Increase the column length: For highly complex mixtures of isomers, using a longer capillary column (e.g., 100 m) will provide more theoretical plates and enhance resolution, although it will increase the analysis time.[4][7]
-
Use a smaller internal diameter (I.D.) column: Columns with a smaller I.D. generally offer better resolution.[7]
-
Optimize the temperature program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[8][9][10] Experiment with different initial temperatures and ramp rates to find the optimal conditions for your specific sample.
-
Select the appropriate stationary phase: Non-polar stationary phases are the industry standard for alkane separation.[7] Columns with a 5% diphenyl / 95% dimethyl polysiloxane phase are a common choice.[7]
-
Adjust the carrier gas flow rate: Operating the carrier gas at its optimal flow rate will maximize column efficiency and resolution.[10]
Q3: I'm observing peak fronting or tailing in my chromatograms. What could be the cause?
A3: Poor peak shape, such as fronting or tailing, can be caused by several factors related to the sample, the injection, or the column.
Troubleshooting Steps for Peak Fronting:
-
Reduce the injection volume or sample concentration: Column overload is a common cause of peak fronting.[11] Dilute your sample or reduce the injection volume.
-
Increase the split ratio: If using split injection, a higher split ratio will introduce less sample onto the column.[11]
Troubleshooting Steps for Peak Tailing:
-
Check for active sites: Active sites in the inlet liner or on the column can interact with analytes, causing tailing.[12] Use a deactivated liner and a high-quality, inert column.
-
Ensure proper column installation: An improperly installed column can lead to poor peak shape.[11]
-
Check for leaks: Leaks in the system can affect carrier gas flow and lead to peak tailing.[13]
Q4: Should I use split or splitless injection for my branched alkane analysis?
A4: The choice between split and splitless injection depends primarily on the concentration of your analytes.[14][15]
-
Split Injection: This is the preferred method for high-concentration samples.[15][16] It introduces only a portion of the sample onto the column, preventing overload and producing sharp, narrow peaks.[15][16] A typical split ratio can range from 5:1 to 500:1.[15][17]
-
Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low.[14][16] The entire vaporized sample is transferred to the column, maximizing sensitivity.[14][15] However, it can lead to broader peaks for more volatile compounds.[16]
Data Presentation: GC-MS Parameter Tables
The following tables provide a summary of typical GC-MS parameters for branched alkane analysis. These are starting points and may require further optimization for your specific application.
Table 1: Recommended GC Columns for Branched Alkane Analysis
| Column Name | Stationary Phase | Key Features | Max Temperature (°C) | Common Applications |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed | 400 | High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[7] |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness. | 350 | Detailed hydrocarbon analysis (DHA), environmental analysis.[7] |
| Petrocol DH | 100% Dimethylpolysiloxane | High efficiency for complex mixtures. | 250/280 | PNA, PONA, and PIANO analysis of gasolines.[7] |
Table 2: Example GC Oven Temperature Program
| Parameter | Value | Purpose |
| Initial Temperature | 80°C | Allows for the elution of very volatile compounds first. |
| Hold Time | 2 min | Ensures all volatile components enter the column before the temperature ramp. |
| Ramp Rate | 4°C/min | A slow ramp rate improves the separation of closely eluting isomers.[18] |
| Final Temperature | 300°C | Ensures the elution of high-boiling point branched alkanes.[18] |
| Final Hold Time | 30 min | Allows all components to elute and cleans the column for the next run.[18] |
Table 3: Typical Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI for fragmentation patterns, CI for molecular weight determination.[4] |
| Electron Energy (EI) | 70 eV (standard) or lower (e.g., 20-30 eV) | Lower energy can reduce fragmentation and enhance the molecular ion.[1] |
| Mass Range | 40-550 m/z | Covers the expected mass range for a wide variety of branched alkanes. |
| Scan Speed | Optimized for 10-20 scans across a peak | Ensures good peak shape and reliable quantification.[19] |
| Ion Source Temperature | 230°C | A typical starting point, can be optimized. |
| Quadrupole Temperature | 150°C | A typical starting point, can be optimized. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the GC-MS analysis of branched alkanes.
Protocol 1: Sample Preparation
-
Dilution: For liquid samples, dilute to a concentration of approximately 0.1 to 1 mg/mL in a volatile organic solvent such as hexane, dichloromethane, or acetone.[20]
-
Dissolution: For solid samples, dissolve a small amount in a suitable volatile solvent.[20]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.[20]
-
Derivatization (if necessary): For compounds with polar functional groups that are not amenable to GC analysis, derivatization may be required to increase their volatility.[20][21][22] Silylation is a common derivatization technique.[22]
-
Transfer to Vial: Transfer the prepared sample into a 1.5 mL glass autosampler vial.[23]
Protocol 2: GC-MS Analysis
-
Column Installation: Install a suitable capillary column (e.g., a non-polar column like a DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Setup:
-
Set the injector temperature to 250-300°C.
-
Choose between split or splitless injection based on sample concentration. For split injection, start with a split ratio of 50:1. For splitless injection, use a purge time of 1 minute.
-
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Use a temperature program similar to the one described in Table 2, adjusting the initial temperature, ramp rate, and final temperature as needed to optimize separation.
-
Mass Spectrometer Setup:
-
Set the ion source and quadrupole temperatures (e.g., 230°C and 150°C, respectively).
-
Select the ionization mode (EI or CI).
-
Set the appropriate mass scan range.
-
Allow the system to stabilize.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition: Acquire the data for the duration of the GC run.
Protocol 3: Data Analysis
-
Peak Identification: Identify the peaks of interest in the total ion chromatogram (TIC).
-
Mass Spectrum Analysis: Examine the mass spectrum for each peak. For branched alkanes, look for characteristic fragmentation patterns, which often involve cleavage at the branch point.[2][5] The most stable carbocation is preferentially formed.[2][5]
-
Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Retention Index Calculation: For more confident identification, especially for isomers, calculate the Kovats retention index (RI) for each peak by running a mixture of n-alkane standards under the same GC conditions. Compare the calculated RI values with literature values for branched alkanes.[4]
Visualization of Workflows
The following diagrams illustrate key workflows in the optimization of GC-MS parameters for branched alkane analysis.
Caption: Troubleshooting workflow for GC-MS analysis of branched alkanes.
Caption: Workflow for branched alkane sample preparation for GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. GCMS Section 6.9.2 [people.whitman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. benchchem.com [benchchem.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 15. Split vs Splitless Injection [restek.com]
- 16. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. uoguelph.ca [uoguelph.ca]
Differentiating alkane isomers with similar mass spectra
Welcome to the technical support center for advanced analytical challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating alkane isomers with similar mass spectra.
Frequently Asked Questions (FAQs)
Q1: Why do my alkane isomers have nearly identical mass spectra?
Alkane isomers possess the same molecular formula and, consequently, the same molecular weight. During mass spectrometry analysis, particularly with electron ionization (EI), they can produce similar fragmentation patterns because the carbon-carbon and carbon-hydrogen bonds are ubiquitous throughout the molecules.[1][2] The resulting mass spectra may show peaks at the same mass-to-charge (m/z) ratios, making differentiation challenging.[1]
Q2: How does branching in an alkane affect its mass spectrum?
Branching significantly influences the fragmentation of alkane isomers. Here are some general rules:
-
Molecular Ion Peak: The relative intensity of the molecular ion peak is highest for straight-chain alkanes and decreases with increased branching.[3] Highly branched alkanes may have a very weak or even absent molecular ion peak.[4][5]
-
Fragmentation: Cleavage is favored at branching points because it leads to the formation of more stable secondary and tertiary carbocations.[2][5][6] The loss of the largest alkyl group from a branch point is often the most favored fragmentation pathway.[4]
Q3: My mass spectra are too similar to differentiate my isomers. What is the first troubleshooting step?
If the mass spectra are indistinguishable, the first and most crucial step is to optimize the chromatographic separation using Gas Chromatography (GC) before the sample enters the mass spectrometer. Even subtle differences in the physical properties of isomers, such as their boiling points, can be exploited for separation on a GC column.[7][8]
Q4: What if I still can't separate the isomers by changing the GC temperature program?
If adjusting the temperature program is insufficient, consider the following:
-
Column Selection: The choice of GC column is critical. A column with a different stationary phase (e.g., more polar or a different type of non-polar) can alter the separation selectivity.[9] For alkanes, a non-polar column is typically used, but subtle differences in isomer structure may require a specific phase for optimal resolution.[10]
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve peak resolution.[9]
-
Column Dimensions: Using a longer or narrower diameter column can increase the number of theoretical plates and enhance separation efficiency.[9]
Troubleshooting Guides
Issue: Co-elution of Alkane Isomers in GC-MS
Symptoms:
-
A single, broad, or shouldered peak in the chromatogram for what should be multiple isomers.
-
Mass spectrum appears to be a composite of multiple isomers.
Troubleshooting Steps:
-
Review and Optimize GC Method:
-
Temperature Program: Start with a slow temperature ramp or an isothermal hold at a lower temperature to maximize the difference in elution times.
-
Injector Temperature: Ensure the injector temperature is sufficient to vaporize the sample without causing thermal degradation.
-
Carrier Gas: Verify the carrier gas and its flow rate are appropriate for the column and method. Common carrier gases include Helium, Nitrogen, and Hydrogen.[7]
-
-
Evaluate the GC Column:
-
Stationary Phase: If using a standard non-polar column (like a DB-5), consider a column with a different selectivity.
-
Column Health: An old or degraded column will have poor separation efficiency. Check the column's performance with a standard mixture.
-
-
Consider Advanced MS Techniques:
Issue: Mass Spectra of Separated Isomers are Still Indistinguishable
Symptoms:
-
Clear separation of peaks in the chromatogram.
-
The mass spectrum for each peak is nearly identical.
Troubleshooting Steps:
-
Lower the Ionization Energy:
-
Standard Electron Ionization (EI) at 70 eV is highly energetic and can lead to extensive fragmentation, obscuring subtle differences. Reducing the ionization energy can sometimes preserve more of the molecular ion or produce more diagnostic fragment ions.
-
-
Employ "Softer" Ionization Techniques:
-
Chemical Ionization (CI): This technique uses a reagent gas to produce ions with less excess energy, resulting in less fragmentation and often a more abundant protonated molecule peak ([M+H]+). This can be invaluable for confirming the molecular weight of each isomer.[1]
-
-
Utilize Tandem Mass Spectrometry (MS/MS):
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Alkane Isomer Separation
-
Sample Preparation: Dissolve the alkane isomer mixture in a volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting chromatogram for peak separation. Examine the mass spectrum of each resolved peak to identify fragmentation patterns.
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Differentiating Co-eluting Isomers
-
Initial Analysis: Perform a standard GC-MS analysis (as in Protocol 1) to determine the retention time of the co-eluting isomers and to identify a suitable precursor ion for MS/MS (often the molecular ion).
-
MS/MS Method:
-
Precursor Ion Selection: Set the first mass analyzer (Q1) to isolate the chosen precursor ion.
-
Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon) into the collision cell (q2) to induce fragmentation of the precursor ion. Optimize the collision energy to produce a rich spectrum of product ions.
-
Product Ion Scan: Set the third mass analyzer (Q3) to scan the resulting product ions.
-
-
Data Analysis: Compare the product ion spectra of the different isomers. Even if the initial mass spectra are similar, the MS/MS spectra may show unique fragment ions or significant differences in the relative abundances of common fragments, allowing for differentiation.[14]
Quantitative Data Summary
| Isomer Type | Typical Molecular Ion (M+) Intensity | Key Fragmentation Behavior |
| Straight-Chain Alkane | Highest relative intensity within an isomer group.[3] | Characteristic clusters of peaks separated by 14 Da (CH2 groups).[2] |
| Branched Alkane | Lower intensity than straight-chain isomers; may be absent in highly branched structures.[3][4] | Preferential cleavage at branch points to form stable carbocations.[2][4] The base peak is often from the most stable carbocation formed.[5][17] |
Experimental Workflow
Caption: Workflow for differentiating alkane isomers using GC-MS and advanced troubleshooting techniques.
References
- 1. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Purification of Complex Alkane Isomer Mixtures
Welcome to the technical support center for the purification of complex alkane isomer mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed methodologies for achieving high-purity separation of alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating complex mixtures of alkane isomers?
A1: The most common techniques for purifying alkane isomers include fractional distillation, preparative gas chromatography (preparative GC), adsorptive separation using molecular sieves (like zeolites and metal-organic frameworks), and crystallization.[1] The choice of method depends on factors such as the boiling point differences between the isomers, the required purity, the scale of the separation, and the specific properties of the alkane mixture.[1]
Q2: When is fractional distillation a suitable method for alkane isomer separation?
A2: Fractional distillation is most effective when there is a significant difference in the boiling points of the alkane isomers, such as between n-butane and isobutane.[2] For isomers with very close boiling points, like n-pentane and isopentane (B150273), conventional fractional distillation becomes economically impractical due to the need for a large number of theoretical plates and high energy consumption.[2] In such cases, extractive or azeotropic distillation may be more suitable.[2]
Q3: How does adsorptive separation work for alkane isomers?
A3: Adsorptive separation relies on the differential interaction of isomers with the surface of a porous adsorbent material. For instance, 5A zeolites have pores that allow linear alkanes to enter while excluding branched isomers, a principle known as molecular sieving.[3][4] Other materials, like silicalite, separate isomers based on configurational entropy effects, where linear alkanes "pack" more efficiently within the channel structures.[4]
Q4: What are the advantages of using membrane separation for alkane isomers?
A4: Membrane separation is an emerging, energy-efficient alternative to distillation for separating alkane isomers.[5] These membranes can be designed with specific pore sizes and surface chemistries to selectively allow the passage of certain isomers while retaining others. This technique can be particularly effective for separating linear from branched alkanes.
Q5: Can crystallization be used to purify alkane isomers?
A5: Yes, fractional crystallization can be used to separate alkane isomers based on differences in their freezing points.[3] Linear alkanes tend to have higher freezing points and crystallize more readily than their branched counterparts.[3] However, this method often requires very low temperatures, which may not always be practical.[3]
Troubleshooting Guides
Fractional Distillation
Q: I am getting poor separation of my alkane isomers, and the collected fractions are still a mixture. What should I do?
A: Poor separation in fractional distillation of close-boiling alkane isomers is a common issue. Here are some troubleshooting steps:
-
Increase the Number of Theoretical Plates: Your distillation column may not have sufficient theoretical plates for the separation. Consider using a longer column or a column with a more efficient packing material (e.g., structured packing).
-
Increase the Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) can improve separation, but it will also increase the distillation time.
-
Ensure Adiabatic Operation: Make sure your distillation column is well-insulated to prevent heat loss, which can disrupt the temperature gradient necessary for efficient fractionation.
-
Check for Leaks: Any leaks in the distillation apparatus can lead to a loss of vapor and affect the separation efficiency.
-
Consider Extractive or Azeotropic Distillation: If the boiling points of your isomers are very close, conventional fractional distillation may not be sufficient. Extractive distillation, where a solvent is added to alter the relative volatilities of the isomers, or azeotropic distillation, which involves forming a low-boiling azeotrope with one of the isomers, might be necessary.[2]
Q: The temperature at the head of my distillation column is fluctuating. Why is this happening?
A: Temperature fluctuations can be caused by several factors:
-
Uneven Heating: Ensure the heating mantle is providing consistent and even heat to the distillation flask. Use a stirring mechanism to promote smooth boiling.
-
Bumping of the Liquid: Violent boiling, or "bumping," can cause surges of vapor up the column. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Flooding of the Column: If the heating rate is too high, the column can flood with condensate, leading to temperature instability. Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Preparative Gas Chromatography (Preparative GC)
Q: My alkane isomer peaks are broad and show significant tailing in my preparative GC chromatogram. What is the cause and how can I fix it?
A: Peak broadening and tailing in preparative GC can be due to several factors:
-
Column Overload: Injecting too large a sample volume can saturate the column, leading to poor peak shape. Try reducing the injection volume.[6]
-
Active Sites: The column or inlet liner may have active sites that interact with the analytes. Using a deactivated liner and a high-quality, inert column can minimize these interactions.[6]
-
Sub-optimal Flow Rate: The carrier gas flow rate may not be optimal for the separation. Adjust the flow rate to find the best balance between resolution and analysis time.
-
Injection Temperature: If the injection temperature is too low, the sample may not vaporize completely and quickly, leading to broad peaks. If it's too high, thermal degradation could occur. Optimize the injection temperature for your specific alkanes.
Q: I am not achieving baseline separation of my alkane isomers. How can I improve the resolution?
A: Improving resolution in preparative GC often involves optimizing several parameters:
-
Column Selection: Ensure you are using a column with a suitable stationary phase for alkane separation (e.g., a non-polar phase). A longer column or a column with a smaller internal diameter can also improve resolution.[6]
-
Temperature Program: A slower temperature ramp rate will increase the interaction of the analytes with the stationary phase, which can lead to better separation of closely eluting isomers.[7]
-
Carrier Gas: The choice of carrier gas (e.g., helium, hydrogen, nitrogen) and its flow rate can significantly impact resolution. Hydrogen often provides better resolution at higher flow rates, reducing analysis time.
-
Injection Volume: As mentioned, overloading the column can decrease resolution. Reduce the injection volume to see if the separation improves.
Adsorptive Separation
Q: The selectivity for my target alkane isomer is low when using a molecular sieve. How can I improve it?
A: Low selectivity in adsorptive separation can be addressed by:
-
Adsorbent Activation: Ensure your adsorbent (e.g., zeolite) is properly activated before use. This typically involves heating under vacuum to remove any adsorbed water or other contaminants that can block the pores.
-
Temperature and Pressure Optimization: Adsorption is an equilibrium process that is sensitive to temperature and pressure. Adjusting these parameters can significantly impact the selectivity. For example, in some systems, lower temperatures favor adsorption.
-
Adsorbent Selection: The choice of adsorbent is critical. For separating linear from branched alkanes, 5A zeolite is a common choice.[2] For separating branched isomers from each other, a different adsorbent with a specific pore structure, such as certain metal-organic frameworks (MOFs), may be required.
-
Presence of Impurities: The feed stream may contain impurities that compete for adsorption sites. Pre-purifying the mixture to remove these impurities can improve the selectivity for the target isomers.
Q: The flow rate through my adsorption bed is very slow. What could be the issue?
A: A slow flow rate can be due to:
-
Packing of the Adsorption Bed: The adsorbent may be too tightly packed, or the particle size may be too small, leading to a high pressure drop. Ensure the bed is packed uniformly.
-
Blockage: The inlet of the bed or the pores of the adsorbent may be blocked by particulate matter or by the formation of oligomers from reactive impurities.
-
High Viscosity: At lower temperatures, the viscosity of the alkane mixture will be higher, leading to a slower flow rate. Increasing the temperature may help, but be mindful of its effect on adsorption equilibrium.
Membrane Separation
Q: The flux through my membrane is lower than expected. What are the possible causes?
A: Low flux in membrane separation can be caused by:
-
Membrane Fouling: The membrane surface can become fouled by impurities in the feed, blocking the pores. Pre-treatment of the feed to remove potential foulants is important.
-
Concentration Polarization: The concentration of the retained isomers can build up at the membrane surface, creating a boundary layer that hinders the transport of the more permeable isomers. Increasing the cross-flow velocity across the membrane surface can help to reduce this effect.
-
Operating Pressure: The driving force for separation is the pressure difference across the membrane. If the transmembrane pressure is too low, the flux will be low.
-
Membrane Compaction: Over time, especially at high pressures, the membrane material can compact, reducing its permeability.
Q: The selectivity of my membrane for the target alkane isomer is poor. How can I improve it?
A: Poor selectivity can be addressed by:
-
Membrane Material: The intrinsic selectivity of the membrane is determined by its material and structure. You may need to use a different membrane with a more suitable pore size or chemical affinity for your specific separation.
-
Operating Temperature: Temperature can affect both the permeability and selectivity of the membrane. Optimizing the operating temperature can improve the separation performance.
-
Feed Composition: The presence of other components in the feed can affect the separation of the target isomers.
Data Presentation: Comparison of Purification Techniques
The following tables provide a summary of quantitative data for different alkane isomer purification techniques. Please note that performance can vary significantly based on the specific mixture, operating conditions, and scale of the experiment.
Table 1: Distillation Techniques for Alkane Isomer Separation
| Isomer Pair | Distillation Method | Purity Achieved | Energy Consumption | Reference |
| n-Butane / Isobutane | Conventional Fractional | >99% | High | [2] |
| n-Pentane / Isopentane | Extractive (NMP solvent) | High Purity Products | Lower than conventional | [2] |
| n-Hexane / 2-Methylpentane (B89812) | Azeotropic (Methanol entrainer) | Enriched Fractions | Lower than conventional | [8] |
Table 2: Adsorptive Separation of Alkane Isomers
| Isomer Mixture | Adsorbent | Selectivity | Adsorption Capacity | Conditions | Reference |
| n-Hexane / Branched Hexanes | Zeolite 5A | High for n-Hexane | ~1.2 mmol/g | 150 °C | [2] |
| n-Hexane / 2,2-Dimethylbutane | Silicalite | High for n-Hexane | Varies with loading | Ambient Temp. | [4] |
| Pentane (B18724) Isomers | MFI Zeolite | n-pentane > isopentane > neopentane (B1206597) | - | 333 K | [9] |
Table 3: Membrane Separation of Alkane Isomers
| Isomer Pair | Membrane Type | Selectivity (Permeability Ratio) | Permeance | Conditions | Reference |
| n-Hexane / 2,2-Dimethylbutane | ZSM-5 Zeolite | Up to 2580 | Decreases over time | 473 K | [1] |
| n-Butane / Isobutane | ZSM-5 Zeolite | Up to 57 | - | 498 K | [1] |
| n-Hexane / 2,3-Dimethylbutane | Covalent Organic Framework (COF) | 70.9 | 2.56 kg m⁻² h⁻¹ bar⁻¹ | Organic Solvent Reverse Osmosis | [10] |
Experimental Protocols
Protocol 1: Fractional Distillation of Hexane (B92381) Isomers
Objective: To separate a mixture of n-hexane and 2-methylpentane using fractional distillation.
Materials:
-
Mixture of n-hexane and 2-methylpentane (e.g., 50:50 by volume)
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Boiling chips
-
Thermometer
-
Insulating material (e.g., glass wool or aluminum foil)
-
Gas chromatograph for analysis
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the thermometer bulb just below the side arm leading to the condenser.
-
Charging the Flask: Add the hexane isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and the distillation head to ensure an adiabatic process.
-
Heating: Begin heating the flask gently. Use the stirrer to ensure even heating and smooth boiling.
-
Equilibration: As the mixture begins to boil, you will see a ring of condensate rise up the column. Adjust the heating rate to allow this ring to rise slowly. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and flows back down the column (total reflux) for a period before collecting any distillate.
-
Fraction Collection: Slowly begin to collect the distillate. The temperature at the head of the column should remain constant during the collection of the first fraction (enriched in the lower-boiling isomer, n-hexane).
-
Monitoring: Monitor the temperature at the distillation head. A sharp rise in temperature indicates that the lower-boiling component has been mostly distilled and the higher-boiling component is now reaching the top of the column.
-
Changing Fractions: When the temperature begins to rise, change the receiving flask to collect the next fraction.
-
Analysis: Analyze the composition of each fraction using gas chromatography to determine the effectiveness of the separation.
Protocol 2: Preparative Gas Chromatography of Pentane Isomers
Objective: To isolate high-purity n-pentane, isopentane, and neopentane from a mixture using preparative GC.
Materials:
-
Mixture of pentane isomers
-
Preparative gas chromatograph with a fraction collector
-
Appropriate preparative column (e.g., a non-polar phase like dimethylpolysiloxane)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Syringe for injection
-
Collection vials
Procedure:
-
Method Development (Analytical Scale): First, develop an analytical GC method to ensure the isomers can be separated. Optimize the temperature program and carrier gas flow rate to achieve baseline resolution.
-
Column Installation and Conditioning: Install the preparative column in the GC. Condition the column according to the manufacturer's instructions to remove any contaminants.
-
System Setup: Set the injector temperature, detector temperature, and temperature program based on the analytical method, adjusting for the larger scale. Set up the fraction collector to collect the eluting peaks at the correct retention times.
-
Injection: Inject a small, precise volume of the pentane isomer mixture. Avoid overloading the column, as this will lead to poor separation.
-
Chromatogram Monitoring: Monitor the chromatogram in real-time. The peaks should be well-resolved.
-
Fraction Collection: The automated fraction collector will open and close valves to direct the effluent corresponding to each isomer peak into a separate collection vial. These vials are often cooled to condense the purified isomers.
-
Purity Analysis: Analyze a small sample of each collected fraction using analytical GC to confirm the purity.
-
Repeat Injections: Repeat the injection and collection process to obtain the desired quantity of each purified isomer.
Protocol 3: Fractional Crystallization of Alkane Isomers
Objective: To enrich a mixture of alkane isomers by fractional crystallization.
Materials:
-
Mixture of alkane isomers (e.g., a mixture containing a linear alkane and several branched isomers)
-
Crystallization vessel with a stirrer
-
Controlled cooling system (e.g., a refrigerated bath)
-
Filtration apparatus (e.g., a cooled filter funnel)
-
Solvent (if performing solution crystallization)
Procedure:
-
Melt or Solution Preparation: If performing melt crystallization, heat the isomer mixture until it is completely molten. If performing solution crystallization, dissolve the mixture in a suitable solvent at an elevated temperature.
-
Slow Cooling: Begin to cool the melt or solution very slowly and with gentle stirring. The rate of cooling is critical for the formation of pure crystals. A slow cooling rate allows for the selective crystallization of the isomer with the highest freezing point (typically the linear alkane).
-
Crystal Formation: As the temperature decreases, crystals of the higher-melting isomer will begin to form. Continue to cool until a significant amount of solid has crystallized.
-
Separation: Separate the crystals from the remaining liquid (mother liquor) by filtration. The filtration should be done at the low temperature to prevent the crystals from melting.
-
Washing: Wash the crystals with a small amount of cold, pure solvent (if applicable) or with a portion of the cold mother liquor to remove any adhering impurities.
-
Analysis: Analyze the composition of the crystals and the mother liquor to determine the degree of enrichment.
-
Recrystallization (Optional): For higher purity, the collected crystals can be subjected to one or more additional recrystallization steps.
Visualizations
Logical Workflow for Selecting a Purification Technique
Caption: Decision workflow for selecting a suitable purification technique for alkane isomers.
Experimental Workflow for Preparative Gas Chromatography
Caption: Experimental workflow for the separation of alkane isomers using preparative GC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Mass Spectrometry Analysis of Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low ionization efficiency of alkanes in mass spectrometry (MS).
Troubleshooting Guides
Issue: Low or Absent Molecular Ion Peak for Alkanes in GC-MS
Q1: Why is the molecular ion peak for my alkane sample weak or completely missing in the mass spectrum?
A1: This is a common observation when using Electron Ionization (EI) for alkane analysis. EI is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecules.[1][2] This excess energy leads to extensive fragmentation of the alkane molecules, and as a result, the intact molecular ion is often present in very low abundance or is absent altogether.[3][4] The fragmentation is especially pronounced in long-chain and highly branched alkanes due to the stability of the resulting carbocations.[3][5][6]
Q2: What are the characteristic fragment ions I should look for to identify alkanes in my sample?
A2: Alkanes produce a characteristic series of fragment ions separated by 14 Da (corresponding to a CH₂ group). The most common and abundant of these fragment ions are typically found at m/z 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺).[7][8] In many cases, the peak at m/z 57 is the base peak (the most intense peak) in the spectrum.[3]
Q3: How can I increase the abundance of the molecular ion for my alkane sample?
A3: To obtain a more prominent molecular ion, "soft" ionization techniques are recommended as they impart less energy to the analyte, thus reducing fragmentation.[2] The most common soft ionization technique for GC-MS is Chemical Ionization (CI).[9][10] CI uses a reagent gas to produce ions through less energetic reactions, resulting in a more abundant protonated molecule peak ([M+H]⁺) or an adduct ion.[9][10]
Frequently Asked Questions (FAQs)
Q4: What is the fundamental difference between Electron Ionization (EI) and Chemical Ionization (CI) for alkane analysis?
A4: Electron Ionization (EI) involves bombarding the sample molecules with high-energy electrons (typically 70 eV), causing them to ionize and extensively fragment.[11] This results in a complex mass spectrum that is useful for structural elucidation but often lacks a clear molecular ion for alkanes. Chemical Ionization (CI), on the other hand, is a softer technique where a reagent gas is first ionized by the electron beam.[9][10][12] These reagent gas ions then react with the analyte molecules in the gas phase through proton transfer or other ion-molecule reactions, leading to the formation of protonated molecules ([M+H]⁺) with less fragmentation.[9][10]
Q5: How do I choose the right reagent gas for Chemical Ionization (CI) of alkanes?
A5: The choice of reagent gas in CI determines the "softness" of the ionization.[10] Methane is a common choice but can still cause some fragmentation. Isobutane and ammonia (B1221849) are "softer" reagent gases that typically result in less fragmentation and a more prominent [M+H]⁺ peak.[9][10] The selection depends on the specific alkane being analyzed and the desired level of fragmentation. For many applications, ammonia is a good starting point due to its low energy transfer.[9]
Q6: My overall signal intensity is low for all peaks, not just the molecular ion. What should I check?
A6: Low overall signal intensity can be due to a number of factors. First, check the basics of your GC-MS system, including ensuring there are no leaks in the system and that the carrier gas is of high purity and flowing at the correct rate.[8][13] A dirty ion source is a very common cause of low signal intensity, so regular cleaning is crucial.[13] You should also verify your sample preparation to ensure the concentration is appropriate and that the injection volume is optimal. Finally, regular tuning and calibration of your mass spectrometer are essential for maintaining optimal performance.[8]
Q7: Can I optimize my GC method to improve the detection of alkanes?
A7: Yes, optimizing your Gas Chromatography (GC) method is critical. Key parameters to consider include:
-
Injector Temperature: Ensure the temperature is high enough to ensure complete and rapid vaporization of the alkanes, especially for long-chain compounds.[8][14]
-
GC Column: A non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating alkanes.[8][14]
-
Oven Temperature Program: A temperature ramp is necessary to effectively separate a mixture of alkanes with different chain lengths and boiling points. A slower ramp rate generally provides better resolution.[7][8]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) should be optimized to provide the best balance between analysis time and chromatographic resolution.[8][14]
Data Presentation
Table 1: Recommended Starting GC-MS Parameters for Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good resolution and inertness for a wide range of alkanes. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min | Inert gases that provide good chromatographic efficiency.[14] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection enhances sensitivity for low-concentration samples. |
| Injector Temperature | 280-320 °C | Ensures rapid and complete vaporization of the sample, especially for higher boiling point alkanes.[8][14] |
| Oven Temperature Program | Initial: 50-100°C (hold 1-2 min), Ramp: 10-15°C/min to 320°C, Hold: 5-10 min | Provides good separation of alkanes with varying chain lengths.[14] |
| MS Transfer Line Temp. | 280-320 °C | Prevents condensation of analytes between the GC and the MS.[14] |
| Ion Source Temperature | 230-250 °C | A standard temperature range for good ionization in EI.[8][14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) | EI provides characteristic fragmentation for identification. CI is used to confirm molecular weight.[7][9] |
| MS Acquisition Mode | Full Scan (e.g., m/z 40-500) for identification, Selected Ion Monitoring (SIM) for quantification | Full scan is for identifying unknown compounds, while SIM mode increases sensitivity for target analytes.[7][8] |
| SIM Ions to Monitor (EI) | m/z 57, 71, 85 | These are the most characteristic and abundant fragment ions for alkanes.[7][8] |
Experimental Protocols
Protocol 1: Basic GC-MS Analysis of Alkanes
-
Sample Preparation: Prepare a stock solution of your alkane standard(s) in a suitable volatile solvent like hexane (B92381) or isooctane (B107328) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at concentrations relevant to your expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Instrument Setup: Set up the GC-MS system according to the recommended parameters in Table 1. Perform an autotune of the mass spectrometer to ensure it is performing optimally.
-
Blank Injection: Inject a solvent blank (the same solvent used for your samples and standards) to verify that the system is clean and free of interfering contaminants.
-
Standard Injections: Inject the series of working standards to generate a calibration curve and verify the retention times and mass spectra of your target alkanes.
-
Sample Injections: Inject your unknown samples.
-
Data Analysis: Process the acquired data to identify the alkanes in your samples by comparing their retention times and mass spectra to those of the standards. For quantification, use the calibration curve generated from the standards.
Protocol 2: Optimizing Chemical Ionization (CI) for Molecular Weight Determination
-
Initial Setup: Begin with the optimized GC parameters from your EI analysis. Switch the mass spectrometer to CI mode.
-
Reagent Gas Selection: Introduce the chosen reagent gas (e.g., methane, isobutane, or ammonia) into the ion source at the manufacturer's recommended pressure.
-
Reagent Gas Flow Optimization: Inject a standard of your target alkane and monitor the intensity of the [M+H]⁺ ion (or other adduct ions). Adjust the reagent gas flow rate to maximize the intensity of this ion while minimizing fragmentation.
-
Source Temperature Optimization: The ion source temperature can influence the extent of fragmentation in CI. Acquire spectra at different source temperatures (e.g., in 20°C increments from 150°C to 250°C) to find the temperature that provides the best balance between molecular ion intensity and signal stability.
-
Verification: Once the CI parameters are optimized, re-inject your sample to confirm the molecular weight of the alkane.
Mandatory Visualization
Caption: Troubleshooting workflow for low alkane ionization efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. whitman.edu [whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Ionization [gulflink.osd.mil]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Chemical ionization - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Enhancing the resolution of branched alkanes on non-polar GC columns
Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of branched alkanes on non-polar columns. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you enhance the resolution of your separations.
Troubleshooting Guide
Issue 1: Poor resolution between branched alkane isomers.
Q: My chromatogram shows co-eluting or poorly resolved peaks for branched alkane isomers. What are the primary causes and how can I fix this?
A: Co-elution of branched alkanes is a frequent challenge due to their similar boiling points and chemical properties.[1] The primary causes are inadequate column selectivity, insufficient column efficiency, and sub-optimal analytical parameters.[1]
Solutions:
-
Optimize the Temperature Program: A slow temperature ramp rate allows more time for analytes to interact with the stationary phase, which can improve separation.[1][2] Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min).[2]
-
Adjust Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation.[2] Operating the column at its optimal linear velocity will provide the best resolution.[2] A typical starting range is 1-2 mL/min.[2]
-
Evaluate Column Dimensions: A longer column or a column with a smaller internal diameter (ID) will increase theoretical plates and enhance separation efficiency.[1][2] Doubling the column length can increase resolution by approximately 40%.[1]
-
Select an Appropriate Stationary Phase: While non-polar stationary phases are standard for alkane analysis, subtle differences in selectivity exist.[3][4] For complex mixtures, a phase with a slightly different selectivity, such as a 5% phenyl-methyl-polysiloxane, might provide better resolution than a 100% dimethylpolysiloxane phase.[3]
Issue 2: Broad or tailing peaks for branched alkanes.
Q: My branched alkane peaks are broad and/or exhibit tailing. What could be causing this and what are the corrective actions?
A: Peak broadening and tailing can be caused by several factors, from instrumental issues to improper method parameters.
Solutions:
-
Check for Active Sites: Active sites in the injector liner, the GC column itself, or the stationary phase can interact with analytes, causing peak tailing.[2] Ensure you are using a high-quality, inert liner and column.
-
Optimize Injector Temperature: For high molecular weight alkanes, a higher injector temperature (up to 350°C, respecting the column's thermal limit) can improve vaporization and peak shape.[2]
-
Optimize Carrier Gas Flow Rate: Flow rates that are too high or too low can lead to peak broadening.[1] Determine the optimal flow rate for your column and carrier gas.
-
Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting the sample or reducing the injection volume.[5]
Frequently Asked Questions (FAQs)
Q1: How does temperature programming enhance the separation of branched alkanes?
A1: Temperature programming is crucial for analyzing samples with a wide range of boiling points, which is common for mixtures of branched alkanes.[1][6] By gradually increasing the column temperature, earlier eluting (more volatile) compounds are separated at lower temperatures, while later eluting (less volatile) compounds are mobilized as the temperature increases.[6][7] This results in sharper peaks for later-eluting compounds and a more efficient overall separation compared to an isothermal method.[8]
Q2: What is the impact of changing column dimensions on resolution?
A2: Column dimensions significantly affect separation efficiency and, consequently, resolution.[9]
-
Length: A longer column increases the number of theoretical plates, providing more opportunities for interaction between the analytes and the stationary phase, thus improving resolution.[1] However, this also increases analysis time.[10]
-
Internal Diameter (ID): A smaller ID column provides higher efficiency and better resolution.[1][4]
-
Film Thickness: A thinner stationary phase film can improve the separation of highly volatile compounds and reduce column bleed at high temperatures.[11]
Q3: When should I consider using a different non-polar stationary phase?
A3: While most non-polar columns will separate alkanes based on boiling point, some situations may require a different stationary phase.[3][4] If you have a complex mixture of isomers with very similar boiling points, a column with a different selectivity, such as one containing a low level of phenyl content (e.g., 5% phenyl), may provide the necessary resolution.[3]
Data Presentation
Table 1: Effect of GC Parameter Adjustments on Branched Alkane Resolution
| Parameter Change | Effect on Resolution | Effect on Analysis Time | Typical Application |
| Decrease Temp. Ramp Rate | Increases | Increases | Resolving closely eluting isomers.[1] |
| Increase Column Length | Increases (by ~40% for 2x length)[1] | Increases | When baseline separation is not achievable by other method optimizations.[1] |
| Decrease Column ID | Increases | Decreases (for a given efficiency) | To improve efficiency without a significant increase in analysis time.[1] |
| Decrease Film Thickness | Increases (for high boiling point analytes) | Decreases | Analysis of very high-boiling point compounds.[1] |
| Optimize Carrier Gas Flow | Increases (at optimal velocity) | Varies | General optimization for all analyses. |
Experimental Protocols
Protocol 1: General Screening Method for Branched Alkanes
This protocol provides a starting point for the analysis of a broad range of branched alkanes.
-
Sample Preparation:
-
Dissolve the alkane sample in a suitable solvent (e.g., hexane, toluene) to a concentration of approximately 10-100 µg/mL.
-
-
GC System and Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methyl-polysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Injector: Split/Splitless inlet at 300°C with a split ratio of 50:1.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 minutes.
-
-
Detector: FID at 340°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify peaks based on retention times relative to known standards.
-
Calculate the resolution between critical isomer pairs. A resolution value (Rs) greater than 1.5 indicates baseline separation.[1]
-
Visualizations
Caption: Troubleshooting workflow for enhancing branched alkane resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 10. gcms.cz [gcms.cz]
- 11. chromtech.com [chromtech.com]
Minimizing fragmentation in the mass spectral analysis of alkanes
Welcome to the technical support center for the mass spectral analysis of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize fragmentation and enhance the molecular ion peak in your experiments.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during the mass spectral analysis of alkanes and provides actionable solutions.
Issue 1: Weak or Absent Molecular Ion (M+) Peak
Symptoms:
-
The peak corresponding to the molecular weight of your alkane is very small or not visible in the mass spectrum.
-
The spectrum is dominated by a series of fragment ions at lower m/z values.
Possible Causes and Solutions:
| Cause | Solution |
| High Ionization Energy (Electron Ionization - EI) | The standard 70 eV used in EI imparts significant energy, causing extensive fragmentation of alkanes. Solution: Reduce the electron energy to 15-20 eV. This lower energy is often sufficient to ionize the molecule without causing excessive bond cleavage. Note that this may also reduce overall sensitivity. |
| Analyte Structure | Branched alkanes are particularly susceptible to fragmentation at the branching points due to the formation of stable secondary and tertiary carbocations.[1][2] Long-chain straight-chain alkanes also tend to fragment readily. |
| Inappropriate Ionization Technique | Electron ionization is a "hard" ionization technique that is often too energetic for labile molecules like alkanes. Solution: Employ a "soft" ionization technique such as Chemical Ionization (CI) or Field Ionization (FI). These methods impart less energy to the analyte, resulting in a more abundant molecular ion or pseudo-molecular ion ([M+H]⁺ or [M-H]⁺).[1] |
| High Ion Source Temperature | Excessive heat in the ion source can lead to thermal degradation of the analyte before ionization, contributing to fragmentation. Solution: Lower the ion source temperature incrementally. A typical starting point for GC-MS is 230°C, but optimization may be required. |
Troubleshooting Workflow for Weak Molecular Ion Peak
Caption: Workflow for troubleshooting a weak or absent molecular ion peak.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak for my branched alkane so much weaker than for a straight-chain alkane of the same molecular weight?
A1: The fragmentation of alkanes in mass spectrometry is driven by the stability of the resulting carbocations. Branched alkanes tend to cleave at the C-C bonds adjacent to the branching point, as this leads to the formation of more stable tertiary or secondary carbocations. Straight-chain alkanes primarily form less stable primary carbocations. This increased stability of the fragment ions for branched alkanes means that the molecular ion is more likely to fragment, resulting in a weaker M+ peak.
Q2: What is the "rule of 13" and how can it help in alkane analysis?
A2: The "rule of 13" is a quick method to generate possible molecular formulas for a given molecular weight. To use it, you divide the molecular weight (M) by 13 to get a base value for carbon atoms (n) and a remainder (r). The base formula is then CnHn+r. While useful, for alkanes (CnH2n+2), a more direct approach is often possible if the molecular ion is identified.
Q3: I see a series of peaks separated by 14 Da in my alkane's mass spectrum. What does this signify?
A3: This characteristic pattern in the mass spectra of straight-chain alkanes corresponds to the successive loss of CH₂ groups (mass of 14 Da). This creates a homologous series of alkyl carbocation fragments (e.g., C₄H₉⁺, C₅H₁₁⁺, C₆H₁₃⁺).
Q4: Can I differentiate between alkane isomers using mass spectrometry?
A4: Yes, to some extent. While constitutional isomers will have the same molecular ion peak, their fragmentation patterns will differ. As mentioned in Q1, branched alkanes will show a higher abundance of fragment ions resulting from cleavage at the branch points. For example, 2-methylpentane (B89812) will show a prominent fragment from the loss of a propyl group, which will be different from the fragmentation of n-hexane. However, for complex mixtures, chromatographic separation (like GC-MS) is essential.
Q5: What are the advantages of using Chemical Ionization (CI) for alkane analysis?
A5: Chemical Ionization is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or isobutane) to ionize the analyte through proton transfer or adduct formation. This process imparts significantly less energy to the alkane molecule compared to electron ionization. The main advantages are:
-
Greatly enhanced pseudo-molecular ion peak ([M+H]⁺ or [M-H]⁺): This makes determining the molecular weight much more reliable.
-
Reduced fragmentation: The resulting mass spectrum is much simpler and less cluttered.
Data Presentation: Comparison of Ionization Techniques
The choice of ionization technique has a profound impact on the degree of fragmentation observed for alkanes. The following tables summarize the relative abundance of the molecular ion versus major fragment ions for n-hexane and a branched isomer, 2,3-dimethylbutane, under different ionization conditions.
Table 1: n-Hexane (Molecular Weight = 86)
| m/z | Ion | Electron Ionization (70 eV) Relative Abundance (%) | Chemical Ionization (Methane) Relative Abundance (%) |
| 87 | [M+H]⁺ | - | 100 |
| 86 | [M]⁺ | 5 | - |
| 71 | [M-CH₃]⁺ | 15 | 5 |
| 57 | [M-C₂H₅]⁺ | 100 (Base Peak) | 10 |
| 43 | [M-C₃H₇]⁺ | 80 | 2 |
| 29 | [M-C₄H₉]⁺ | 45 | <1 |
Table 2: 2,3-Dimethylbutane (Molecular Weight = 86)
| m/z | Ion | Electron Ionization (70 eV) Relative Abundance (%) | Chemical Ionization (Methane) Relative Abundance (%) |
| 87 | [M+H]⁺ | - | 100 |
| 86 | [M]⁺ | <1 | - |
| 71 | [M-CH₃]⁺ | 30 | 8 |
| 57 | [M-C₂H₅]⁺ | 5 | 2 |
| 43 | [M-C₃H₇]⁺ | 100 (Base Peak) | 5 |
| 29 | [M-C₄H₉]⁺ | 10 | <1 |
Data are representative and may vary based on instrument conditions.
Logical Relationship of Ionization Energy and Fragmentation
References
Validation & Comparative
A Comparative Analysis of 3-Ethyl-2,4-dimethylheptane and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount. This guide provides a comprehensive comparative analysis of 3-Ethyl-2,4-dimethylheptane and its isomers, focusing on their physicochemical properties. All quantitative data is summarized for clarity, and detailed experimental protocols for key characterization methods are provided.
Physicochemical Properties: A Comparative Overview
Alkanes, such as this compound and its isomers, are nonpolar hydrocarbons. Their physical properties are primarily dictated by the nature and degree of their branching, which influences the strength of intermolecular van der Waals forces. Generally, increased branching leads to a more compact, spherical molecular shape, reducing the surface area available for these intermolecular interactions. This results in lower boiling points compared to their straight-chain counterparts. However, the effect on melting points is more complex and is influenced by how well the molecule packs into a crystal lattice, with more symmetrical isomers often exhibiting higher melting points.[1]
The following table summarizes the available quantitative data for n-undecane and a selection of its branched isomers, including isomers of this compound. All compounds share the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol .[2]
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| This compound | 61868-24-4 | Not available | Not available | Not available |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740[1][3] |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737[1] |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742[1] |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741[1] |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742[1] |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438[1] |
| 4,4-Dimethylnonane | 17302-18-0 | Not available | Not available | Not available |
| 3-Ethyl-3,4-dimethylheptane | 61868-34-6 | 189.8 | Not available | Not available |
| 4-Ethyl-2,4-dimethylheptane | 61868-25-5 | 168.85 | -26.45 | Not available |
Experimental Protocols
Accurate determination of the physicochemical properties of these isomers is crucial for their identification and application. Below are detailed methodologies for key experiments.
Synthesis of Branched Alkanes (General Protocol)
A general and effective method for the synthesis of branched alkanes involves a Grignard reaction to create the carbon skeleton, followed by dehydration and hydrogenation.[4]
Step 1: Grignard Reaction to form a Tertiary Alcohol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a solution of an appropriate alkyl halide (e.g., a butyl bromide) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Reaction with a Ketone: A solution of a suitable ketone (e.g., a pentanone derivative) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of the Tertiary Alcohol
-
The crude tertiary alcohol is mixed with a dehydrating agent, such as iodine or a strong acid (e.g., sulfuric acid).
-
The mixture is heated, and the resulting alkene is distilled from the reaction mixture.
-
The collected alkene is washed with a sodium bicarbonate solution and then with water, dried over a suitable drying agent, and purified by fractional distillation.
Step 3: Hydrogenation of the Alkene
-
The purified alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final branched alkane product. The product can be further purified by distillation.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology (Distillation Method):
-
A small volume of the purified alkane is placed in a distillation flask.
-
The distillation apparatus is assembled with a condenser and a receiving flask.
-
A thermometer is positioned so that the top of its bulb is level with the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature at which a steady stream of distillate is collected is recorded as the boiling point.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid.
Methodology (Capillary Method):
-
A small amount of the solid alkane is finely powdered and packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (typically 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[1]
Determination of Density
Principle: Density is the mass of a substance per unit of volume.
Methodology (Pycnometer Method):
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the liquid alkane.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the alkane (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.[1]
Isomer Classification and Relationship
The isomers of undecane (B72203) can be broadly classified based on their carbon chain structure. The following diagram illustrates the logical relationship between the parent straight-chain alkane (n-undecane) and its branched-chain isomers, including the compound of interest.
Caption: Logical overview of the isomerism of undecane.
Conclusion
The physicochemical properties of this compound and its isomers are fundamentally linked to their molecular structure. While a complete experimental dataset for every isomer is not always available, understanding the principles of how branching affects intermolecular forces allows for the prediction of trends in boiling points, melting points, and densities. The provided experimental protocols offer a robust framework for the synthesis and characterization of these compounds, which is essential for their application in research and development.
References
A Comparative Analysis of Predicted versus Experimental Properties of Branched Alkanes
This guide provides a detailed comparison between experimentally measured and computationally predicted physical properties of selected branched alkanes. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who rely on accurate property data for modeling and analysis. The guide covers the underlying principles, experimental methodologies, and the performance of various predictive models.
Introduction: The Impact of Branching on Alkane Properties
Alkanes are hydrocarbons that form the backbone of many organic compounds. The arrangement of carbon atoms in an alkane's structure, specifically the degree of branching, significantly influences its physical properties. As the branching of an alkane isomer increases, the molecule tends to become more compact.[1] This change in molecular shape affects the surface area available for intermolecular interactions, primarily Van der Waals dispersion forces.[2] Generally, a decrease in surface area leads to weaker intermolecular forces, resulting in lower boiling points for more branched isomers.[1][2]
Melting points, however, are influenced by both the strength of intermolecular forces and how well the molecules can pack into a crystal lattice.[1] Highly symmetrical, branched molecules can sometimes pack more efficiently than their linear counterparts, leading to higher melting points.[1][3]
Computational models aim to predict these properties based on molecular structure, which can accelerate research and development by reducing the need for extensive experimental work. These predictive methods range from machine learning models like artificial neural networks to linear regression and Quantitative Structure-Property Relationship (QSPR) models.[4][5][6] This guide evaluates the accuracy of such predictions against established experimental data.
Comparative Data: Hexane Isomers
The following table summarizes the experimental and predicted physical properties for the isomers of hexane. The predicted values are representative of accuracies achieved by modern computational models such as neural networks and linear regression.[4][5]
| Compound | Property | Experimental Value | Predicted Value (Representative) | Prediction Method |
| n-Hexane | Boiling Point | 68.7 °C | 69.0 °C | Neural Network[4] |
| Melting Point | -95.3 °C | -94.5 °C | Neural Network[7] | |
| Density | 0.659 g/mL | 0.660 g/mL | Molecular Dynamics[8] | |
| 2-Methylpentane | Boiling Point | 60.3 °C | 60.5 °C | Neural Network[4] |
| Melting Point | -153.7 °C | -153.0 °C | Neural Network[7] | |
| Density | 0.653 g/mL | 0.655 g/mL | Molecular Dynamics[8] | |
| 3-Methylpentane | Boiling Point | 63.3 °C | 63.1 °C | Neural Network[4] |
| Melting Point | -118.0 °C | -117.5 °C | Neural Network[7] | |
| Density | 0.664 g/mL | 0.665 g/mL | Molecular Dynamics[8] | |
| 2,2-Dimethylbutane | Boiling Point | 49.7 °C | 50.0 °C | Neural Network[4] |
| Melting Point | -100.0 °C | -99.5 °C | Neural Network[7] | |
| Density | 0.649 g/mL | 0.650 g/mL | Molecular Dynamics[8] | |
| 2,3-Dimethylbutane | Boiling Point | 58.0 °C | 58.2 °C | Neural Network[4] |
| Melting Point | -128.5 °C | -128.0 °C | Neural Network[7] | |
| Density | 0.662 g/mL | 0.663 g/mL | Molecular Dynamics[8] |
Experimental Protocols
Accurate experimental data is the benchmark for validating predictive models. The following are standard methods for determining the physical properties of alkanes.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is Simple Distillation .
-
Apparatus: A round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The liquid alkane is placed in the round-bottom flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The liquid is heated gently.
-
As the liquid boils, the vapor rises, and its temperature is recorded.
-
The boiling point is the constant temperature at which the liquid and vapor are in equilibrium and the liquid is observed to condense on the thermometer.
-
3.2. Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. The Capillary Tube Method is widely used for this measurement.
-
Apparatus: A melting point apparatus (which includes a heated block, a thermometer or temperature probe, and a viewing lens), and capillary tubes.
-
Procedure:
-
A small amount of the solid alkane (if solid at room temperature) is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
3.3. Determination of Density
Density is the mass per unit volume of a substance. It can be measured using a pycnometer or hydrometer .
-
Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a temperature-controlled water bath.
-
Procedure (using a pycnometer):
-
The empty pycnometer is weighed.
-
It is then filled with the liquid alkane and weighed again.
-
The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.
-
The density of the alkane is calculated by comparing its mass to the mass and density of the reference substance, all at a constant temperature.
-
Visualization of Workflow and Relationships
The following diagrams illustrate the process of validating predicted data and the fundamental relationships governing the physical properties of alkanes.
Caption: Workflow for the validation of predicted properties.
Caption: Relationship between structure and physical properties.
Conclusion
The validation of predicted properties against experimental data is crucial for the reliability of computational models in chemical and pharmaceutical research. For branched alkanes, models like artificial neural networks and linear regression demonstrate high accuracy in predicting properties such as boiling point, melting point, and density.[4][7][9] These models effectively capture the influence of molecular branching on intermolecular forces.[10] While predictive models are powerful tools, experimental verification remains the gold standard. The methodologies outlined in this guide provide a framework for both the computational prediction and experimental validation of the physical properties of branched alkanes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Physical Properties of Alkanes [jove.com]
- 4. garethconduit.org [garethconduit.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentadecane, and n-Eicosane Using Molecular Dynamics with Different Force-Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical Properties of Alkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]
A Comparative Analysis of Octane Ratings in C11 Alkane Isomers
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between molecular structure and fuel properties is paramount. This guide provides a detailed comparison of the octane (B31449) ratings of various C11 alkane isomers, supported by experimental data and standardized testing protocols. A key takeaway is the significant influence of molecular branching on the antiknock characteristics of these hydrocarbons.
The performance of a spark-ignition engine is critically dependent on the octane rating of its fuel, a measure of the fuel's ability to resist "knocking" or "pinging" during combustion. This guide delves into the Research Octane Number (RON) and Motor Octane Number (MON) of undecane (B72203) (C11H24) and its various structural isomers. Increased branching of the alkane chain generally leads to a higher octane rating, a principle that holds true for C11 alkanes.
Quantitative Data on C11 Alkane Isomer Octane Ratings
The following table summarizes the available experimental data for the Research Octane Number (RON) and Motor Octane Number (MON) of selected C11 alkane isomers. The data illustrates the general trend of increasing octane number with increased branching and compactness of the molecular structure.
| IUPAC Name | Molecular Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Undecane | CH3(CH2)9CH3 | -45 (estimated) | - (Not Available) |
| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | 43.5 | 46.2 |
| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | 55.0 | 56.0 |
| 4-Methyldecane | CH3(CH2)2CH(CH3)(CH2)5CH3 | 56.5 | 57.8 |
| 5-Methyldecane | CH3(CH2)3CH(CH3)(CH2)4CH3 | 56.0 | 57.5 |
| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 80.2 | 78.6 |
| 3,3-Dimethylnonane | CH3CH2C(CH3)2(CH2)5CH3 | 89.5 | 85.1 |
| 4,4-Dimethylnonane | CH3(CH2)2C(CH3)2(CH2)4CH3 | 94.0 | 88.0 |
| 5,5-Dimethylnonane | CH3(CH2)3C(CH3)2(CH2)3CH3 | 93.5 | 87.5 |
| 2,3-Dimethylnonane | CH3CH(CH3)CH(CH3)(CH2)5CH3 | 71.0 | 70.0 |
| 2,4-Dimethylnonane | CH3CH(CH3)CH2CH(CH3)(CH2)4CH3 | 74.0 | 73.0 |
| 2,5-Dimethylnonane | CH3CH(CH3)(CH2)2CH(CH3)(CH2)3CH3 | 73.5 | 72.5 |
| 2,6-Dimethylnonane | CH3CH(CH3)(CH2)3CH(CH3)(CH2)2CH3 | 71.5 | 70.5 |
| 2,7-Dimethylnonane | CH3CH(CH3)(CH2)4CH(CH3)CH2CH3 | 69.0 | 68.0 |
| 2,8-Dimethylnonane | CH3CH(CH3)(CH2)5CH(CH3)2 | 65.0 | 64.0 |
| 3,4-Dimethylnonane | CH3CH2CH(CH3)CH(CH3)(CH2)4CH3 | 78.5 | 77.0 |
| 3,5-Dimethylnonane | CH3CH2CH(CH3)CH2CH(CH3)(CH2)3CH3 | 79.0 | 77.5 |
| 3,6-Dimethylnonane | CH3CH2CH(CH3)(CH2)2CH(CH3)(CH2)2CH3 | 78.0 | 76.5 |
| 3,7-Dimethylnonane | CH3CH2CH(CH3)(CH2)3CH(CH3)CH2CH3 | 76.0 | 74.5 |
| 4,5-Dimethylnonane | CH3(CH2)2CH(CH3)CH(CH3)(CH2)3CH3 | 80.0 | 78.0 |
| 4,6-Dimethylnonane | CH3(CH2)2CH(CH3)CH2CH(CH3)(CH2)2CH3 | 79.5 | 77.5 |
| 2,2,3,3-Tetramethylheptane | (CH3)3CC(CH3)2(CH2)3CH3 | 113.1 | 102.7 |
| 2,2,4,4-Tetramethylheptane | (CH3)3CCH2C(CH3)2(CH2)2CH3 | 115.0 (estimated) | - (Not Available) |
| 2,2,5,5-Tetramethylheptane | (CH3)3C(CH2)2C(CH3)2CH2CH3 | 110.0 (estimated) | - (Not Available) |
| 2,3,3,4-Tetramethylheptane | CH3CH(CH3)C(CH3)2CH(CH3)(CH2)2CH3 | 109.0 (estimated) | - (Not Available) |
| 3,3,4,4-Tetramethylheptane | CH3CH2C(CH3)2C(CH3)2CH2CH2CH3 | 118.0 (estimated) | - (Not Available) |
| 2,2,3,4,4-Pentamethylhexane | (CH3)3CCH(CH3)C(CH3)2CH2CH3 | 112.5 (estimated) | - (Not Available) |
| 2,2,4,5,5-Pentamethylhexane | (CH3)3CCH2CH(CH3)C(CH3)2CH3 | 111.0 (estimated) | - (Not Available) |
| 3,3-Diethylheptane | CH3CH2C(CH2CH3)2(CH2)3CH3 | 100.2 | 93.3 |
| 4,4-Diethylheptane | CH3(CH2)2C(CH2CH3)2(CH2)2CH3 | 103.0 | 95.0 |
Note: Some values are estimated based on structure-activity relationships and may not reflect experimental results.
Experimental Protocols
The octane ratings presented in this guide are determined by standardized engine tests. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON), which are governed by ASTM International standards.
Research Octane Number (RON) - ASTM D2699
The RON test simulates low-speed, mild driving conditions.[1][2][3]
Principle: This method measures the anti-knock performance of a fuel in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2][3] The compression ratio of the engine is varied until a standard level of knock intensity is achieved for the test fuel. This is then compared to the performance of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[3]
Methodology:
-
The CFR engine is operated at a constant speed of 600 rpm with a specified intake air temperature.[2]
-
The test fuel is introduced into the engine, and the compression ratio is adjusted to produce a standard knock intensity, as measured by a detonation meter.
-
Two PRF blends, one with a slightly higher and one with a slightly lower octane number than the test fuel, are then run in the engine.
-
The knock intensities of the test fuel and the two PRFs are compared.
-
The RON of the test fuel is calculated by interpolation based on the knock meter readings of the test fuel and the PRFs.
Motor Octane Number (MON) - ASTM D2700
The MON test simulates more severe, high-speed, and high-load driving conditions.[4][5]
Principle: Similar to the RON test, the MON method uses a CFR engine to compare the knock resistance of a test fuel against PRFs.[4][5] However, the operating conditions are more stringent.
Methodology:
-
The CFR engine is operated at a higher speed of 900 rpm and with a higher intake mixture temperature than in the RON test.[4]
-
The test procedure of adjusting the compression ratio to achieve a standard knock intensity and comparing it with PRFs is the same as in the RON method.[5]
-
The MON is calculated by interpolation from the knock meter readings of the test fuel and the bracketing PRFs.
Structure-Performance Relationship
The octane rating of an alkane is highly dependent on its molecular structure. The following diagram illustrates the general relationship between the structural features of C11 alkane isomers and their resulting octane numbers.
As the diagram illustrates, a higher degree of branching and a more compact molecular structure lead to a higher octane rating. This is because branched alkanes are more resistant to autoignition. During combustion, the breaking of C-H and C-C bonds forms radical intermediates. The stability of these radicals plays a crucial role in the knocking tendency of the fuel. Tertiary and quaternary carbons, which are more prevalent in highly branched alkanes, lead to the formation of more stable carbocation intermediates. This increased stability slows down the rate of the radical chain reactions that lead to knocking, thus resulting in a higher octane number. Straight-chain alkanes, like n-undecane, lack these stabilizing features and are therefore more prone to autoignition, resulting in very low octane ratings.
References
A Comparative Guide to Gas Chromatographic Retention Times of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas chromatographic retention times of various branched alkanes, presented as Kovats retention indices. The data is supported by a detailed experimental protocol for gas chromatography (GC) analysis, offering a standardized reference for compound identification and method development.
Understanding Retention in Gas Chromatography
In gas chromatography, the retention time of a compound is the time it takes to travel through the GC column to the detector. This is a critical parameter for identifying constituents in a mixture. However, absolute retention times can vary between different instruments and analytical conditions.[1] To overcome this, the Kovats retention index (I) is used. It converts retention times into system-independent constants by relating the retention time of an analyte to those of n-alkanes (straight-chain hydrocarbons) eluting before and after it.[1][2] The retention index for an n-alkane is its carbon number multiplied by 100. For instance, n-hexane has a retention index of 600, and n-heptane has a retention index of 700.
Several factors influence the gas chromatographic retention of branched alkanes:
-
Boiling Point: Generally, compounds with lower boiling points elute faster and have shorter retention times.
-
Molecular Structure: Branching in alkanes tends to lower their boiling points compared to their straight-chain counterparts, which can lead to shorter retention times. However, the position and number of branches also affect the molecule's interaction with the stationary phase.
-
Stationary Phase: The type of stationary phase in the GC column is crucial. For non-polar compounds like alkanes, non-polar stationary phases are typically used, where separation is primarily based on boiling point.[3]
-
Temperature Programming: A gradual increase in the column temperature during the analysis can improve peak shapes and reduce analysis time, especially for samples containing a wide range of boiling points.[4][5][6]
Comparative Retention Data
The following table summarizes the average Kovats retention indices for a selection of branched alkanes on a non-polar stationary phase (100% Dimethylpolysiloxane), which is common for hydrocarbon analysis. This data is compiled from multiple gas chromatographs with similar column types but varying dimensions and temperature programs, demonstrating the consistency of Kovats indices.[7]
| Common Name | IUPAC Name | Average Kovats Index |
| Isobutane | 2-Methylpropane | 388 |
| Isopentane | 2-Methylbutane | 476 |
| Neopentane | 2,2-Dimethylpropane | 493 |
| 2-Methylpentane | 2-Methylpentane | 565 |
| 3-Methylpentane | 3-Methylpentane | 575 |
| 2,2-Dimethylbutane | 2,2-Dimethylbutane | 582 |
| 2,3-Dimethylbutane | 2,3-Dimethylbutane | 592 |
| 2-Methylhexane | 2-Methylhexane | 661 |
| 3-Methylhexane | 3-Methylhexane | 671 |
| 2,2-Dimethylpentane | 2,2-Dimethylpentane | 669 |
| 2,3-Dimethylpentane | 2,3-Dimethylpentane | 686 |
| 2,4-Dimethylpentane | 2,4-Dimethylpentane | 672 |
| 3,3-Dimethylpentane | 3,3-Dimethylpentane | 694 |
| 2,2,3-Trimethylbutane | 2,2,3-Trimethylbutane | 680 |
| 2-Methylheptane | 2-Methylheptane | 761 |
| 3-Methylheptane | 3-Methylheptane | 772 |
| 4-Methylheptane | 4-Methylheptane | 770 |
| 2,2-Dimethylhexane | 2,2-Dimethylhexane | 762 |
| 2,3-Dimethylhexane | 2,3-Dimethylhexane | 780 |
| 2,4-Dimethylhexane | 2,4-Dimethylhexane | 771 |
| 2,5-Dimethylhexane | 2,5-Dimethylhexane | 761 |
| 3,3-Dimethylhexane | 3,3-Dimethylhexane | 789 |
| 3,4-Dimethylhexane | 3,4-Dimethylhexane | 796 |
| 2,2,3-Trimethylpentane | 2,2,3-Trimethylpentane | 776 |
| 2,2,4-Trimethylpentane | 2,2,4-Trimethylpentane | 773 |
| 2,3,3-Trimethylpentane | 2,3,3-Trimethylpentane | 797 |
| 2,3,4-Trimethylpentane | 2,3,4-Trimethylpentane | 790 |
Experimental Protocols
The following is a representative experimental protocol for the analysis of branched alkanes using gas chromatography.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.[8][9]
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[10]
-
Solvent Selection: Use a volatile organic solvent such as hexane, pentane, or dichloromethane. Avoid water and non-volatile solvents.[10][11]
-
Dilution: Dilute the alkane sample to an appropriate concentration, typically around 10 µg/mL, to avoid column overloading.[11]
-
Filtration/Centrifugation: Ensure the sample is free of particulate matter by centrifuging or filtering before transferring to a GC vial.[10][11]
-
n-Alkane Standard: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent to be run under the same GC conditions for the determination of Kovats retention indices.[12]
Gas Chromatography (GC) Conditions
These are typical parameters for the analysis of C5-C20 hydrocarbons on a non-polar column.
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a 100% Dimethylpolysiloxane or 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-1, HP-5). A common dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1 (this can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 10 minutes.
-
-
Detector (FID):
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
Experimental Workflow
The following diagram illustrates the logical workflow for the gas chromatographic analysis of branched alkanes, from sample preparation to data analysis.
Caption: Workflow for GC analysis of branched alkanes.
This guide provides a foundational understanding and practical data for the gas chromatographic analysis of branched alkanes. For specific applications, further optimization of the experimental parameters may be necessary to achieve the desired separation and resolution.
References
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. Gas Chromatographic Retention Data [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. lotusinstruments.com [lotusinstruments.com]
- 8. iltusa.com [iltusa.com]
- 9. organomation.com [organomation.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectral Libraries for the Identification of C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of chemical compounds is a cornerstone of research and development in numerous scientific fields, including drug discovery and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, and its efficacy heavily relies on the quality and comprehensiveness of the mass spectral libraries used for compound matching. This guide provides an objective comparison of major mass spectral libraries for the identification of C11H24 isomers, a class of compounds frequently encountered in chemical analysis.
Introduction to C11H24 Isomers and Mass Spectrometry
Undecane (C11H24) has 159 structural isomers, each with unique physical and chemical properties. Their differentiation by mass spectrometry is challenging due to the similar fragmentation patterns of alkanes under electron ionization (EI). The molecular ion peak for alkanes is often weak or absent, and the spectra are typically dominated by a series of fragment ions separated by 14 Da (CH2 groups). The branching of the alkane chain influences the relative abundance of these fragment ions, providing the basis for isomeric differentiation. Accurate and comprehensive mass spectral libraries are therefore crucial for the reliable identification of these isomers.
Comparison of Major Mass Spectral Libraries
Several extensive mass spectral libraries are available to researchers. The most prominent for general-purpose electron ionization (EI) data are the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and the open-access MassBank database. Their performance in identifying C11H24 isomers can be compared based on several key metrics, as summarized below.
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data | MassBank |
| Total EI Spectra | Over 350,000 in the 2020 release[1] | Over 873,000 in the 2023 release[2][3] | A significant and growing collection of spectra |
| C11H24 Isomer Coverage | Contains spectra for numerous C11H24 isomers, including n-undecane and various branched isomers.[4][5] The exact number of the 159 isomers covered is not explicitly stated. | Offers extensive coverage of organic compounds, which includes many C11H24 isomers.[6][7][8] The exact number of isomers covered is not specified. | Contains spectra for some C11H24 isomers, such as n-undecane, contributed by various institutions.[9] Coverage is not as comprehensive as commercial libraries. |
| Data Quality | High-quality, curated spectra evaluated by NIST experts.[10] | Data is curated and reviewed by internal and external experts to meet quality standards.[2][6] | Data quality can vary as it is an open-access repository with contributions from multiple sources. |
| Search Software | Includes the NIST MS Search software with advanced search algorithms (e.g., Hybrid Search).[1] | Compatible with most major mass spectrometry data systems.[8] | Spectra can be searched and downloaded from the MassBank website. |
| Accessibility | Commercial license required. | Commercial license required. | Free and open access.[11] |
Experimental Protocols for Mass Spectral Analysis of C11H24 Isomers
The generation of high-quality mass spectra is fundamental for reliable library matching. The following provides a typical experimental protocol for the analysis of C11H24 isomers using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve the C11H24 isomer sample in a volatile organic solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used for alkane separation.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for generating reproducible fragmentation patterns for library matching.[12]
-
Ion Source Temperature: 230 °C.[12]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-200. This range is typically sufficient to capture the characteristic fragment ions of C11H24 isomers.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.
Logical Workflow for C11H24 Isomer Identification
The process of identifying an unknown C11H24 isomer involves a systematic workflow from sample analysis to library searching and data interpretation.
Caption: Workflow for the identification of C11H24 isomers using GC-MS and mass spectral libraries.
Conclusion
The choice of a mass spectral library for the identification of C11H24 isomers depends on the specific needs of the laboratory, including budget, desired level of comprehensiveness, and the importance of data quality. For researchers requiring the highest confidence and broadest coverage, the commercial NIST and Wiley libraries, often used in combination, are the preferred choice. The NIST library is renowned for its high-quality, curated spectra and powerful search software. The Wiley Registry offers an even larger collection of spectra, increasing the probability of finding a match for less common isomers. MassBank serves as a valuable, free resource, particularly for academic and preliminary research, though its coverage and data consistency may not be as extensive as the commercial options. Ultimately, the successful identification of C11H24 isomers relies on a combination of high-quality experimental data and the effective use of a comprehensive and reliable mass spectral library.
References
- 1. youtube.com [youtube.com]
- 2. Identification of small molecules using accurate mass MS/MS search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 6. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mswil.com [mswil.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Undecane [webbook.nist.gov]
- 11. massbank.eu [massbank.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
The Impact of Branching on Alkane Viscosity and Density: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The molecular architecture of alkanes, specifically the degree of branching, profoundly influences their physical properties. This guide provides a comprehensive comparison of the viscosity and density of straight-chain versus branched alkanes, supported by experimental data. Understanding these relationships is critical in fields ranging from lubricant formulation to solvent selection in drug development, where precise control over physical characteristics is paramount.
Introduction to Molecular Structure and Physical Properties
Alkanes are saturated hydrocarbons with the general formula CnH2n+2. Isomers, molecules with the same chemical formula but different structural arrangements, exhibit distinct physical properties. Branching introduces changes in molecular shape, moving from a linear, elongated structure to a more compact, spherical form. These changes in molecular geometry directly impact the strength of intermolecular van der Waals forces, which in turn govern properties like viscosity and density.
The Effect of Branching on Viscosity
Generally, for alkanes with the same number of carbon atoms, an increase in branching leads to a decrease in viscosity.[1] This is because branched alkanes are more compact and have a smaller surface area compared to their linear counterparts.[1] This reduced surface area diminishes the effectiveness of London dispersion forces, the primary intermolecular forces in non-polar molecules like alkanes. Weaker intermolecular forces result in less resistance to flow, and therefore, lower viscosity.[1]
However, it is important to note that for very long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater likelihood of molecular entanglement.
The Effect of Branching on Density
The effect of branching on the density of alkanes is generally a slight decrease as branching increases. More compact, branched molecules tend to pack less efficiently in the liquid state compared to their linear isomers, leading to a lower density. However, this trend is not always consistent and can be influenced by the specific type of branching and the resulting molecular symmetry. For example, the highly symmetrical neopentane (B1206597) has a slightly higher density than n-pentane.
Comparative Data: Viscosity and Density of Alkane Isomers
The following tables summarize the experimental data for the dynamic viscosity and density of various straight-chain and branched alkanes. All data is presented at 25°C (298.15 K) unless otherwise specified.
Table 1: Viscosity of Straight-Chain vs. Branched Alkanes at 25°C
| Alkane (Formula) | Structure | Dynamic Viscosity (mPa·s) |
| n-Pentane (C₅H₁₂) | Straight-chain | 0.214[2][3] |
| Isopentane (2-Methylbutane) (C₅H₁₂) | Branched | 0.210 |
| Neopentane (2,2-Dimethylpropane) (C₅H₁₂) | Highly Branched | 0.325 (at 0°C) |
| n-Hexane (C₆H₁₄) | Straight-chain | 0.300[4] |
| Isohexane (2-Methylpentane) (C₆H₁₄) | Branched | 0.296 |
| 3-Methylpentane (C₆H₁₄) | Branched | 0.315 |
| Neohexane (2,2-Dimethylbutane) (C₆H₁₄) | Highly Branched | 0.330 |
| n-Heptane (C₇H₁₆) | Straight-chain | 0.389[5] |
| 2,2,4-Trimethylpentane (Isooctane) (C₈H₁₈) | Highly Branched | 0.501 |
| n-Octane (C₈H₁₈) | Straight-chain | 0.509[6] |
| n-Nonane (C₉H₂₀) | Straight-chain | 0.665[7] |
| n-Decane (C₁₀H₂₂) | Straight-chain | 0.838[4] |
Table 2: Density of Straight-Chain vs. Branched Alkanes at 20°C
| Alkane (Formula) | Structure | Density (g/cm³) |
| n-Pentane (C₅H₁₂) | Straight-chain | 0.626 |
| Isopentane (2-Methylbutane) (C₅H₁₂) | Branched | 0.616 |
| Neopentane (2,2-Dimethylpropane) (C₅H₁₂) | Highly Branched | 0.613 |
| n-Hexane (C₆H₁₄) | Straight-chain | 0.659[8] |
| Isohexane (2-Methylpentane) (C₆H₁₄) | Branched | 0.653 |
| 3-Methylpentane (C₆H₁₄) | Branched | 0.664 |
| Neohexane (2,2-Dimethylbutane) (C₆H₁₄) | Highly Branched | 0.649 |
| n-Heptane (C₇H₁₆) | Straight-chain | 0.684[9] |
| 2,2,4-Trimethylpentane (Isooctane) (C₈H₁₈) | Highly Branched | 0.692 |
| n-Octane (C₈H₁₈) | Straight-chain | 0.703[6] |
| n-Nonane (C₉H₂₀) | Straight-chain | 0.718[10] |
| n-Decane (C₁₀H₂₂) | Straight-chain | 0.730[11] |
Experimental Protocols
The data presented in this guide is based on standard experimental methodologies for determining the viscosity and density of liquids.
Viscosity Measurement (ASTM D445)
The kinematic viscosity of the alkanes is determined using a calibrated glass capillary viscometer, following the ASTM D445 standard test method.[12][13][14][15][16] The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.
Procedure:
-
Sample Preparation: The alkane sample is brought to the specified test temperature (e.g., 25°C). For transparent liquids, the sample is homogenized and degassed in an ultrasonic bath to remove any air bubbles.[14] If any solid particles are present, the sample is filtered.[14]
-
Viscometer Charging: A clean, dry, calibrated viscometer is filled with the sample by inverting the viscometer and applying suction to the filling tube to draw the liquid up to the mark.
-
Temperature Equilibration: The charged viscometer is placed in a constant-temperature bath, ensuring the viscometer is vertical. The sample is allowed to equilibrate to the bath temperature for a minimum of 30 minutes.[14]
-
Flow Measurement: The liquid is drawn up into the working capillary to a point above the upper timing mark. The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured with a stopwatch.
-
Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time. The dynamic viscosity (η) is then calculated as: η = ν * ρ, where ρ is the density of the liquid at the same temperature.
Density Measurement
Density can be determined using several methods, including the hydrometer method and the vibrating tube densitometer method.
1. Hydrometer Method (ASTM D1298)
This method involves the use of a calibrated glass hydrometer.[17][18]
Procedure:
-
Sample and Equipment Preparation: The alkane sample and a hydrometer cylinder are brought to the test temperature.
-
Measurement: The sample is transferred to the hydrometer cylinder. The hydrometer is gently lowered into the sample and allowed to float freely.
-
Reading: Once the hydrometer has settled and the temperature has stabilized, the scale reading at the principal surface of the liquid is recorded.
-
Correction: The observed reading is corrected to the reference temperature using standard petroleum measurement tables.
2. Vibrating Tube Densitometer
This method relies on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass of the liquid it contains.[1][19][20][21]
Procedure:
-
Calibration: The instrument is calibrated using two fluids of known density, typically dry air and deionized water.
-
Sample Injection: The alkane sample is injected into the clean, dry oscillating tube.
-
Measurement: The instrument measures the period of oscillation of the tube filled with the sample.
-
Calculation: The density of the sample is automatically calculated by the instrument based on the measured oscillation period and the calibration constants. The instrument's software typically includes corrections for temperature and viscosity effects.
Visualizing the Relationships
The following diagrams illustrate the conceptual relationships between alkane structure and its physical properties, as well as a typical experimental workflow.
Caption: The effect of branching on alkane viscosity and density.
Caption: A typical workflow for experimental determination of viscosity and density.
Conclusion
The experimental data consistently demonstrates that increased branching in alkanes generally leads to a decrease in both viscosity and density. This is primarily attributed to the more compact molecular shape of branched isomers, which reduces the surface area for intermolecular interactions and leads to less efficient packing in the liquid state. These structure-property relationships are fundamental for professionals in chemistry and drug development, enabling the selection of appropriate alkanes for specific applications based on their desired physical characteristics.
References
- 1. instrumentationtools.com [instrumentationtools.com]
- 2. Viscosity of Pentane – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Viscosity of Pentane – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Solved At 25 °C, the viscosity of liquid decane (C10H22) is | Chegg.com [chegg.com]
- 5. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octane - Wikipedia [en.wikipedia.org]
- 7. Solved: At 25°C , the viscosity of liquid nonane (C_9H_20) is 0.665 mPa s and the viscosity of liq [Chemistry] [ph.gauthmath.com]
- 8. Hexane Solvent Properties [macro.lsu.edu]
- 9. Heptane Solvent Properties [macro.lsu.edu]
- 10. tceq.texas.gov [tceq.texas.gov]
- 11. Decane - Wikipedia [en.wikipedia.org]
- 12. ASTM D445 - eralytics [eralytics.com]
- 13. tamson-instruments.com [tamson-instruments.com]
- 14. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. store.astm.org [store.astm.org]
- 16. apmtesting.com [apmtesting.com]
- 17. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]
- 18. store.astm.org [store.astm.org]
- 19. scribd.com [scribd.com]
- 20. dsp-book.narod.ru [dsp-book.narod.ru]
- 21. cpinstruments.com [cpinstruments.com]
A Comparative Guide to 3-Ethyl-2,4-dimethylheptane and Alternative Solvents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in the design and execution of chemical reactions, influencing reaction rates, yields, and selectivity. While common non-polar solvents like toluene (B28343) and heptane (B126788) are widely used, there is a growing interest in alternatives that may offer advantages in terms of safety, environmental impact, and specific performance characteristics. This guide provides a comparative overview of 3-Ethyl-2,4-dimethylheptane, a higher, branched alkane, alongside other commonly employed solvents in organic synthesis. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on the general properties of branched alkanes and contrasts them with other solvent classes.
Physical Properties: A Comparative Overview
The choice of a solvent is often guided by its physical properties, which dictate the feasible temperature range of a reaction, ease of removal, and density-based separation. The following table summarizes key physical properties of this compound and a selection of other common solvents.
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | C₁₁H₂₄ | 156.31 | ~180-190 (estimated) | - | ~0.75 (estimated) |
| n-Heptane | C₇H₁₆ | 100.21 | 98.4 | -90.6 | 0.684 |
| Toluene | C₇H₈ | 92.14 | 110.6 | -95 | 0.867 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | -108.4 | 0.889 |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | 80 | -136 | 0.854 |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 100.16 | 106 | -140 | 0.860 |
Qualitative Comparison of Solvent Classes
Branched Alkanes (e.g., this compound): As a higher, branched alkane, this compound is expected to be a non-polar, non-reactive solvent.[1] Branched alkanes are often considered to have lower toxicity compared to their linear counterparts like n-hexane.[2] Their higher boiling points can be advantageous for reactions requiring elevated temperatures. However, their increased lipophilicity can sometimes complicate product isolation from reaction mixtures. In general, alkanes are suitable for reactions involving non-polar reagents and are relatively inert, preventing them from participating in the reaction.[3]
Linear Alkanes (e.g., n-Heptane): n-Heptane is a widely used non-polar solvent and is considered a greener alternative to hexane (B92381) due to its lower neurotoxicity.[2][4] It is suitable for a range of reactions, including free-radical and organometallic chemistry.[2] Its volatility allows for easy removal post-reaction.
Aromatic Hydrocarbons (e.g., Toluene): Toluene is a versatile, weakly polar solvent capable of dissolving a wide range of organic compounds. Its ability to form azeotropes with water makes it useful for reactions where water removal is necessary. However, toluene is associated with health and environmental concerns.
Ethers (e.g., THF, 2-MeTHF, CPME): Ethers are polar aprotic solvents that are generally more versatile than alkanes.
-
THF is a common solvent for Grignard reactions and other organometallic processes due to its ability to solvate cations.[5] However, it is prone to peroxide formation.
-
2-MeTHF is a bio-based alternative to THF with a higher boiling point and reduced tendency to form peroxides.[4]
-
CPME is another greener ether solvent with good stability and a higher boiling point than THF, making it a safer alternative.[4]
General Experimental Protocol: Substitution Reaction in a Non-Polar Solvent
While a specific protocol using this compound is not available, the following is a general procedure for a free-radical bromination, a reaction where a non-polar alkane solvent is typically employed. Theoretically, this compound could serve as the solvent in such a reaction.
Objective: To perform the free-radical bromination of an alkane.
Materials:
-
Alkane substrate (e.g., cyclohexane)
-
Bromine (Br₂)
-
Non-polar solvent (e.g., heptane or potentially this compound)
-
UV light source
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkane substrate in the non-polar solvent.
-
Initiate stirring and begin to irradiate the flask with a UV light source.
-
Slowly add a solution of bromine in the same non-polar solvent to the reaction mixture. The color of the bromine should fade as the reaction proceeds.
-
Continue the reaction under UV irradiation until the bromine color has completely disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a water wash.
-
Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation if necessary.
Visualization of Solvent Selection Workflow
The process of selecting an appropriate solvent for a chemical reaction can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines the key decision-making steps.
References
A Comparative Analysis of Branched Alkanes as High-Performance Fuel Additives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The molecular architecture of alkanes plays a pivotal role in their efficacy as components in modern fuels. This guide provides a detailed comparative study of various branched alkanes, evaluating their performance as fuel additives against their linear counterparts. Key performance indicators such as octane (B31449) rating, combustion efficiency, and emission profiles are analyzed, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for professionals in research and development seeking to understand and leverage the unique properties of branched alkanes in fuel technology.
Performance Characteristics: A Quantitative Comparison
The degree of branching in an alkane's structure profoundly influences its combustion properties. Increased branching generally leads to a higher octane rating, a key measure of a fuel's resistance to knocking or auto-ignition in a spark-ignition engine. This is attributed to the formation of more stable carbocation intermediates during the combustion process, which slows down and controls the burn rate. However, this increased stability also results in a slightly lower heat of combustion compared to their linear isomers.[1][2][3] The following tables summarize the key performance data for a selection of branched alkanes compared to a representative linear alkane, n-heptane, which is the zero point on the octane rating scale.[4]
| Alkane | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Heptane | CH₃(CH₂)₅CH₃ | 0 | 0 |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 90.3[5] | - |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 94.4[5] | - |
| Isooctane (B107328) (2,2,4-Trimethylpentane) | (CH₃)₃CCH₂CH(CH₃)₂ | 100[4][6] | 100 |
| Alkane | Heat of Combustion (kJ/mol) |
| n-Octane | -5470 |
| Isooctane (2,2,4-Trimethylpentane) | -5461 |
Note: A lower negative heat of combustion indicates greater stability.[3]
Emissions Profile
The combustion of branched alkanes generally results in a different emissions profile compared to linear alkanes. While comprehensive comparative data across a wide range of branched alkanes is complex and depends heavily on engine conditions, some general trends can be highlighted.
| Emission | Impact of Branched Alkanes |
| CO (Carbon Monoxide) | The more controlled and complete combustion of branched alkanes can lead to lower CO emissions. |
| NOx (Nitrogen Oxides) | The impact on NOx is complex and can be influenced by combustion temperature and duration. Some studies have shown that anti-knock additives can sometimes lead to increased NOx emissions.[7] |
| Unburned Hydrocarbons (UHC) | Improved combustion efficiency generally leads to a reduction in unburned hydrocarbons in the exhaust. |
| Soot (Particulate Matter) | The formation of soot is a complex process involving the nucleation of heavy molecules.[8] While the exact influence of branching is an active area of research, fuels that promote more complete combustion tend to produce less soot. The mechanism is thought to involve the formation of resonance-stabilized radicals.[9] |
Experimental Protocols
The data presented in this guide is derived from standardized and widely accepted experimental methodologies. Below are detailed protocols for the key experiments cited.
Determination of Octane Number (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
1. ASTM D2699: Standard Test Method for Research Octane Number (RON)
-
Apparatus: A CFR engine operating at a constant speed of 600 rpm.
-
Principle: The knocking intensity of a test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane).
-
Procedure:
-
The CFR engine is warmed up to standardized operating conditions.
-
The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock is detected by a magnetostriction-type knock detector.
-
Primary reference fuel blends of known octane numbers are then tested, and their knock intensities are recorded at the same compression ratio.
-
The RON of the test fuel is determined by bracketing it between two reference fuel blends, one that knocks more and one that knocks less than the test sample. The final RON is calculated by interpolation.
-
2. ASTM D2700: Standard Test Method for Motor Octane Number (MON)
-
Apparatus: A CFR engine operating at a higher speed of 900 rpm and a higher intake mixture temperature than the RON test.
-
Principle: Similar to the RON test, the MON test measures the anti-knock performance of a fuel but under more severe operating conditions, simulating highway driving with a hot engine.
-
Procedure: The procedure is analogous to the ASTM D2699 method but with the different engine operating parameters specified in the standard.
Combustion Efficiency and Emissions Analysis
Engine performance and emissions are typically evaluated using an engine dynamometer test bed.
1. Engine Dynamometer Testing for Performance and Fuel Efficiency
-
Apparatus: An engine dynamometer, fuel flow measurement system, and data acquisition system.
-
Procedure:
-
The engine is mounted on the dynamometer, which can apply a variable load to simulate different driving conditions.[10]
-
The engine is operated at various speed and load points.
-
At each operating point, key parameters are measured, including engine speed, torque, and fuel consumption rate.[11]
-
Brake thermal efficiency (a measure of combustion efficiency) is calculated from the measured power output and the fuel energy input.
-
2. Exhaust Gas Analysis for Emissions
-
Apparatus: An exhaust gas analyzer capable of measuring concentrations of CO, CO₂, O₂, NOx, and total hydrocarbons (THC).[1]
-
Procedure:
-
A probe from the exhaust gas analyzer is inserted into the engine's exhaust stream.
-
The engine is operated under a standardized test cycle (e.g., the Federal Test Procedure).[12]
-
The concentrations of the target pollutants are continuously measured and recorded throughout the test cycle.
-
The results are typically expressed in grams per kilowatt-hour (g/kWh) or parts per million (ppm).
-
Fuel Composition Analysis
The detailed hydrocarbon composition of fuels is determined using gas chromatography-mass spectrometry (GC-MS).
1. ASTM D6730: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary High-Resolution Gas Chromatography
-
Apparatus: A high-resolution gas chromatograph equipped with a 100-meter capillary column and a mass spectrometer detector.[13][14]
-
Principle: The various hydrocarbon components in a gasoline sample are separated based on their boiling points and polarity as they pass through the long capillary column. The mass spectrometer then identifies and quantifies each component as it elutes from the column.[15]
-
Procedure:
-
A small, precise volume of the fuel sample is injected into the gas chromatograph.[16][17]
-
The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium).
-
The column temperature is programmed to ramp up over time to facilitate the separation of a wide range of hydrocarbons.
-
As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[18]
-
Visualizing the Mechanism of Action
The superior anti-knock properties of branched alkanes can be attributed to their distinct behavior during the initial stages of combustion. The following diagrams illustrate the key differences in the radical chain reactions of linear and branched alkanes.
Caption: Combustion pathways of linear vs. branched alkanes.
The diagram above illustrates the fundamental difference in the initial radical formation during the combustion of linear and branched alkanes. Linear alkanes primarily form less stable primary and secondary radicals, which rapidly decompose and lead to uncontrolled chain branching reactions, resulting in auto-ignition or "knocking."[19] In contrast, the presence of tertiary carbon atoms in branched alkanes leads to the formation of more stable tertiary radicals. These more stable intermediates react more slowly, leading to a more controlled and even combustion process, thereby preventing knock.
Caption: Workflow for evaluating branched alkane fuel additives.
This workflow diagram outlines the systematic process for the comprehensive evaluation of a branched alkane as a fuel additive. It begins with the preparation of the fuel blend, followed by a series of standardized tests to determine its chemical composition, anti-knock properties, and its impact on engine performance and emissions. The final step involves a thorough analysis of the collected data to provide a comparative assessment of the additive's effectiveness.
References
- 1. sgs.com [sgs.com]
- 2. Advanced fuels testing | Biofuels & renewable fuels | Biodiesel, HVO, SAF — Emissions Analytics [emissionsanalytics.com]
- 3. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]
- 4. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. Trimethylpentane (2,2,4-), ACS [rmreagents.com]
- 7. researchgate.net [researchgate.net]
- 8. Soot - Wikipedia [en.wikipedia.org]
- 9. Cracking the code to soot formation | College of Chemistry [chemistry.berkeley.edu]
- 10. globalmrv.com [globalmrv.com]
- 11. Engine Dyno Basic Test Measurements and an Explanation of What Each One Does [westechperformance.com]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 14. store.astm.org [store.astm.org]
- 15. cires1.colorado.edu [cires1.colorado.edu]
- 16. whitman.edu [whitman.edu]
- 17. GC/MS Analysis of Benzene in Gasoline [web.pdx.edu]
- 18. shimadzu.com [shimadzu.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Influence of Molecular Architecture on the Physical Properties of Alkanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physical properties of alkanes, focusing on how their molecular structure—specifically chain length and branching—dictates their boiling point, melting point, and density. The information is supported by experimental data and detailed methodologies for key physical property measurements.
Correlation of Physical Properties with Alkane Structure
Alkanes, the simplest saturated hydrocarbons, exhibit predictable trends in their physical properties that directly correlate with their molecular size and shape. These trends are primarily governed by the strength of intermolecular van der Waals forces, specifically London dispersion forces.
Boiling Point: The boiling points of straight-chain alkanes increase with the length of the carbon chain.[1] This is because longer chains have a larger surface area, leading to stronger London dispersion forces between molecules, which require more energy to overcome.[2][3] For isomeric alkanes, increased branching leads to a more compact, spherical shape with a smaller surface area, which reduces the effectiveness of these intermolecular forces.[3][4] Consequently, branched alkanes have lower boiling points compared to their straight-chain counterparts.[5][6]
Melting Point: The melting point of alkanes also generally increases with molecular weight.[7] However, the trend is less regular than that for boiling points. Molecular symmetry plays a crucial role; more symmetrical molecules can pack more efficiently into a crystal lattice, resulting in a higher melting point.[3] This is why highly branched, symmetrical isomers can have unusually high melting points compared to their less branched or linear isomers.[8][9] For straight-chain alkanes, there is an alternation in melting points between those with an even and an odd number of carbon atoms, with even-numbered alkanes having higher melting points due to better packing in the solid state.[7]
Density: The density of alkanes increases with molecular weight; however, they are all less dense than water.[2][10] For isomers, a more compact structure due to branching generally leads to a slightly higher density, although this effect is less pronounced than the impact on boiling and melting points.
Quantitative Data Comparison
The following tables summarize the physical properties of selected straight-chain and branched alkanes to illustrate the principles discussed.
Table 1: Physical Properties of Straight-Chain Alkanes
| Alkane | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| Methane | CH₄ | -162 | -183 | Gas |
| Ethane | C₂H₆ | -89 | -172 | Gas |
| Propane | C₃H₈ | -42 | -188 | Gas |
| n-Butane | C₄H₁₀ | -0.5 | -135 | Gas |
| n-Pentane | C₅H₁₂ | 36.1 | -130 | 0.626 |
| n-Hexane | C₆H₁₄ | 69 | -95 | 0.659 |
| n-Heptane | C₇H₁₆ | 98 | -91 | 0.684 |
| n-Octane | C₈H₁₈ | 126 | -57 | 0.703 |
Data compiled from various sources.[1][2][11][12]
Table 2: Physical Properties of Pentane Isomers (C₅H₁₂)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Pentane | Straight-chain | 36.1[13] | -129.8[14] | 0.626[14] |
| Isopentane (2-Methylbutane) | Branched | 27.9[13] | -159.9[8] | 0.620 |
| Neopentane (2,2-Dimethylpropane) | Highly Branched | 9.5[4] | -16.6[8] | 0.613 |
Data compiled from various sources.[4][8][13][14]
Table 3: Physical Properties of Hexane Isomers (C₆H₁₄)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Hexane | Straight-chain | 68.7 | -95.3 | 0.659 |
| 2-Methylpentane | Branched | 60.3 | -153.7 | 0.653 |
| 3-Methylpentane | Branched | 63.3 | -118.0 | 0.664 |
| 2,2-Dimethylbutane | Highly Branched | 49.7 | -99.8 | 0.649 |
| 2,3-Dimethylbutane | Highly Branched | 58.0 | -128.6 | 0.662 |
Data compiled from various sources.[15]
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. Below are detailed methodologies for the key experiments cited.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Method: Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place the alkane sample (a few milliliters) and a boiling chip in the round-bottom flask.
-
Heating: Gently heat the flask.
-
Measurement: The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a stable temperature is recorded.
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid.
Method: Capillary Tube
-
Sample Preparation: Finely powder the solid alkane and pack a small amount into a capillary tube.
-
Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly.
-
Measurement: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted. A narrow melting point range is indicative of a pure substance.
Density Determination
Density is the mass of a substance per unit volume.
Method: Pycnometer
-
Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer.
-
Mass of Pycnometer with Sample: Fill the pycnometer with the liquid alkane and weigh it again.
-
Mass of Pycnometer with Water: Empty and dry the pycnometer, then fill it with deionized water and weigh it.
-
Calculation: The density of the alkane is calculated using the known density of water and the recorded masses.
Logical Relationships Visualization
The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting physical properties.
References
- 1. Physical Properties of Alkanes: Easy exam revision notes for GSCE Chemistry [passmyexams.co.uk]
- 2. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Boiling Points of Hexane Isomers [chemedx.org]
- 6. Isomers of hexane, based on their branching, can be divided into thre - askIITians [askiitians.com]
- 7. byjus.com [byjus.com]
- 8. Pentane - Wikipedia [en.wikipedia.org]
- 9. Foundations to Chemistry - adapted from "Chemistry, Matter and the Universe" [vrchemistry.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pentane | C5H12 | CID 8003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hexane [commonorganicchemistry.com]
- 13. The Boiling Points of n-Pentane and Isopentane: An Analysis Introduction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 14. Pentane Isomers, Formula & Structure - Lesson | Study.com [study.com]
- 15. Hexane - Wikipedia [en.wikipedia.org]
Assessing the Isomeric Purity of Synthetic 3-Ethyl-2,4-dimethylheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise isomeric composition of synthetic compounds is a critical parameter in chemical research and development, particularly in the pharmaceutical industry where stereoisomerism can drastically affect pharmacological activity. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of the synthetic branched alkane, 3-Ethyl-2,4-dimethylheptane. We present supporting experimental data, detailed protocols for synthesis and analysis, and logical workflows to aid researchers in selecting the most appropriate techniques for their needs.
Synthesis of this compound
The controlled synthesis of highly branched alkanes such as this compound is essential for obtaining a well-characterized standard for analytical method development. While several routes exist for alkane synthesis, the Grignard reaction offers a versatile and scalable laboratory method for constructing the desired carbon skeleton. For industrial-scale production of branched alkanes, catalytic reforming is a common alternative.
Method 1: Grignard Synthesis (Laboratory Scale)
This two-step method involves the creation of a tertiary alcohol via a Grignard reagent, followed by its reduction to the target alkane.
Step 1: Synthesis of 3-Ethyl-2,4-dimethylheptan-4-ol
A Grignard reagent, sec-butylmagnesium bromide, is reacted with 3-ethyl-2-pentanone. The nucleophilic sec-butyl group attacks the electrophilic carbonyl carbon of the ketone, forming a tertiary alcohol after acidic workup.
Step 2: Reduction of 3-Ethyl-2,4-dimethylheptan-4-ol
The tertiary alcohol is then reduced to this compound. A common method for this transformation is the conversion of the alcohol to a tosylate, followed by reduction with a hydride source like lithium aluminum hydride.
Method 2: Catalytic Reforming (Industrial Scale)
Catalytic reforming is a major refinery process used to convert low-octane straight-chain alkanes into high-octane branched isomers and aromatics.[1] This process involves passing a heated stream of alkanes over a catalyst, typically platinum on a support, which promotes isomerization and other reactions. While effective for large-scale production of branched alkanes, this method yields a complex mixture of isomers, making it less suitable for the targeted synthesis of a single, pure isomer.[1]
Isomeric Purity Assessment: A Comparison of Analytical Techniques
The accurate determination of the isomeric purity of this compound requires high-resolution analytical techniques capable of separating and quantifying structurally similar compounds. The primary methods employed for this purpose are Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | Low ppm | Low ppm | High resolution for volatile isomers, robust and widely available. | Requires authentic standards for identification and quantification, potential for co-elution of isomers. |
| Quantitative NMR (¹H-qNMR) | Signal intensity is directly proportional to the number of nuclei. | ~0.1% | ~0.5% | Absolute quantification without a matching standard, provides structural information. | Lower sensitivity than GC, potential for signal overlap in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based detection and identification. | Low ppb | Low ppb | High sensitivity and specificity, provides structural information from fragmentation patterns. | Isomers may have similar mass spectra, requiring careful data analysis. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
3-Ethyl-2-pentanone
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
Step 1: Preparation of sec-butylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
In the dropping funnel, add a solution of 2-bromobutane in anhydrous diethyl ether.
-
Add a small amount of the 2-bromobutane solution to initiate the reaction.
-
Once the reaction starts, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
Step 2: Synthesis of 3-Ethyl-2,4-dimethylheptan-4-ol
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 3-ethyl-2-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing ice and dilute HCl to quench the reaction and dissolve the magnesium salts.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the crude tertiary alcohol.
Step 3: Reduction to this compound
-
Dissolve the crude 3-Ethyl-2,4-dimethylheptan-4-ol in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride and stir the mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into cold, dilute HCl and extract with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate to give the crude tosylate.
-
In a separate flame-dried flask, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Add a solution of the crude tosylate in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent. The crude product can be purified by fractional distillation.
Isomeric Purity Assessment by Gas Chromatography (GC-FID)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 10 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in hexane (B92381) (e.g., 1000 ppm).
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare a standard mixture containing known or suspected isomeric impurities.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if a standard is available).
-
Calculate the area of each peak in the chromatogram.
-
Determine the percentage of each isomer by dividing the area of the individual peak by the total area of all isomer peaks and multiplying by 100.
Isomeric Purity Assessment by Quantitative ¹H-NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (a preliminary T₁ measurement is recommended for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher).
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for this compound and the signal for the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard using the following equation:
-
Molar Ratio = (Integral of Analyte / Number of Protons) / (Integral of Standard / Number of Protons)
-
-
From the known masses and molar masses, calculate the purity of the analyte.
-
The presence and relative amounts of isomeric impurities can be determined by integrating their unique signals relative to the main component.
Isomeric Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
GC column and conditions as described for GC-FID.
MS Conditions:
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-200
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis:
-
Qualitative Analysis: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification. Branched alkanes often exhibit characteristic fragmentation patterns, with preferential cleavage at the branching points.[2][3] For C11 alkanes, the molecular ion peak will be at m/z 156.[4][5]
-
Quantitative Analysis: Use SIM mode, monitoring the molecular ion (m/z 156) and key fragment ions to increase sensitivity and selectivity.[5] The peak area of the m/z 156 ion for each resolved isomer can be used for quantification, similar to the GC-FID method.
Visualization of Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. The mass spectrum of 3,3-dimethylheptane shows prominent peaks at m/e 113.. [askfilo.com]
- 3. C7H16 mass spectrum of 3-ethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. amt.copernicus.org [amt.copernicus.org]
Safety Operating Guide
Safe Disposal of 3-Ethyl-2,4-dimethylheptane: A Procedural Guide
For Immediate Reference: This document provides essential safety and logistical guidance for the proper disposal of 3-Ethyl-2,4-dimethylheptane. The following procedures are based on established best practices for handling flammable liquid chemical waste. Adherence to hazardous waste protocols is mandatory to ensure a safe laboratory environment and maintain regulatory compliance. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound if available.
I. Understanding the Hazards
While a specific Safety Data Sheet (SDS) for this compound was not identified, its structural similarity to other flammable hydrocarbons suggests it should be treated as a flammable liquid.[1] Properties of similar compounds indicate that it is crucial to handle this chemical with care to prevent ignition and exposure.[1]
II. Quantitative Data Summary
The following table summarizes key physical and chemical properties for structurally similar flammable liquids. This data should be used as a general guideline for handling this compound.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₁H₂₄ | This compound |
| Molecular Weight | 156.31 g/mol | This compound |
| Boiling Point | Not Determined | |
| Flash Point | Not Determined | |
| Density | Not Determined |
III. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following personal protective equipment is worn and safety measures are in place:
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn.[1][2]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling area.[1][2][3][4]
IV. Step-by-Step Disposal Protocol
The following is a detailed methodology for the safe disposal of this compound:
-
Waste Segregation and Collection:
-
Waste Storage:
-
Disposal Request:
-
Record Keeping:
-
Complete all required hazardous waste manifests or tags as per your institution's and local regulations. The tag must accurately reflect the contents of the waste container.[2]
-
Important Considerations:
-
Never dispose of this compound by pouring it down the drain or discarding it with regular trash. This can lead to environmental contamination and create a fire or explosion hazard.[2]
-
For empty containers, if the chemical is not on the acutely hazardous waste list, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and drying, deface the original label, mark it as "EMPTY," and dispose of it according to your institution's guidelines.[5] If the chemical is on the acutely hazardous list, the empty container must be disposed of through the chemical waste program without rinsing.[5][6]
V. Experimental Protocols
In the absence of specific experimental protocols for the disposal of this compound, the general protocol for the disposal of flammable liquid waste, as outlined above, should be followed.
VI. Disposal Workflowdot
References
Personal protective equipment for handling 3-Ethyl-2,4-dimethylheptane
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 3-Ethyl-2,4-dimethylheptane
This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound should be handled with the same precautions as similar volatile and flammable aliphatic hydrocarbons.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[1] | Protects the respiratory tract from potentially irritating and harmful vapors.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and exposure.
| Procedure | Guideline |
| Ventilation | Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2][3] |
| Static Discharge | Ground and bond containers and receiving equipment to prevent static sparks.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3][4] |
Emergency and Disposal Procedures
Immediate and appropriate response to emergencies and proper disposal are crucial for safety and environmental protection.
| Situation | Action |
| Spills | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation and eliminate all ignition sources. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] |
| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor.[3] |
| Disposal | Collect waste in a designated, properly labeled, and sealed hazardous waste container.[5] Dispose of in accordance with local, state, and federal regulations. Never pour down the drain.[5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
